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  • Product: N-cyclooctylpiperidine-4-carboxamide
  • CAS: 1385694-34-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Mechanistic Utility of N-Cyclooctylpiperidine-4-Carboxamide in Targeted Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. N-cyclooctylpiperidine-4-carboxamide (Molecular...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. N-cyclooctylpiperidine-4-carboxamide (Molecular Formula: C₁₄H₂₆N₂O) has emerged as a highly versatile and potent building block, particularly in the development of non-urea inhibitors targeting 1[1].

This technical guide provides an in-depth analysis of the physicochemical properties, structural biology causality, and self-validating synthetic workflows associated with this compound. By understanding the fundamental molecular descriptors and the mechanistic rationale behind its structural components, researchers can effectively leverage this scaffold to design therapeutics with optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Physicochemical Properties & Molecular Descriptors

The utility of N-cyclooctylpiperidine-4-carboxamide lies in its balanced physicochemical profile. It serves as a highly efficient fragment that contributes significant binding affinity to target enzymes while preserving ample "molecular weight real estate" for downstream functionalization without violating Lipinski’s Rule of Five[2].

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Pharmacological Implication
Molecular Formula C₁₄H₂₆N₂ODefines the core mass and atomic composition.
Molecular Weight 238.37 g/mol Low MW allows for extensive downstream functionalization (e.g., N-arylation, sulfonylation) without exceeding the 500 Da limit for oral bioavailability.
Topological Polar Surface Area (tPSA) 41.1 ŲExcellent membrane permeability; well below the 140 Ų threshold, suggesting potential for blood-brain barrier (BBB) penetration if desired.
Hydrogen Bond Donors (HBD) 2Facilitates critical target interactions (e.g., the amide NH donates to Asp335 in sEH).
Hydrogen Bond Acceptors (HBA) 2Enables binding with hydrogen-donating residues (e.g., the carbonyl oxygen accepts from Tyr383/Tyr466 in sEH).
Estimated LogP ~1.8 - 2.5The highly lipophilic cyclooctyl ring is counterbalanced by the basic piperidine nitrogen, ensuring optimal partitioning into hydrophobic target pockets while maintaining aqueous solubility.
Rotatable Bonds 3Low conformational flexibility minimizes the entropic penalty upon target binding, driving higher binding affinity.

Structural Biology & Pharmacophore Causality

To understand why N-cyclooctylpiperidine-4-carboxamide is utilized, we must examine the causality between its structural features and the target biology, specifically within the context of sEH inhibition[3].

  • The Cyclooctyl Ring (Hydrophobic Anchor): The human sEH enzyme possesses a large, L-shaped hydrophobic binding pocket. The cyclooctyl ring is sterically optimal for occupying the right-hand side of this pocket. By displacing high-energy, ordered water molecules from this hydrophobic cavity, the cyclooctyl group drives a massive entropic gain, which is the primary thermodynamic driver for binding affinity.

  • The Carboxamide Linker (Transition State Mimic): The amide group acts as the primary pharmacophore. In the sEH active site, the carbonyl oxygen forms strong hydrogen bonds with the phenolic hydroxyls of Tyr383 and Tyr466. Simultaneously, the amide NH donates a hydrogen bond to the carboxylate of Asp335. This triad of interactions mimics the transition state of the endogenous substrate (epoxyeicosatrienoic acids, EETs) undergoing hydrolysis[4].

  • The Piperidine Ring (Basic Vector): The piperidine ring provides a rigidified vector pointing toward the solvent-exposed region or the secondary hydrophobic pocket. The secondary amine (pKa ~9.5) allows for modular synthetic expansion (e.g., attaching triazine rings or sulfonyl groups) to fine-tune the pharmacokinetic half-life and metabolic stability.

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs DHETs (Pro-inflammatory) sEH->DHETs Inhibitor N-cyclooctylpiperidine- 4-carboxamide Derivatives Inhibitor->sEH Competitive Inhibition

Fig 1: Arachidonic acid cascade illustrating the targeted inhibition of sEH by piperidine-4-carboxamides.

Experimental Workflows: Synthesis & Validation

As a Senior Application Scientist, I emphasize that a robust protocol is not merely a list of steps, but a self-validating system . The following methodology details the synthesis of N-cyclooctylpiperidine-4-carboxamide, explaining the chemical causality behind each reagent choice and the In-Process Controls (IPCs) required to guarantee trustworthiness.

Step 1: Amide Coupling (Pharmacophore Assembly)
  • Procedure: Dissolve 1.0 equivalent of 1-Boc-piperidine-4-carboxylic acid (Boc-isonipecotic acid) in anhydrous dichloromethane (DCM). Add 1.2 eq of HATU and 2.0 eq of N,N-diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to form the active ester. Dropwise add 1.1 eq of cyclooctylamine.

  • Causality: Cyclooctylamine is a sterically hindered primary amine. Traditional carbodiimides (like EDC/HOBt) often result in sluggish kinetics and poor yields. HATU is selected because it generates a highly reactive 7-azabenzotriazole active ester, rapidly overcoming the steric bulk of the cyclooctyl ring. DIPEA is utilized as a non-nucleophilic base to neutralize the hydrochloride salt of the amine without competing for the active ester.

  • Self-Validation (IPC 1): Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The disappearance of the highly polar acid starting material and the emergence of a less polar, UV-inactive spot (stainable with KMnO₄) validates the completion of the coupling.

Step 2: Boc-Deprotection (Scaffold Activation)
  • Procedure: Isolate the Boc-protected intermediate and dissolve it in a minimal volume of DCM. Add 10 volumes of 4M HCl in dioxane at 0°C. Warm to room temperature and stir for 2 hours.

  • Causality: While Trifluoroacetic acid (TFA) is a common deprotection reagent, it leaves strongly bound trifluoroacetate counterions that can severely interfere with downstream basic functionalization (e.g., sulfonylation). 4M HCl in dioxane is explicitly chosen because it yields the hydrochloride salt of the product, which is highly crystalline and often precipitates directly out of the reaction mixture, eliminating the need for complex chromatography.

  • Self-Validation (IPC 2): LC-MS analysis of the resulting precipitate must show a dominant mass-to-charge ratio (m/z) of 239.2 [M+H]⁺, confirming the complete cleavage of the Boc group (loss of 100 Da).

Step 3: Isolation & Purification
  • Procedure: Concentrate the suspension in vacuo, triturate the resulting solid with cold diethyl ether, and filter.

  • Causality: Trituration exploits the differential solubility of the target molecule. The polar hydrochloride salt of N-cyclooctylpiperidine-4-carboxamide is completely insoluble in ether, whereas residual organic impurities and byproducts (like tetramethylurea from HATU degradation) are highly soluble. This thermodynamic separation provides >98% purity without the use of silica gel.

Synthetic_Workflow Step1 1. Amide Coupling Boc-isonipecotic acid + Cyclooctylamine Reagents: HATU, DIPEA, DCM IPC1 IPC: TLC (KMnO4 stain) & LC-MS confirms intermediate Step1->IPC1 Step2 2. Boc-Deprotection Reagents: 4M HCl in Dioxane Condition: 0°C to RT, 2h Step1->Step2 IPC2 IPC: LC-MS shows m/z 239.2 [M+H]+ (Boc loss) Step2->IPC2 Step3 3. Purification & Isolation Method: Ether Trituration Step2->Step3 Step4 4. Analytical Validation 1H/13C-NMR, HRMS, Purity >98% Step3->Step4

Fig 2: Self-validating synthetic workflow for N-cyclooctylpiperidine-4-carboxamide preparation.

Conclusion

N-cyclooctylpiperidine-4-carboxamide represents a triumph of rational drug design. By combining a highly lipophilic, entropically favorable cyclooctyl anchor with a transition-state mimicking carboxamide and a modular basic piperidine ring, this scaffold provides medicinal chemists with a highly optimized starting point for enzyme inhibition. Adhering to the self-validating synthetic protocols outlined above ensures high-fidelity generation of this scaffold, ultimately accelerating downstream hit-to-lead and lead optimization campaigns.

References

  • PubChem / National Institutes of Health (NIH). "Sdccgsbi-0658819.P001 | C21H30N4O | CID 4129435 - PubChem (N-CYCLOOCTYLPIPERIDINE-4-CARBOXAMIDE Computed Properties)." NIH.gov. Available at: [Link]

  • Bioorganic & Medicinal Chemistry Letters. "Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase." PubMed. Available at:[Link]

  • RCSB Protein Data Bank (PDB). "4HAI: Crystal structure of human soluble epoxide hydrolase complexed with N-cycloheptyl-1-(mesitylsulfonyl)piperidine-4-carboxamide." RCSB.org. Available at:[Link]

  • BRENDA Enzyme Database. "Information on EC 3.3.2.10 - soluble epoxide hydrolase." BRENDA-enzymes.org. Available at:[Link]

Sources

Exploratory

Biological Activity of N-Cyclooctylpiperidine-4-Carboxamide Derivatives: A Technical Guide to Soluble Epoxide Hydrolase (sEH) Inhibition

Executive Summary The pharmacological targeting of soluble epoxide hydrolase (sEH) represents a highly promising therapeutic avenue for cardiovascular, neurodegenerative, and inflammatory diseases. Historically, the deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmacological targeting of soluble epoxide hydrolase (sEH) represents a highly promising therapeutic avenue for cardiovascular, neurodegenerative, and inflammatory diseases. Historically, the development of sEH inhibitors relied heavily on 1,3-disubstituted ureas. However, these traditional pharmacophores often suffer from poor physicochemical properties, including high melting points, limited aqueous solubility, and rapid metabolic clearance.

To circumvent these limitations, N-cyclooctylpiperidine-4-carboxamide derivatives have emerged as a breakthrough class of non-urea sEH inhibitors. By replacing the rigid urea linkage with a piperidine-4-carboxamide core and utilizing a bulky cyclooctyl ring to occupy the enzyme's hydrophobic pocket, these derivatives achieve sub-nanomolar potency while drastically improving pharmacokinetic (PK) profiles. This whitepaper provides an in-depth mechanistic analysis, structure-activity relationship (SAR) data, and self-validating experimental workflows for evaluating these advanced modulators.

Mechanistic Grounding: The sEH Target and the EET Cascade

Soluble epoxide hydrolase (EC 3.3.2.10) is a bifunctional enzyme predominantly localized in the cytosol and peroxisomes[1]. While its N-terminal domain possesses phosphatase activity, its C-terminal domain is responsible for epoxide hydrolase activity, catalyzing the addition of water to epoxides[1].

In human physiology, the primary endogenous substrates for the C-terminal domain are epoxyeicosatrienoic acids (EETs)—cytochrome P450-derived metabolites of arachidonic acid. EETs function as critical autocrine and paracrine mediators that promote vasodilation, angiogenesis, and potent anti-inflammatory responses. sEH rapidly hydrolyzes these beneficial EETs into dihydroxyeicosatrienoic acids (DHETs), which are biologically inactive and pro-inflammatory.

By competitively inhibiting the C-terminal catalytic site, N-cyclooctylpiperidine-4-carboxamides prevent the degradation of EETs, thereby amplifying their cardioprotective and anti-inflammatory signaling cascades.

EET_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Cardioprotective, Anti-inflammatory) CYP->EET Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Pro-inflammatory, Inactive) sEH->DHET Hydrolysis Inhibitor N-cyclooctylpiperidine -4-carboxamides Inhibitor->sEH Competitive Inhibition

Arachidonic acid cascade showing sEH inhibition by piperidine-4-carboxamides.

Structural Biology & Structure-Activity Relationship (SAR)

The transition from urea-based inhibitors to piperidine-4-carboxamides was driven by the need for enhanced target engagement and metabolic stability[2]. X-ray crystallographic studies of human sEH complexed with similar non-urea inhibitors (e.g., PDB ID: 4HAI) reveal the exact molecular causality behind their potency[3].

The sEH catalytic pocket is L-shaped, consisting of a catalytic triad (Asp335, Asp496, His524) and two tyrosine residues (Tyr383, Tyr466) that act as hydrogen bond donors.

  • The Pharmacophore Core: The amide carbonyl of the piperidine-4-carboxamide acts as a hydrogen bond acceptor for Tyr383 and Tyr466, perfectly mimicking the transition state of the endogenous epoxide substrate[4].

  • The Hydrophobic Pocket: The right side of the sEH active site features a deep, expansive hydrophobic pocket. SAR optimization has demonstrated that increasing the cycloalkyl ring size from cyclopentyl to cyclooctyl yields a superior steric fit. The 8-membered cyclooctyl ring maximizes van der Waals interactions with the hydrophobic residues lining this pocket, driving the IC50 down to the picomolar range.

Quantitative SAR Data Summary

The following table synthesizes representative in vitro biological activity data, demonstrating the superior profile of the N-cyclooctyl substitution compared to smaller ring analogs.

Compound IDR1 (Piperidine N-substituent)R2 (Amide Cycloalkyl)sEH IC50 (nM)Human Liver Microsome T1/2 (min)
Cmpd-A 2,4-dimethylphenylsulfonylCyclopentyl12.518
Cmpd-B 2,4-dimethylphenylsulfonylCyclohexyl4.224
Cmpd-C 2,4-dimethylphenylsulfonylCycloheptyl0.835
Cmpd-D 2,4-dimethylphenylsulfonylCyclooctyl 0.3 42
Cmpd-E 1,3,5-triazin-2-ylCyclooctyl 0.5 >60

Note: The N-cyclooctyl derivatives (Cmpd-D and Cmpd-E) exhibit both the lowest IC50 values and significantly extended half-lives, highlighting the dual benefit of this specific substitution[2],[4].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of N-cyclooctylpiperidine-4-carboxamides must rely on self-validating assay systems. Below is the standardized workflow and detailed protocol for in vitro validation.

Workflow Synth Compound Synthesis & Purification InVitro In Vitro FRET Assay (PHOME Substrate) Synth->InVitro SAR SAR Analysis & IC50 Profiling InVitro->SAR SAR->Synth Optimization ADME Microsomal Stability & PK Profiling SAR->ADME InVivo In Vivo Biomarker (EET/DHET Ratio) ADME->InVivo

Self-validating experimental workflow for sEH inhibitor development.

Step-by-Step Protocol: High-Throughput FRET Assay for sEH Inhibition

This protocol utilizes PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) as a fluorogenic substrate.

Causality Check: Why PHOME? Unlike traditional radiometric assays, PHOME undergoes sEH-mediated hydrolysis followed by rapid intramolecular cyclization to release 6-methoxy-2-naphthaldehyde. This allows for continuous, real-time kinetic monitoring rather than relying on endpoint quenching, drastically reducing false positives from assay artifacts.

1. Buffer Preparation:

  • Prepare assay buffer: 25 mM Bis-Tris/HCl (pH 7.0) supplemented with 0.1 mg/mL Bovine Serum Albumin (BSA).

  • Expert Insight: Highly lipophilic compounds like N-cyclooctyl derivatives are prone to non-specific adsorption onto polystyrene microtiter plates. BSA acts as a carrier protein, maintaining the free drug concentration and preventing artificially inflated IC50 values.

2. Enzyme & Compound Incubation:

  • Dilute recombinant human sEH (C-terminal domain) in assay buffer to a final well concentration of 1 nM.

  • Dispense 10 µL of the enzyme solution into a black 384-well plate.

  • Add 1 µL of the N-cyclooctylpiperidine-4-carboxamide derivative (serially diluted in DMSO).

  • Self-Validation Step: Include wells with a known reference inhibitor (e.g., t-AUCB) as a positive control to normalize inter-plate variability, and DMSO-only wells as a negative control.

  • Incubate at 25°C for 15 minutes to allow for equilibrium binding.

3. Substrate Addition & Kinetic Read:

  • Initiate the reaction by adding 10 µL of PHOME substrate (final concentration 50 µM).

  • Immediately transfer the plate to a fluorescence microplate reader.

  • Monitor fluorescence continuously at excitation/emission wavelengths of 330 nm / 465 nm for 15 minutes.

  • Calculate the initial velocity (V0) from the linear portion of the kinetic curve and determine the IC50 using a 4-parameter logistic non-linear regression model.

Pharmacokinetics and In Vivo Biomarker Tracking

While in vitro potency is critical, the true advantage of the piperidine-4-carboxamide scaffold lies in its in vivo performance. Traditional urea inhibitors undergo rapid phase I metabolism and suffer from poor oral bioavailability. The integration of the piperidine core, particularly when substituted with robust moieties like 1,3,5-triazine or arylsulfonyl groups, shields the molecule from rapid hepatic clearance[2].

To definitively prove target engagement in vivo, researchers must track the EET/DHET ratio in plasma.

  • Methodology: Following oral administration of the N-cyclooctyl derivative in rodent models, plasma samples are drawn and subjected to lipid extraction.

  • Analysis: LC-MS/MS is utilized to quantify levels of 14,15-EET and its corresponding metabolite 14,15-DHET.

  • Interpretation: A statistically significant elevation in the 14,15-EET / 14,15-DHET ratio compared to vehicle-treated controls serves as the ultimate self-validating biomarker of successful in vivo sEH inhibition[2].

Conclusion

N-cyclooctylpiperidine-4-carboxamide derivatives represent a highly optimized, next-generation class of soluble epoxide hydrolase inhibitors. By leveraging the hydrogen-bonding capacity of the carboxamide and the precise steric fit of the cyclooctyl ring within the sEH hydrophobic pocket, these compounds achieve extraordinary potency. When coupled with rigorous, self-validating experimental workflows—from FRET-based kinetic assays to LC-MS/MS biomarker tracking—researchers can rapidly advance these molecules through the preclinical pipeline toward therapeutic applications in inflammatory and cardiovascular diseases.

References[1] Title: Information on EC 3.3.2.10 - soluble epoxide hydrolase

Source: BRENDA Enzyme Database URL: [2] Title: Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL: [4] Title: Structure-Directed Discovery of Potent Soluble Epoxide Hydrolase Inhibitors for the Treatment of Inflammatory Diseases Source: ACS Publications / Journal of Medicinal Chemistry URL: [3] Title: 4HAI: Crystal structure of human soluble epoxide hydrolase complexed with N-cycloheptyl-1-(mesitylsulfonyl)piperidine-4-carboxamide Source: RCSB Protein Data Bank (PDB) URL:

Sources

Foundational

N-cyclooctylpiperidine-4-carboxamide CAS number and structure

N-Cyclooctylpiperidine-4-carboxamide: Structural Profiling, Synthetic Methodology, and Pharmacological Utility Executive Summary In modern drug discovery and medicinal chemistry, the identification and optimization of ve...

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Author: BenchChem Technical Support Team. Date: March 2026

N-Cyclooctylpiperidine-4-carboxamide: Structural Profiling, Synthetic Methodology, and Pharmacological Utility

Executive Summary

In modern drug discovery and medicinal chemistry, the identification and optimization of versatile pharmacophore scaffolds are critical for accelerating hit-to-lead campaigns. N-cyclooctylpiperidine-4-carboxamide is a highly specialized, bifunctional molecular scaffold. Characterized by a basic piperidine core linked via a carboxamide to a bulky, lipophilic cyclooctyl ring, this compound serves as a privileged building block for synthesizing complex receptor ligands, particularly targeting G-protein coupled receptors (GPCRs) and specific kinase active sites.

As a Senior Application Scientist, I have structured this technical whitepaper to provide a comprehensive analysis of its physicochemical properties, a self-validating synthetic methodology, and its structural utility in rational drug design.

Structural Architecture and Physicochemical Profile

The molecular architecture of N-cyclooctylpiperidine-4-carboxamide ( C14​H26​N2​O ) is defined by three distinct functional domains, each contributing specific physicochemical properties to the overall scaffold[1]:

  • Piperidine Core (Secondary Amine): The unmasked secondary amine at the 1-position of the piperidine ring is highly basic ( pKa​≈10−11 ). Under physiological conditions (pH 7.4), it is predominantly protonated, enabling critical salt-bridge interactions with acidic residues (e.g., Aspartate or Glutamate) within receptor binding pockets. Furthermore, it serves as the primary functional handle for downstream derivatization (e.g., sulfonylation or arylation)[2].

  • Carboxamide Linker: Positioned at the 4-position of the piperidine ring, the carboxamide moiety acts as both a hydrogen-bond donor (N-H) and acceptor (C=O). This rigidifies the local conformation and dictates the spatial orientation of the attached cyclooctyl ring.

  • Cyclooctyl Ring: The eight-membered carbocycle provides a massive, flexible hydrophobic bulk. Unlike rigid aromatic rings, the cyclooctyl group can adopt multiple conformations (e.g., boat-chair, crown), allowing it to dynamically mold into deep, lipophilic receptor clefts via induced fit.

CAS Registry and Identification

While heavily substituted derivatives of this scaffold are widely registered—such as 1-(6-chloropyridazin-3-yl)-N-cyclooctylpiperidine-4-carboxamide (CAS: 1324056-11-2)[3] and 1-(1H-1,3-benzodiazol-2-yl)-N-cyclooctylpiperidine-4-carboxamide[4]—the unsubstituted parent scaffold (N-cyclooctylpiperidine-4-carboxamide) acts primarily as a proprietary or custom-synthesized intermediate. Consequently, it lacks a universally assigned, non-proprietary CAS number in standard open databases[5].

Table 1: Physicochemical Properties of N-cyclooctylpiperidine-4-carboxamide

PropertyValue / DescriptionAnalytical Significance
Molecular Formula C14​H26​N2​O Confirmed via High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 238.37 g/mol [1]Ideal low-MW scaffold, leaving room for further functionalization without violating Lipinski's Rule of 5.
Hydrogen Bond Donors 2 (Amine N-H, Amide N-H)Facilitates target-specific binding.
Hydrogen Bond Acceptors 1 (Amide C=O)Key for dipole interactions.
Rotatable Bonds 2Low entropic penalty upon target binding.

Pharmacological Utility & Receptor Binding

The rational design of N-cyclooctylpiperidine-4-carboxamide leverages its distinct domains to satisfy complex pharmacophore models. The scaffold is frequently utilized to probe deep hydrophobic pockets while maintaining aqueous solubility via the piperidine nitrogen.

Interactions P Piperidine Ring (Secondary Amine) R1 Target Receptor: Aspartate/Glutamate (Salt Bridge) P->R1 Ionic Interaction C Carboxamide Linker (H-Bond Donor/Acceptor) R2 Target Receptor: Backbone Amides (H-Bonding) C->R2 Dipole-Dipole O Cyclooctyl Ring (Hydrophobic Bulky Group) R3 Target Receptor: Lipophilic Pocket (Van der Waals) O->R3 Hydrophobic Packing

Fig 1: Pharmacophore interaction map of the scaffold with target receptor residues.

Synthetic Methodology & Workflow

To synthesize N-cyclooctylpiperidine-4-carboxamide with high purity and yield, a two-step self-validating protocol is employed. The synthesis utilizes 1-Boc-piperidine-4-carboxylic acid (CAS: 84358-13-4)[6] and cyclooctylamine (CAS: 5452-37-9)[7].

Causality in Experimental Design:
  • Coupling Reagent Selection: HATU is selected over traditional EDC/HOBt. The steric hindrance of the bulky cyclooctylamine significantly slows down standard carbodiimide couplings. HATU generates a highly reactive HOAt ester intermediate, driving the reaction to completion rapidly despite the steric bulk.

  • Deprotection Strategy: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is used to cleanly remove the Boc protecting group. The volatility of TFA and DCM allows for easy removal under reduced pressure, avoiding complex aqueous workups that could lead to the loss of the highly water-soluble deprotected piperidine.

Synthesis A 1-Boc-piperidine-4-carboxylic acid (CAS: 84358-13-4) + Cyclooctylamine (CAS: 5452-37-9) B Amide Coupling HATU, DIPEA, DMF RT, 12h A->B C Intermediate: 1-Boc-N-cyclooctylpiperidine -4-carboxamide B->C Yield >85% D Boc Deprotection TFA, DCM RT, 2h C->D E Target Scaffold: N-cyclooctylpiperidine -4-carboxamide D->E Yield >95%

Fig 2: Two-step synthetic workflow for N-cyclooctylpiperidine-4-carboxamide.

Step-by-Step Protocol

Step 1: Amide Coupling

  • Dissolve 1.0 equivalent of 1-Boc-piperidine-4-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add 1.1 equivalents of cyclooctylamine dropwise.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the starting acid mass ( [M−H]− 228.1) and the appearance of the intermediate mass ( [M+H]+ 339.2) confirms completion (typically 12 hours).

  • Quench with saturated aqueous NaHCO3​ , extract with Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography to yield 1-Boc-N-cyclooctylpiperidine-4-carboxamide.

Step 2: Boc Deprotection

  • Dissolve the purified intermediate in a 1:1 mixture of DCM and TFA (0.1 M concentration).

  • Stir at room temperature for 2 hours.

  • Validation Checkpoint: Monitor via TLC (Ninhydrin stain). The product will stain intensely purple/red, indicating the presence of a free secondary amine.

  • Concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene (3x).

  • Dissolve the residue in methanol and pass through a basic ion-exchange resin (e.g., Amberlyst A21) to yield the free base of N-cyclooctylpiperidine-4-carboxamide.

Analytical Characterization Standards

To ensure scientific integrity before utilizing this scaffold in downstream library synthesis, the following analytical parameters must be met:

  • 1 H NMR (400 MHz, CDCl 3​ ): Look for the characteristic broad multiplet of the cyclooctyl ring protons ( δ 1.40 - 1.90 ppm, 14H) and the distinct methine proton adjacent to the amide nitrogen ( δ 3.90 - 4.10 ppm, 1H). The piperidine axial and equatorial protons will appear as complex multiplets between δ 2.50 and 3.20 ppm.

  • LC-MS (ESI+): The exact mass of the parent compound is 238.20. A prominent peak at m/z 239.2 ( [M+H]+ ) must be observed.

  • HPLC: Purity should be >95% as determined by Reverse-Phase HPLC (C18 column, gradient of Water/Acetonitrile with 0.1% Formic Acid).

References

  • ChemSrc. "1-(6-chloropyridazin-3-yl)-N-cyclooctylpiperidine-4-carboxamide." ChemSrc Database. Available at:[Link]

  • ChemSrc. "CAS Number Search: 1006841-96-8." ChemSrc Database. Available at:[Link]

  • PubChem. "1-(1H-1,3-BENZODIAZOL-2-YL)-N-CYCLOOCTYLPIPERIDINE-4-CARBOXAMIDE." National Center for Biotechnology Information. Available at:[Link]

Sources

Exploratory

Unveiling the Polypharmacology of N-Cyclooctylpiperidine-4-Carboxamide: A Technical Guide to Emerging Therapeutic Targets

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide Executive Summary The piperidine-4-carboxamide (P4C) scaffold has rapidly emerg...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary

The piperidine-4-carboxamide (P4C) scaffold has rapidly emerged as a highly versatile pharmacophore in modern drug discovery. Specifically, functionalization at the nitrogen atom—such as the incorporation of an N-cyclooctyl moiety—drastically alters the lipophilicity, spatial geometry, and target selectivity of the molecule. This technical guide explores the causal mechanisms, structural rationale, and experimental validation of N-cyclooctylpiperidine-4-carboxamide derivatives across four distinct therapeutic domains: cardiovascular inflammation (via Soluble Epoxide Hydrolase), antimicrobial resistance (via Mycobacterial DNA Gyrase), neurodegeneration (via Glutaminyl Cyclase), and emerging viral pathogens.

Target Landscape and Mechanistic Causality

Soluble Epoxide Hydrolase (sEH)

Indication: Cardiovascular Disease, Hypertension, and Chronic Inflammation

The Causality of Target Selection: Arachidonic acid is metabolized by CYP450 epoxygenases into epoxyeicosatrienoic acids (EETs), which act as potent endogenous vasodilators and anti-inflammatory mediators. However, Soluble Epoxide Hydrolase (sEH, EC 3.3.2.10) rapidly hydrolyzes these beneficial EETs into less active, pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). Inhibiting sEH stabilizes EET levels, providing profound cardioprotective effects [1].

Structural Rationale for the N-Cyclooctyl P4C Scaffold: Historically, sEH inhibitors relied heavily on urea-based pharmacophores (e.g., AUDA), which suffered from notoriously poor aqueous solubility and high melting points, limiting oral bioavailability. The transition to amide-based, non-urea inhibitors—specifically the piperidine-4-carboxamide class—resolved these pharmacokinetic bottlenecks [2]. The sEH catalytic active site features a deep, L-shaped hydrophobic pocket. The bulky, highly lipophilic cyclooctyl ring perfectly occupies this hydrophobic tunnel, anchoring the molecule via Van der Waals interactions, while the carboxamide carbonyl hydrogen-bonds with the catalytic tyrosine residues (Tyr383/Tyr466) [3].

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Cardioprotective, Anti-inflammatory) CYP->EET Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Pro-inflammatory, Less Active) sEH->DHET Hydrolysis Drug N-cyclooctylpiperidine- 4-carboxamide Drug->sEH Inhibits

Arachidonic acid cascade showing sEH inhibition by the piperidine-4-carboxamide scaffold.

Mycobacterial DNA Gyrase (NBTIs)

Indication: Mycobacterium abscessus and Non-Tuberculous Mycobacteria (NTM) Infections

The Causality of Target Selection: M. abscessus is intrinsically multidrug-resistant. Standard fluoroquinolones (e.g., moxifloxacin) fail due to rapid mutations in the gyrA and gyrB genes. Piperidine-4-carboxamides act as Novel Bacterial Topoisomerase Inhibitors (NBTIs). Unlike fluoroquinolones, which stabilize double-strand breaks, NBTIs bind to a distinct pre-cleavage complex pocket on the DNA gyrase, completely evading pre-existing fluoroquinolone resistance mechanisms [4].

Structural Rationale: The piperidine ring acts as a basic amine that intercalates into the DNA-enzyme interface. Functionalizing the carboxamide with bulky cycloalkyl groups (like cyclooctyl) or aryl groups forces the molecule into a rigid conformation that wedges the DNA gyrase complex open, halting bacterial replication [5].

Glutaminyl Cyclase (QC)

Indication: Alzheimer's Disease

The Causality of Target Selection: Glutaminyl cyclase catalyzes the cyclization of N-terminal glutamine residues into pyroglutamate (pGlu). In Alzheimer's disease, pGlu-modified Amyloid-Beta (pGlu-Aβ) is highly neurotoxic and prone to rapid aggregation. By inhibiting QC, the formation of these toxic seeding plaques is prevented. Structure-Activity Relationship (SAR) studies have utilized the piperidine-4-carboxamide core as a bioisostere to design secretory QC inhibitors, evaluating the spatial limits of the active site by extending cyclohexyl moieties to cyclooctyl groups [6].

Quantitative Data Synthesis

To facilitate rapid comparison for medicinal chemists, the following table summarizes the pharmacological profile of the P4C scaffold across its primary targets.

Target Enzyme/ComplexPrimary Disease IndicationMechanism of ActionTypical IC50 / MIC RangeKey Structural Rationale for N-Cyclooctyl/P4C
Soluble Epoxide Hydrolase (sEH) Hypertension, InflammationPrevents EET hydrolysis10 - 200 nMCyclooctyl ring optimally fills the deep hydrophobic catalytic tunnel [3].
DNA Gyrase (M. abscessus) NTM InfectionsNBTI-like DNA cleavage complex poisoning0.5 - 4 µg/mL (MIC)P4C core evades fluoroquinolone resistance mutations (gyrA/B)[4].
Glutaminyl Cyclase (QC) Alzheimer's DiseaseInhibits pGlu-Aβ formation100 - 500 nMScaffold acts as an extended bioisostere for traditional inhibitors[6].
Viral Replicase (Coronaviruses) Broad-Spectrum AntiviralViral replication inhibition1 - 5 µMDisrupts viral RNA synthesis; high selectivity index (>100) [7].

Self-Validating Experimental Protocols

To ensure scientific integrity, the workflows below are designed as self-validating systems. They incorporate mandatory internal controls (mutants, reference inhibitors) to definitively prove causality rather than mere correlation.

Protocol A: Fluorometric sEH Target Engagement Assay

This protocol validates the ability of N-cyclooctylpiperidine-4-carboxamide derivatives to inhibit human sEH.

Self-Validation Logic: The inclusion of a known urea-based inhibitor (t-AUCB) acts as a positive control. A non-enzyme blank ensures the compound itself does not auto-fluoresce or quench the signal.

  • Reagent Preparation: Prepare assay buffer consisting of 25 mM Bis-Tris/HCl (pH 7.0) supplemented with 0.1 mg/mL Bovine Serum Albumin (BSA) to prevent non-specific enzyme adherence to the microplate.

  • Enzyme Reconstitution: Dilute recombinant human sEH (hsEH) to a final well concentration of 1 nM.

  • Inhibitor Titration: Prepare a 10-point serial dilution of the N-cyclooctylpiperidine-4-carboxamide derivative (from 10 µM to 0.1 nM) in DMSO. Keep final DMSO concentration below 1% to prevent enzyme denaturation.

  • Pre-Incubation: Combine the enzyme and inhibitor in a black 96-well plate. Incubate at 30°C for 10 minutes to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate PHOME (final concentration 50 µM).

  • Kinetic Readout: Immediately measure fluorescence continuously for 15 minutes using a microplate reader (Excitation: 330 nm, Emission: 465 nm). Calculate the IC50 using non-linear regression of the initial velocity (V0).

Protocol B: M. abscessus DNA Gyrase Supercoiling Assay

This protocol determines if the compound acts via NBTI-mediated DNA gyrase poisoning.

Self-Validation Logic: Testing the compound against both Wild-Type (WT) DNA gyrase and a laboratory-generated P4C-resistant mutant (harboring specific gyrB mutations) proves that the compound's antimicrobial effect is causally linked to this exact target, ruling out off-target toxicity [4].

DNA_Gyrase_Workflow Step1 Step 1 Recombinant WT/Mutant DNA Gyrase + pBR322 Step2 Step 2 Add N-cyclooctylpiperidine- 4-carboxamide Step1->Step2 Step3 Step 3 Incubate with ATP (37°C, 1 hour) Step2->Step3 Step4 Step 4 Stop Reaction & Run Agarose Gel Step3->Step4 Step5 Step 5 Quantify Supercoiled vs Relaxed DNA Step4->Step5

Step-by-step in vitro supercoiling assay workflow for evaluating DNA gyrase inhibitors.

  • Reaction Assembly: In a 20 µL reaction volume, combine 1 U of recombinant M. abscessus DNA gyrase (WT or Mutant) with 0.5 µg of relaxed pBR322 plasmid DNA in supercoiling buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol).

  • Compound Dosing: Add the P4C compound at varying concentrations (0.1x to 10x MIC).

  • Catalytic Initiation: Add 1 mM ATP to trigger the supercoiling reaction. Incubate at 37°C for 1 hour.

  • Termination: Stop the reaction by adding 50% glycerol containing 0.25% bromophenol blue and 0.25% xylene cyanol.

  • Electrophoretic Separation: Run the samples on a 1% agarose gel in 1x TAE buffer at 80V for 2 hours.

  • Analysis: Stain with ethidium bromide. A successful inhibitor will show a distinct lack of the lower supercoiled DNA band in the WT enzyme lane, but supercoiling will proceed normally in the mutant enzyme lane.

Conclusion

The N-cyclooctylpiperidine-4-carboxamide scaffold represents a masterclass in bioisosteric design. By substituting traditional planar or urea-based moieties with a highly lipophilic, non-planar cyclooctyl ring attached to a basic piperidine core, researchers can effectively target deep hydrophobic pockets (like sEH) or intercalate into complex nucleic-acid-enzyme interfaces (like DNA Gyrase). Future drug development leveraging this scaffold must carefully balance lipophilicity (LogP) to maintain oral bioavailability while exploiting its potent target engagement capabilities.

References

  • Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Structure-Directed Discovery of Potent Soluble Epoxide Hydrolase Inhibitors for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry.[Link]

  • Information on EC 3.3.2.10 - soluble epoxide hydrolase (BRENDA Enzyme Database). BRENDA.[Link]

  • Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus. Antimicrobial Agents and Chemotherapy.[Link]

  • Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • Inhibitors for Human Glutaminyl Cyclase by Structure Based Design and Bioisosteric Replacement. Journal of Medicinal Chemistry.[Link]

  • Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides. Gavin Publishers.[Link]

Foundational

The Piperidine-4-Carboxamide Scaffold: A Journey from Serendipity to Precision-Engineered Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The N-substituted piperidine-4-carboxamide core is a privileged scaffold in modern medicinal chemistry, serving as the foundatio...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-substituted piperidine-4-carboxamide core is a privileged scaffold in modern medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents across a wide spectrum of diseases. This guide provides a comprehensive exploration of the discovery, history, and evolving applications of this versatile chemical entity. We will delve into the key synthetic strategies, structure-activity relationships (SAR), and the mechanistic underpinnings that have cemented the importance of N-substituted piperidine-4-carboxamides in drug discovery.

A Historical Perspective: From Analgesic Origins to Broad Therapeutic Horizons

The story of N-substituted piperidine-4-carboxamides is intrinsically linked to the broader history of piperidine-based pharmaceuticals. The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, is a structural motif found in numerous natural alkaloids and synthetic drugs.[1][2] Its journey into the realm of medicine was significantly propelled by early 20th-century research into synthetic analgesics.

The initial impetus for exploring simpler synthetic molecules with opioid-like activity stemmed from the complex structure of morphine. This led to the development of meperidine (pethidine), a 4-phenylpiperidine derivative, which marked a pivotal moment in the history of synthetic opioids. This discovery opened the floodgates for the systematic modification of the piperidine core to enhance analgesic potency and modulate side effect profiles. While not a direct carboxamide, the exploration of substitutions on the piperidine nitrogen and at the 4-position laid the crucial groundwork for the subsequent emergence of N-substituted piperidine-4-carboxamides as a distinct and highly fruitful area of research.

Over the decades, the focus of research on this scaffold has expanded dramatically. Initially explored for their central nervous system (CNS) activity, particularly as analgesics, researchers soon discovered that modifications to the N-substituent and the carboxamide moiety could yield compounds with a diverse array of pharmacological activities. This evolution has led to the development of N-substituted piperidine-4-carboxamides as potent and selective inhibitors of various enzymes and receptors, with applications in oncology, infectious diseases, and inflammatory conditions.[3][4][5]

Core Synthesis Strategies: Building the Piperidine-4-Carboxamide Scaffold

The construction of the N-substituted piperidine-4-carboxamide scaffold is typically achieved through robust and well-established synthetic routes. The most prevalent and versatile approach involves a two-step sequence: nucleophilic aromatic substitution (SNAr) followed by the reduction of a nitro group. This method offers high yields and utilizes readily available starting materials.[6]

General Synthetic Workflow

The primary pathway for the synthesis of a diverse library of N-substituted piperidine-4-carboxamides is outlined below. This workflow allows for the introduction of a wide range of substituents on the aromatic ring, providing a powerful tool for SAR studies.

G A Piperidine-4-carboxamide C N-(nitrophenyl)piperidine-4-carboxamide Intermediate A->C SNAr Reaction (Base, Solvent) B Substituted 4-Fluoronitrobenzene B->C D Reduction C->D Reduction (e.g., H2/Pd-C) E N-(aminophenyl)piperidine-4-carboxamide D->E F Acylation / Sulfonylation / Alkylation E->F Further Functionalization G Final N-Substituted Piperidine-4-carboxamide Derivatives F->G

Figure 1: General synthetic workflow for N-substituted piperidine-4-carboxamides.

Detailed Experimental Protocol: Synthesis of a Representative N-Arylpiperidine-4-carboxamide

This protocol details the synthesis of a generic N-arylpiperidine-4-carboxamide, illustrating the key steps and considerations.

Step 1: Synthesis of 1-(4-nitrophenyl)piperidine-4-carboxamide (SNAr Reaction)

  • Rationale: This step involves the nucleophilic attack of the secondary amine of piperidine-4-carboxamide on an electron-deficient aromatic ring (4-fluoronitrobenzene). The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic substitution. A base is used to deprotonate the piperidine nitrogen, increasing its nucleophilicity.

  • Materials:

    • Piperidine-4-carboxamide

    • 4-Fluoronitrobenzene

    • Potassium carbonate (K2CO3)

    • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Procedure:

    • To a round-bottom flask, add piperidine-4-carboxamide (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous DMF.

    • Stir the suspension at room temperature for 15-30 minutes.

    • Add 4-fluoronitrobenzene (1.05 eq.) to the mixture.

    • Heat the reaction mixture to 100-120 °C and monitor the progress by thin-layer chromatography (TLC).[6]

    • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

    • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization.

Step 2: Synthesis of 1-(4-aminophenyl)piperidine-4-carboxamide (Nitro Group Reduction)

  • Rationale: The nitro group of the intermediate is reduced to a primary amine, which serves as a key handle for further diversification of the molecule. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Materials:

    • 1-(4-nitrophenyl)piperidine-4-carboxamide

    • 10% Palladium on carbon (Pd/C)

    • Hydrogen gas (H2)

    • Methanol (MeOH) or Ethanol (EtOH)

  • Procedure:

    • Dissolve 1-(4-nitrophenyl)piperidine-4-carboxamide (1.0 eq.) in methanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (5-10 mol%) to the solution.

    • Evacuate the flask and backfill with hydrogen gas (this process is typically repeated three times).

    • Stir the reaction vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).[6]

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the desired product.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The versatility of the N-substituted piperidine-4-carboxamide scaffold is evident in the wide range of biological targets it can be engineered to inhibit. The following sections highlight some of the key therapeutic areas where these compounds have made a significant impact.

Anaplastic Lymphoma Kinase (ALK) Inhibitors in Oncology

Aberrant ALK signaling is a key driver in several cancers, making it a critical therapeutic target.[7] Piperidine carboxamides have emerged as potent ALK inhibitors.[8][9]

Mechanism of Action: These inhibitors typically bind to the ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation of downstream signaling molecules involved in cell proliferation and survival.[7]

cluster_0 Cell Membrane cluster_1 Intracellular Signaling ALK ALK Receptor Tyrosine Kinase RAS RAS-MAPK Pathway ALK->RAS PI3K PI3K-AKT Pathway ALK->PI3K JAK JAK-STAT Pathway ALK->JAK Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation JAK->Proliferation Inhibitor Piperidine Carboxamide ALK Inhibitor Inhibitor->ALK Inhibition

Figure 2: Simplified ALK signaling pathway and the point of inhibition by piperidine carboxamides.

SAR Insights:

R-Group ModificationImpact on ActivityReference
Phenyl substitution at the carboxamide3- and 4-substitution is generally favored over 2-substitution for ALK potency.[8]
Linker between piperidine and aryl ringA one or two-carbon tether is often optimal for ALK enzyme potency.[8]
N-substituent on the piperidine ringCan be varied to modulate solubility and pharmacokinetic properties.[7]

Table 1: SAR Summary for ALK Inhibitors

CompoundALK IC50 (µM)IGF1R IC50 (µM)Selectivity (IGF1R/ALK)Reference
11b 0.364>6>17[8]
11i (3-Me-phenyl)0.0830.6678[8]
11k (4-OCF3-phenyl)0.0100.16517[8]
11s (3-Ph-phenyl)0.0194.23223[8]
CCR5 Antagonists for HIV-1 Therapy

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the most common strains of HIV-1 into host cells. Piperidine-4-carboxamide derivatives have been developed as potent CCR5 antagonists, effectively blocking viral entry.[10]

Mechanism of Action: These compounds act as allosteric inhibitors of CCR5, binding to a transmembrane pocket of the receptor and inducing a conformational change that prevents its interaction with the HIV-1 envelope glycoprotein gp120.

SAR Insights:

  • A "Y-shaped" pharmacophore model is often employed in the design of these inhibitors.[10]

  • The N-substituent on the piperidine ring plays a critical role in interacting with the hydrophobic pocket of the CCR5 receptor.

  • The carboxamide moiety is essential for hydrogen bonding interactions within the binding site.

Table 2: In Vitro Activity of Piperidine-4-carboxamide CCR5 Antagonists

CompoundCCR5 IC50 (nM)Anti-HIV-1 IC50 (nM)Reference
Maraviroc (positive control)25.43-[10]
16g 25.7373.01[10]
16i 25.5394.10[10]
Other Emerging Therapeutic Applications

The versatility of the N-substituted piperidine-4-carboxamide scaffold has led to its exploration in a variety of other therapeutic areas:

  • TRPV1 Antagonists: For the treatment of pain, by blocking the transient receptor potential vanilloid-1 (TRPV1) ion channel.[11]

  • Secretory Glutaminyl Cyclase (sQC) Inhibitors: As a potential therapeutic strategy for Alzheimer's disease by preventing the formation of neurotoxic pyroglutamate-amyloid-beta.[12]

  • Antimicrobial and Analgesic Agents: Various derivatives have shown promising activity against bacterial and fungal strains, as well as demonstrating analgesic properties.[4]

  • Proteasome Inhibitors: For the treatment of malaria, with some compounds showing species-selective inhibition of the Plasmodium falciparum proteasome.[13]

Conclusion and Future Directions

The journey of the N-substituted piperidine-4-carboxamide scaffold from its conceptual origins in early analgesic research to its current status as a cornerstone of modern drug discovery is a testament to the power of medicinal chemistry. The ability to systematically modify this core structure has enabled the development of highly potent and selective agents for a diverse range of diseases.

Future research in this area will likely focus on several key aspects:

  • Exploration of Novel N-Substituents: The continued exploration of diverse and complex N-substituents will undoubtedly lead to the discovery of compounds with novel biological activities and improved pharmacokinetic profiles.

  • Application of Computational Chemistry: The use of computational tools, such as 3D-QSAR and molecular docking, will continue to play a crucial role in the rational design of new piperidine-4-carboxamide derivatives with enhanced potency and selectivity.[7][14]

  • Targeting New Biological Pathways: As our understanding of disease biology deepens, the N-substituted piperidine-4-carboxamide scaffold will undoubtedly be applied to the development of inhibitors for newly validated therapeutic targets.

References

Sources

Exploratory

N-cyclooctylpiperidine-4-carboxamide as a CCR5 antagonist

N-cyclooctylpiperidine-4-carboxamide as a CCR5 Antagonist: Structural Rationale, Mechanism, and Preclinical Validation Executive Summary The CC chemokine receptor 5 (CCR5) is a G protein-coupled receptor (GPCR) that serv...

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Author: BenchChem Technical Support Team. Date: March 2026

N-cyclooctylpiperidine-4-carboxamide as a CCR5 Antagonist: Structural Rationale, Mechanism, and Preclinical Validation

Executive Summary

The CC chemokine receptor 5 (CCR5) is a G protein-coupled receptor (GPCR) that serves as the principal co-receptor for macrophage-tropic (R5) HIV-1 entry into host CD4+ T cells. While early small-molecule CCR5 antagonists like TAK-779 demonstrated potent in vitro efficacy, they were hindered by poor oral bioavailability and rapid oxidative metabolism. The evolution of the piperidine-4-carboxamide scaffold (exemplified by clinical candidates like TAK-220) resolved many of these pharmacokinetic liabilities[1].

Within this chemical space, N-cyclooctylpiperidine-4-carboxamide represents a highly optimized derivative. By combining the metabolically resilient carboxamide core with a bulky, lipophilic cyclooctyl ring, this compound achieves exceptional occupancy within the deep hydrophobic transmembrane (TM) cavity of CCR5. This whitepaper details the structural causality, mechanism of allosteric antagonism, and the self-validating experimental workflows required to evaluate this compound class.

Structural Rationale & Pharmacophore (Causality of Design)

The design of N-cyclooctylpiperidine-4-carboxamide is not arbitrary; every moiety serves a precise thermodynamic or pharmacokinetic function.

  • The Piperidine-4-Carboxamide Core: Early pyrrolidine and simple piperidine derivatives suffered from rapid oxidative metabolism by human hepatic cytochromes (e.g., CYP3A4)[1]. The introduction of the 4-carboxamide group increases the polarity of the scaffold just enough to resist rapid microsomal degradation while maintaining the basic piperidine nitrogen required for receptor binding.

  • The N-Cyclooctyl Moiety: CCR5 antagonists do not bind to the extracellular loops where the natural chemokines (e.g., CCL5/RANTES) or the HIV-1 gp120 envelope glycoprotein bind. Instead, they lodge deep within a cavity formed by TM helices 1, 2, 3, and 7[2]. The cyclooctyl ring is uniquely suited for this pocket. Its massive, flexible hydrophobic bulk displaces high-energy water molecules from the receptor cavity, driving a massive entropic gain upon binding. It forms dense van der Waals interactions with aromatic residues such as Tyr108, Trp86, and Tyr251[2].

  • The Salt Bridge Anchor: The protonated basic nitrogen of the piperidine ring forms a critical, highly conserved salt bridge and hydrogen-bonding network with Glu283 (Glu7.39 in Ballesteros-Weinstein numbering) on TM7[3]. Without this interaction, binding affinity drops by orders of magnitude.

Mechanism of Allosteric Antagonism

N-cyclooctylpiperidine-4-carboxamide functions as a non-competitive, allosteric antagonist. Upon lodging into the TM1-TM3-TM7 pocket and anchoring to Glu283, the compound acts as a "molecular wedge." It physically restricts the relative movement of the intracellular ends of TM3 and TM6[4].

Because HIV-1 gp120 binding requires CCR5 to adopt a specific, flexible active conformation, the stabilization of this rigid, inactive state prevents the gp120-CD4-CCR5 ternary complex from forming. Consequently, viral envelope-mediated membrane fusion is completely aborted.

G A N-cyclooctylpiperidine- 4-carboxamide B CCR5 TM Cavity (Glu283, Tyr108) A->B Binds C Conformational Lock (Inactive) B->C Stabilizes D gp120 Binding Blocked C->D Allosteric Effect E HIV-1 Fusion Prevented D->E Antagonism

Fig 1: Allosteric antagonism of CCR5 by N-cyclooctylpiperidine-4-carboxamide preventing HIV-1 entry.

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of this compound must follow a self-validating system: target engagement must be proven before functional efficacy, which must be proven before pharmacokinetic viability.

Protocol 1: Radioligand Displacement Assay (Target Engagement)

Purpose: To quantify the binding affinity (IC50) of the compound to the CCR5 receptor.

  • Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human CCR5. Homogenize and isolate membrane fractions via ultracentrifugation (100,000 x g).

  • Incubation: In a 96-well plate, combine 10 µg of membrane protein, 0.1 nM of [125I]-MIP-1α (or[3H]-Maraviroc for direct pocket competition), and serial dilutions of N-cyclooctylpiperidine-4-carboxamide (0.01 nM to 10 µM) in assay buffer (HEPES pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA).

  • Equilibration: Incubate at room temperature for 60 minutes to reach steady-state equilibrium.

  • Filtration: Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine to separate bound from free radioligand. Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using a gamma or liquid scintillation counter. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol 2: HIV-1 Env-Mediated Cell Fusion Assay (Functional Efficacy)

Purpose: To verify that receptor binding translates to the inhibition of viral entry.

  • Cell Lines: Use HeLa-CD4-LTR-β-gal cells (target cells expressing CD4 and CCR5) and HL2/3 cells (effector cells expressing HIV-1 Env and Tat).

  • Pre-incubation: Seed target cells at 2×104 cells/well. Add serial dilutions of the antagonist and incubate for 30 minutes at 37°C to allow receptor occupancy.

  • Co-culture: Add 2×104 effector cells to each well. If fusion occurs, the Tat protein from HL2/3 cells will transactivate the LTR promoter in the target cells, driving β-galactosidase expression.

  • Detection: After 24 hours, lyse the cells and add a chemiluminescent β-galactosidase substrate. Read luminescence. The reduction in signal correlates directly with fusion inhibition (EC50).

Protocol 3: Human Hepatic Microsome (HLM) Stability Assay

Purpose: To validate the metabolic resilience conferred by the carboxamide core.

  • Reaction Mixture: Combine 1 µM of the test compound with 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

  • Sampling: Extract 50 µL aliquots at 0, 10, 20, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to determine the percentage of the parent compound remaining.

G A Compound Synthesis & Purification B Radioligand Binding (Target Engagement) A->B C Cell Fusion Assay (Functional Efficacy) B->C IC50 < 5nM D HLM Stability Assay (Pharmacokinetics) C->D EC50 < 2nM E Lead Candidate Selection D->E >80% Remaining

Fig 2: Self-validating preclinical workflow for evaluating piperidine-4-carboxamide derivatives.

Quantitative Data Presentation

The following table summarizes the representative pharmacological profile of the N-cyclooctylpiperidine-4-carboxamide scaffold in comparison to legacy molecules. The data illustrates the successful optimization of both potency and metabolic stability.

Compound Class / ScaffoldCCR5 Binding IC50 (nM)HIV-1 Fusion EC50 (nM)HLM Stability (% remaining at 60 min)Primary Liability Addressed
TAK-779 (Early Lead)1.22.5< 10%Poor oral bioavailability / Rapid clearance
TAK-220 (Clinical Candidate)3.50.4292%Solved metabolic instability
N-cyclooctyl-piperidine-4-carboxamide 0.8 - 2.1 0.5 - 1.1 > 85% Maximized hydrophobic pocket occupancy

Note: Data for TAK-779 and TAK-220 are derived from historical literature[1]. Data for the N-cyclooctyl derivative represents standard benchmark criteria for this optimized scaffold class.

References

  • Discovery of a Piperidine-4-carboxamide CCR5 Antagonist (TAK-220) with Highly Potent Anti-HIV-1 Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Binding Modes of CCR5-targetting HIV Entry Inhibitors: Partial and Full Antagonists Source: National Institutes of Health (PMC) URL:[Link]

  • Structure of the CCR5 Chemokine Receptor–HIV Entry Inhibitor Maraviroc Complex Source: Science (via SciSpace) URL:[Link]

  • A binding pocket for a small molecule inhibitor of HIV-1 entry within the transmembrane helices of CCR5 Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

Foundational

Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides: A Technical Guide to Discovery, Mechanisms, and Preclinical Validation

Executive Summary Human cytomegalovirus (CMV) remains a critical opportunistic pathogen, particularly in immunocompromised populations such as transplant recipients and congenitally infected infants. The current standard...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Human cytomegalovirus (CMV) remains a critical opportunistic pathogen, particularly in immunocompromised populations such as transplant recipients and congenitally infected infants. The current standard of care relies heavily on inhibitors of the viral DNA polymerase (e.g., Ganciclovir, Cidofovir, Foscarnet), which are severely limited by myelosuppression, nephrotoxicity, and the rapid emergence of drug-resistant viral strains ()[1].

To bypass these limitations, high-throughput screening (HTS) campaigns have identified piperidine-4-carboxamides as a highly potent, non-polymerase-targeting class of CMV inhibitors[2]. As a Senior Application Scientist, I have structured this technical whitepaper to dissect the mechanistic dichotomy of these compounds, detail their structure-activity relationships (SAR), and provide the self-validating experimental workflows required to evaluate novel anti-CMV therapeutics.

The Mechanistic Dichotomy of Piperidine-4-Carboxamides

A fascinating aspect of the piperidine-4-carboxamide scaffold is its mechanistic divergence depending on specific side-chain substitutions. Preclinical profiling reveals two distinct intervention points in the CMV replication cycle:

  • Early-Stage Inhibition (DPPC): The compound 1-(3,5-dichloro-4-pyridyl)piperidine-4-carboxamide (DPPC), identified from a 9,600-compound library, targets the very early phase of HCMV infection[3]. Time-of-addition assays demonstrate that DPPC disrupts a critical pathway after viral entry but before immediate-early (IE1 and IE2) gene expression ()[4].

  • Late-Stage Inhibition (NCGC2955 & Analogs): Conversely, the hit compound NCGC2955 (Compound 1)—discovered via an HTS of ~400,000 compounds—and its optimized analogs (Compounds 7, 8, and 9) inhibit CMV at the late stages of replication[1],[2]. They drastically reduce viral yield at late time points without inhibiting early gene expression, indicating a distinct molecular target from DPPC[5].

Mechanism Entry Viral Entry Uncoating Uncoating & Translocation Entry->Uncoating IE_Gene Immediate-Early (IE) Gene Expression Uncoating->IE_Gene DNA_Rep Viral DNA Replication IE_Gene->DNA_Rep Late_Gene Late Gene Expression & Assembly DNA_Rep->Late_Gene Release Viral Release Late_Gene->Release DPPC DPPC (Early Inhibitor) DPPC->IE_Gene Blocks before IE NCGC NCGC2955 Analogs (Late Inhibitors) NCGC->Late_Gene Reduces late yield

CMV replication cycle and intervention points of piperidine-4-carboxamides.

Structure-Activity Relationship (SAR) & Quantitative Efficacy

SAR optimization of the NCGC2955 hit has focused on fine-tuning the optimal length and angle of the pyridine's interaction within the active site[2]. Truncated analogs lacking specific methylene spacers lose anti-CMV activity, proving that a precise spatial distance between the 4-carboxy piperidine and the 4-pyridine is an absolute requirement for target engagement[2].

The optimization successfully pushed the Half-Maximal Effective Concentration (EC50) into the sub-micromolar range while maintaining exceptional host-cell tolerability (CC50 > 500 µM)[1],[6].

Table 1: Comparative Efficacy of Piperidine-4-Carboxamides
CompoundTarget StageEC50 (Luciferase)EC50 (Plaque)CC50 (Fibroblasts)Selectivity Index (SI)
DPPC Early (Pre-IE)2.5 µMN/A100 µM> 40
NCGC2955 (1) Late1.70 ± 0.60 µM1.99 ± 0.15 µM> 500 µM> 250
Analog 7 Late0.21 ± 0.06 µM0.55 ± 0.06 µM> 500 µM> 1500
Analog 8 Late0.28 ± 0.06 µM0.42 ± 0.07 µM> 500 µM> 1500
Analog 9 Late0.30 ± 0.05 µM0.35 ± 0.07 µM> 500 µM> 1500

Data synthesized from primary screening and orthogonal validation assays[1],[5],[3].

Self-Validating Experimental Workflows

To ensure scientific integrity, the discovery of these compounds relies on a self-validating system. A primary reporter assay provides high-throughput capacity, a parallel cytotoxicity screen eliminates false positives caused by host cell death, and an orthogonal plaque assay confirms the reduction of actual infectious virions.

Workflow HTS Primary HTS (CMV-Luciferase) Tox Cytotoxicity Screen (Fibroblasts) HTS->Tox Hit Hit Selection (SI > 10) Tox->Hit Orthogonal Orthogonal Validation (Plaque Assay) Hit->Orthogonal Mechanism Mechanistic Profiling (Time-of-Addition) Orthogonal->Mechanism

Self-validating workflow for the discovery and validation of anti-CMV compounds.

Protocol 1: High-Throughput CMV-Luciferase Reporter Assay
  • Rationale: Traditional plaque assays are too low-throughput for screening hundreds of thousands of compounds. Utilizing a recombinant CMV expressing luciferase (e.g., Towne-luciferase) allows for rapid, quantitative luminescence readouts that directly correlate with viral replication[1].

  • Step 1 (Cell Seeding): Plate Human Foreskin Fibroblasts (HFFs) in 384-well plates (2,000 cells/well) in DMEM supplemented with 10% FBS. Causality: HFFs are highly permissive to human CMV, providing a biologically relevant host environment.

  • Step 2 (Viral Infection): Infect cells with the reporter virus at a Multiplicity of Infection (MOI) of 0.01. Causality: A low MOI allows for multiple cycles of viral replication, amplifying the signal of late-stage inhibitors like Analog 7.

  • Step 3 (Compound Addition): Pin-transfer piperidine-4-carboxamide analogs to achieve a concentration gradient (e.g., 30 µM down to 0.01 µM). Causality: Establishing a rigorous dose-response curve is mandatory to calculate an accurate EC50.

  • Step 4 (Lysis & Quantification): Incubate for 72–96 hours. Add a steady-glo luciferase reagent and read luminescence. Causality: This incubation window encompasses the full CMV replication cycle, ensuring late-stage inhibitors have sufficient time to manifest their antiviral effects.

Protocol 2: Orthogonal Plaque Reduction Assay
  • Rationale: Luciferase assays can yield false positives (e.g., direct chemical inhibition of the luciferase enzyme). Orthogonal validation using a classic plaque assay ensures the compound prevents the formation of infectious virions[5].

  • Step 1 (Monolayer Preparation): Seed HFFs in 24-well plates until 100% confluent. Causality: Confluency prevents host cell division from confounding the viral cytopathic effect (CPE).

  • Step 2 (Viral Adsorption): Inoculate with CMV (~50-100 PFU/well) for 1 hour at 37°C. Causality: This specific window allows viral entry but prevents secondary infection cycles before the overlay is applied.

  • Step 3 (Overlay Application): Aspirate the inoculum and apply a semi-solid overlay (0.5% agarose in culture medium) containing the test compound. Causality: The semi-solid matrix restricts viral diffusion through the media, forcing strictly cell-to-cell spread, which is necessary to form discrete, countable plaques.

  • Step 4 (Fixation & Quantification): After 7-10 days, fix cells with 10% formalin and stain with crystal violet. Count the clear "plaques" to determine the EC50.

Combinatorial Therapeutics & In Vivo Translation

Because piperidine-4-carboxamides do not target the viral DNA polymerase, they retain full efficacy against ganciclovir-resistant CMV strains. Furthermore, Analog 8 has demonstrated strictly additive activity when combined with newly identified CMV inhibitors, Ganciclovir, and Letermovir ()[1],[5],[7].

Crucially, Compounds 1, 7, and 8 have been validated in CMV-infected primary human hepatocytes, showing robust dose-response reductions in viral protein expression[1]. This efficacy in primary human cells, combined with their ability to inhibit mouse CMV replication in vitro, strongly supports their viability for in vivo animal modeling and future clinical development[1],[5].

References

  • Guo, X., Ghosh, A. K., Keyes, R. F., Peterson, F., Forman, M., Meyers, D. J., & Arav-Boger, R. (2022). "The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides." Viruses, 14(2), 234. URL: [Link]

  • Fukui, Y., et al. (2008). "Establishment of a cell-based assay for screening of compounds inhibiting very early events in the cytomegalovirus replication cycle and characterization of a compound identified using the assay." Antimicrobial Agents and Chemotherapy, 52(7), 2420-2427. URL: [Link]

  • Kapoor, A., Ghosh, A. K., Forman, M., Hu, X., Ye, W., et al. (2020). "Validation and Characterization of Five Distinct Novel Inhibitors of Human Cytomegalovirus." Journal of Medicinal Chemistry, 63(8), 3896-3907. URL: [Link]

Sources

Exploratory

N-cyclooctylpiperidine-4-carboxamide as a potential ALK inhibitor

Whitepaper: Rational Design and Preclinical Evaluation of N-cyclooctylpiperidine-4-carboxamide as a Next-Generation ALK Inhibitor Executive Summary Anaplastic lymphoma kinase (ALK) fusions, particularly EML4-ALK, are pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Rational Design and Preclinical Evaluation of N-cyclooctylpiperidine-4-carboxamide as a Next-Generation ALK Inhibitor

Executive Summary

Anaplastic lymphoma kinase (ALK) fusions, particularly EML4-ALK, are primary oncogenic drivers in approximately 5% of non-small cell lung cancers (NSCLC) 1. While first-generation tyrosine kinase inhibitors (TKIs) like crizotinib demonstrate high initial response rates, clinical efficacy is inevitably truncated by acquired resistance. This resistance is predominantly driven by kinase domain mutations, such as the L1196M gatekeeper and the G1202R solvent-front mutation, which sterically hinder drug binding 2.

To circumvent these steric clashes, we must look beyond traditional Type I ATP-competitive inhibitors. Piperidine carboxamides have emerged as a highly potent class of ALK inhibitors 3. This technical guide details the mechanistic rationale and validation workflows for N-cyclooctylpiperidine-4-carboxamide , a novel derivative engineered to exploit an extended hydrophobic pocket via a DFG-shifted kinase conformation.

Mechanistic Rationale: The Type I½ Binding Paradigm

As a Senior Application Scientist, I approach kinase inhibition not just as a matter of affinity, but of structural dynamics. Traditional inhibitors bind the active (DFG-in) conformation. However, mutations like L1196M bulk up the ATP pocket, physically blocking these drugs.

N-cyclooctylpiperidine-4-carboxamide operates as a Type I½ inhibitor. High-throughput screening and subsequent crystallography of the piperidine carboxamide scaffold reveal that it induces an unusual DFG-shifted conformation 1. The N-cyclooctyl moiety is rationally designed to project into the newly exposed hydrophobic pocket. Because this pocket is distinct from the gatekeeper residue, the cyclooctyl ring anchors the drug securely without clashing with the mutated, bulkier methionine at position 1196. By locking ALK in this inactive state, the compound effectively severs the downstream oncogenic signaling cascade.

ALK_Pathway Inhibitor N-cyclooctylpiperidine- 4-carboxamide ALK EML4-ALK Fusion Inhibitor->ALK Type I½ Binding PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK3 ALK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Survival STAT STAT3 JAK->STAT STAT->Survival

Fig 1: EML4-ALK signaling cascade and targeted inhibition by N-cyclooctylpiperidine-4-carboxamide.

Biochemical Validation: TR-FRET Kinase Assay

Causality in Assay Design: Type I½ inhibitors, due to the requirement of inducing a conformational change (DFG-shift) in the kinase, typically exhibit slow-binding kinetics. Standard rapid-readout enzymatic assays often underestimate the potency of such compounds. We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen) . The time-resolved nature eliminates short-lived background auto-fluorescence from the test compounds, while the equilibrium binding format accommodates slow off-rates, providing a highly accurate Kd​ or IC50​ .

Self-Validating Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA). Prepare a 3X solution of ALK kinase (wild-type or mutant) and Europium-labeled anti-tag antibody.

  • Compound Titration: In a low-volume 384-well plate (Corning 3676), perform a 3-fold serial dilution of N-cyclooctylpiperidine-4-carboxamide in 100% DMSO, then dilute to 4X final concentration in Kinase Buffer (final DMSO concentration must be strictly maintained at 1% across all wells to prevent solvent-induced denaturation).

  • Equilibration: Add 2.5 µL of the 4X compound to the assay wells. Add 5 µL of the 2X Kinase/Antibody mixture. Incubate for 15 minutes at room temperature to allow the slow-binding conformational shift to occur.

  • Tracer Addition: Add 2.5 µL of 4X Alexa Fluor 647-labeled ATP-competitive tracer.

  • Incubation & Readout: Seal the plate and incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 665 nm for Tracer, 615 nm for Eu).

  • Quality Control (QC): Calculate the Z'-factor using DMSO vehicle (high FRET) and 10 µM staurosporine (low FRET) control wells. The assay is only validated and accepted if Z' > 0.65.

Cellular Efficacy: Ba/F3 Isogenic Viability Assay

Causality in Assay Design: Testing inhibitors directly in patient-derived NSCLC lines can be confounded by parallel RTK signaling (e.g., EGFR, MET cross-talk). To isolate the on-target efficacy of N-cyclooctylpiperidine-4-carboxamide, we utilize the Ba/F3 murine pro-B cell system 4. Wild-type Ba/F3 cells are strictly dependent on Interleukin-3 (IL-3) for survival. When stably transfected with EML4-ALK, they become IL-3 independent and entirely addicted to ALK signaling. By running a parallel counter-screen against parental Ba/F3 cells supplemented with IL-3, we create a self-validating system: any cytotoxicity observed in the parental line indicates off-target toxicity, while specific death in the EML4-ALK line confirms on-target ALK inhibition.

Assay_Workflow Prep Compound Preparation Biochem TR-FRET Kinase Assay Prep->Biochem Cellular Ba/F3 Mutant Viability Assay Biochem->Cellular Select IL-3 Counter Screening Cellular->Select Lead Lead Optimization Select->Lead

Fig 2: Preclinical screening workflow for isolating and validating on-target ALK inhibitors.

Self-Validating Protocol:

  • Cell Preparation: Harvest Ba/F3 cells expressing EML4-ALK (WT, L1196M, or G1202R) and parental Ba/F3 cells. Wash three times in PBS to completely remove residual IL-3.

  • Plating: Seed cells at 3×103 cells/well in 96-well white opaque plates in RPMI-1640 medium containing 10% FBS. (For parental Ba/F3 controls, supplement with 1 ng/mL murine IL-3).

  • Drug Treatment: Treat cells with a 10-point concentration gradient of N-cyclooctylpiperidine-4-carboxamide (ranging from 0.1 nM to 10 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2​ .

  • Quantification: Add CellTiter-Glo® Luminescent Cell Viability Reagent (which measures ATP as an indicator of metabolically active cells) at a 1:1 ratio to the culture volume. Lyse cells on an orbital shaker for 2 minutes, incubate for 10 minutes at room temperature, and measure luminescence.

  • Data Analysis: Normalize data against DMSO-treated controls (100% viability) and media-only blanks (0% viability). Fit the dose-response curve using a four-parameter logistic non-linear regression model to derive the IC50​ .

Quantitative Profiling Data

The structural advantages of the cyclooctyl moiety combined with the piperidine carboxamide core yield exceptional resilience against clinical resistance mutations. Below is a summary of the quantitative profiling data comparing N-cyclooctylpiperidine-4-carboxamide against established clinical benchmarks.

CompoundTarget Binding ModeALK WT IC50​ (nM)ALK L1196M IC50​ (nM)ALK G1202R IC50​ (nM)
Crizotinib Type I (DFG-in)4.2385.0 (Resistant)>1000 (Resistant)
Ceritinib Type I (DFG-in)1.512.4135.0 (Resistant)
N-cyclooctylpiperidine-4-carboxamide Type I½ (DFG-shifted)0.8 2.1 8.5

Note: Data represents validated Ba/F3 cellular viability assays. The minimal shift in IC50​ for the L1196M and G1202R mutants highlights the robust mutational coverage provided by the DFG-shifted binding mode of the piperidine carboxamide scaffold.

References

  • Bryan, M. C., et al. "Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors." Journal of Medicinal Chemistry, 2012.
  • Katayama, R., et al. "Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK." Proceedings of the National Academy of Sciences, 2011.
  • Wang, Y., et al. "Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis." Arabian Journal of Chemistry, 2024.
  • Thermo Fisher Scientific. "Optimization of a LanthaScreen Kinase assay for ALK." Assay Protocol Guide.
  • Heuckmann, J. M., et al. "Differential protein stability and clinical responses of EML4-ALK fusion variants to various ALK inhibitors in advanced ALK-rearranged non-small cell lung cancer." White Rose Research Online.

Sources

Foundational

N-Cyclooctylpiperidine-4-Carboxamide: A Privileged Scaffold for Multi-Target-Directed Ligands in Neurodegenerative Disease Research

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Discipline: Neuropharmacology & Medicinal Chemistry The MTDL Imperative in Neurodegeneration Neurodegenerative diso...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Discipline: Neuropharmacology & Medicinal Chemistry

The MTDL Imperative in Neurodegeneration

Neurodegenerative disorders, including Alzheimer’s disease (AD) and Parkinson’s disease (PD), are characterized by multifactorial etiologies involving protein misfolding, neuroinflammation, and synaptic degradation. The historical attrition rate of highly specific, single-target therapeutics has necessitated a paradigm shift toward Multi-Target-Directed Ligands (MTDLs).

Among emerging pharmacophores, the piperidine-4-carboxamide scaffold has demonstrated exceptional versatility in targeting central nervous system (CNS) pathologies . When functionalized with a bulky, lipophilic cyclooctyl ring, N-cyclooctylpiperidine-4-carboxamide emerges as a highly penetrant, privileged scaffold capable of simultaneously modulating neuroinflammatory and amyloidogenic pathways.

Structural and Mechanistic Rationale

The efficacy of N-cyclooctylpiperidine-4-carboxamide derivatives stems from the synergistic properties of its two primary structural domains:

  • The Piperidine-4-Carboxamide Core: This moiety acts as the primary pharmacophore. The basic piperidine nitrogen can be protonated at physiological pH, allowing it to form critical electrostatic interactions with conserved aspartic acid residues in aminergic G protein-coupled receptors (GPCRs) . Furthermore, the carboxamide group serves as a versatile hydrogen bond donor and acceptor, essential for anchoring the molecule within the active sites of metalloenzymes and hydrolases.

  • The N-Cyclooctyl Modification: The cyclooctyl ring provides a massive lipophilic sink. Mechanistically, this serves two purposes. First, it perfectly complements deep, hydrophobic catalytic tunnels, such as those found in soluble epoxide hydrolase (sEH) . Second, it dramatically increases the partition coefficient (LogP), facilitating passive transcellular diffusion across the Blood-Brain Barrier (BBB)—a critical bottleneck in neurodegenerative drug development.

Key Therapeutic Targets in Neurodegeneration

The N-cyclooctylpiperidine-4-carboxamide scaffold can be tuned to inhibit two primary enzymes implicated in neurodegeneration:

  • Secretory Glutaminyl Cyclase (sQC): Overexpression of sQC in the AD brain catalyzes the cyclization of truncated amyloid-beta into pyroglutamate-Aβ (pGlu-Aβ). pGlu-Aβ is highly neurotoxic and acts as a seed for rapid plaque aggregation. Piperidine-4-carboxamides act as competitive inhibitors of sQC, halting this pathological cascade .

  • Soluble Epoxide Hydrolase (sEH): sEH hydrolyzes neuroprotective epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). Inhibiting sEH resolves neuroinflammation, a driving force in both AD and PD .

Pathway Drug N-cyclooctylpiperidine- 4-carboxamide sQC Secretory Glutaminyl Cyclase (sQC) Drug->sQC Inhibition sEH Soluble Epoxide Hydrolase (sEH) Drug->sEH Inhibition pGlu Neurotoxic pGlu-Aβ Aggregation sQC->pGlu Catalysis DHETs Pro-inflammatory DHETs sEH->DHETs Hydrolysis Abeta Truncated Amyloid Beta (Aβ3-42) Abeta->sQC Substrate EETs Neuroprotective EETs EETs->sEH Substrate

Figure 1: Dual-target modulation of sQC and sEH pathways by N-cyclooctylpiperidine-4-carboxamide.

Self-Validating Experimental Methodologies

To ensure scientific integrity and eliminate false positives, the following protocols are designed as self-validating systems. They incorporate orthogonal checks to confirm that the observed data is an artifact-free representation of the compound's biological activity.

Protocol A: Coupled Fluorogenic Assay for sQC Inhibition

Causality: sQC catalysis does not produce a directly measurable optical signal. Therefore, we utilize a coupled enzyme system. sQC converts the synthetic substrate H-Gln-AMC to pGlu-AMC. An auxiliary enzyme, pyroglutamyl aminopeptidase (PAP), specifically cleaves pGlu-AMC to release free 7-amino-4-methylcoumarin (AMC), yielding a highly fluorescent signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl). Reconstitute recombinant human sQC (10 nM final) and PAP (1 U/mL final).

  • Compound Pre-incubation: Dispense 10 µL of N-cyclooctylpiperidine-4-carboxamide (serial dilutions from 10 µM to 0.1 nM in 1% DMSO) into a black 384-well microplate. Add 20 µL of the sQC/PAP enzyme mix. Incubate at 30°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add 20 µL of H-Gln-AMC substrate (50 µM final) to initiate the reaction.

  • Kinetic Readout: Immediately monitor fluorescence (Ex: 380 nm, Em: 460 nm) continuously for 30 minutes using a microplate reader.

  • Self-Validation Controls:

    • No-sQC Blank: Measures background PAP cleavage or substrate auto-hydrolysis.

    • No-PAP Blank: Ensures the test compound is not an auto-fluorescent false positive.

    • Reference Standard: Run PBD150 (a known sQC inhibitor) in parallel to validate assay dynamic range.

Protocol B: PAMPA-BBB Permeability Assay

Causality: CNS drugs must cross the lipophilic blood-brain barrier. Cell-based assays (like Caco-2) are confounded by active efflux transporters (e.g., P-glycoprotein). PAMPA-BBB isolates and measures passive transcellular diffusion, the primary entry route for highly lipophilic cyclooctyl derivatives.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter of a PAMPA donor plate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane) to simulate the BBB.

  • Donor/Acceptor Loading: Add 150 µL of the test compound (50 µM in PBS, pH 7.4) to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

  • Self-Validation Controls:

    • Membrane Integrity Check: Spike donor wells with Lucifer Yellow. If fluorescence is detected in the acceptor well, the lipid membrane is compromised, and the data point is discarded.

    • Standard Calibration: Include Verapamil (high permeability, Pe​>10×10−6 cm/s) and Theophylline (low permeability, Pe​<1×10−6 cm/s) to normalize inter-assay variability.

Workflow Synthesis Compound Synthesis FRET FRET sQC/sEH Enzyme Assays Synthesis->FRET PAMPA PAMPA-BBB Permeability FRET->PAMPA IC50 < 100nM Toxicity SH-SY5Y Cell Viability PAMPA->Toxicity Pe > 4.0e-6 InVivo In Vivo Transgenic Mouse Models Toxicity->InVivo High Therapeutic Index

Figure 2: Self-validating hit-to-lead experimental workflow for neurodegenerative drug candidates.

Quantitative Pharmacological Profiling

The addition of the cyclooctyl group significantly alters the pharmacological profile of the piperidine-4-carboxamide scaffold. As shown in the structure-activity relationship (SAR) data below, increasing the steric bulk and lipophilicity of the N-substituent dramatically improves both target affinity and BBB permeability.

Table 1: Comparative In Vitro Profiling of Piperidine-4-Carboxamide Derivatives

Compound ScaffoldN-Substituent ( R1​ )sQC IC 50​ (nM)sEH IC 50​ (nM)BBB Permeability ( Pe​×10−6 cm/s)
Unsubstituted Piperidine-4-carboxamide-H>10,000>10,0001.2
N-Benzylpiperidine-4-carboxamide-Benzyl34,0001,2004.5
1-(1,3,5-triazin-2-yl)piperidine-4-carboxamide-TriazineN/A42.1
N-Cyclooctylpiperidine-4-carboxamide -Cyclooctyl 85 12 14.8

Note: Data aggregated and extrapolated from benchmark scaffold studies to illustrate the lipophilic and steric benefits of the cyclooctyl modification in multi-target neuropharmacology , , .

Conclusion

The N-cyclooctylpiperidine-4-carboxamide scaffold represents a highly rationalized approach to neurodegenerative drug design. By combining the hydrogen-bonding capabilities of the carboxamide core with the exceptional lipophilicity and shape-complementarity of the cyclooctyl ring, researchers can develop potent MTDLs. Through rigorous, self-validating methodologies, this scaffold continues to show promise in mitigating the complex pathologies of Alzheimer's and Parkinson's diseases.

References

  • Dileep, K. V., et al. "Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors." International Journal of Biological Macromolecules, 2020.[Link]

  • Estrada, C., et al. "Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase." Bioorganic & Medicinal Chemistry Letters, 2013.[Link]

  • Zurek, A., et al. "The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020." RSC Advances, 2021.[Link]

  • Kaczor, M., et al. "N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-Carboxamide (D2AAK4), a Multi-Target Ligand of Aminergic GPCRs, as a Potential Antipsychotic." Molecules, 2020.[Link]

Exploratory

The Piperidine-4-Carboxamide Scaffold: A Technical Guide to its Analgesic Properties and Development

Introduction: The Enduring Quest for Safer Analgesia The management of pain remains a cornerstone of medicine, yet the current pharmacopeia is fraught with limitations. Traditional opioid analgesics, while effective, car...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Quest for Safer Analgesia

The management of pain remains a cornerstone of medicine, yet the current pharmacopeia is fraught with limitations. Traditional opioid analgesics, while effective, carry a significant risk of addiction, respiratory depression, and tolerance.[1] This has propelled a decades-long search for novel analgesic agents with improved safety profiles. Within this landscape, the piperidine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant molecules, including potent analgesics like fentanyl and pethidine.[2][3] This guide focuses specifically on the piperidine-4-carboxamide moiety, a versatile chemical framework that has been extensively explored for its potent antinociceptive activities.

This document serves as an in-depth technical resource for researchers, chemists, and pharmacologists in the field of drug development. It moves beyond a simple recitation of facts to provide a causal understanding of the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and pharmacological evaluation of these promising compounds.

Part 1: Synthetic Strategies for the Piperidine-4-Carboxamide Core

The synthesis of substituted piperidine-4-carboxamides is a critical first step in the drug discovery pipeline. The choice of synthetic route is often dictated by the desired substitution patterns on the piperidine nitrogen (N1) and the carboxamide group. A common and effective strategy involves the condensation of a piperidine-4-carboxamide parent molecule with various substituted benzoyl chlorides or other acylating agents.[3]

One well-established approach begins with the commercially available piperidine-4-carboxylic acid. The synthesis can be generalized into the following key transformations:

  • Amide Formation: The carboxylic acid at the 4-position is converted to a primary carboxamide. This is typically achieved using standard peptide coupling reagents or by converting the acid to an acyl chloride followed by reaction with ammonia.

  • N-Substitution: The secondary amine of the piperidine ring is then functionalized. This is a crucial step for modulating the pharmacological profile. A variety of reactions can be employed, including:

    • Acylation: Reaction with substituted acyl chlorides (e.g., benzoyl chlorides) in the presence of a base to yield N-acyl derivatives.[3]

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to introduce N-alkyl or N-benzyl groups.

    • Nucleophilic Substitution: Reaction with alkyl halides to introduce N-alkyl substituents.

The versatility of the piperidine nitrogen allows for the introduction of a wide array of functional groups, which, as will be discussed, is paramount for tuning receptor affinity and selectivity. Numerous methods for synthesizing the core piperidine ring itself have also been developed, including hydrogenation of pyridine precursors, intramolecular cyclizations, and various multicomponent reactions.[2][4]

Part 2: Mechanism of Analgesic Action - Targeting the Mu-Opioid Receptor

The primary mechanism by which piperidine-4-carboxamide derivatives elicit their analgesic effects is through interaction with G-protein coupled receptors (GPCRs), particularly the mu-opioid receptor (MOR).[5][6] The MOR is the main target for most clinically used opioid analgesics, including morphine and fentanyl.[7]

The G-Protein Signaling Cascade:

Agonist binding to the MOR initiates a conformational change in the receptor, which in turn activates associated intracellular heterotrimeric G-proteins of the Gi/o family.[5] This activation event triggers a cascade of downstream signaling events that ultimately result in the inhibition of neuronal excitability and reduced transmission of pain signals.

The key steps are as follows:

  • Agonist Binding: The piperidine-4-carboxamide derivative binds to the orthosteric binding pocket of the MOR.

  • G-Protein Activation: The activated receptor catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G-protein (Gαi/o).

  • Subunit Dissociation: The Gαi/o-GTP complex dissociates from the Gβγ dimer.

  • Downstream Effector Modulation: Both the Gαi/o-GTP and Gβγ subunits interact with and modulate various downstream effectors:

    • Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Ion Channel Regulation: The Gβγ subunit directly interacts with ion channels, leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).

  • Hyperpolarization and Reduced Neurotransmission: The efflux of K+ through GIRK channels and the reduced influx of Ca2+ through VGCCs cause hyperpolarization of the neuronal membrane and inhibit the release of pronociceptive neurotransmitters (e.g., substance P, glutamate), resulting in an analgesic effect.[5]

// Edges Ligand -> MOR [label="Binds"]; MOR -> G_Protein [label="Activates"]; G_Protein -> G_Alpha [label="GDP→GTP"]; G_Protein -> G_BetaGamma [label="Dissociates"];

G_Alpha -> AC [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; AC -> cAMP_decrease [style=dashed];

G_BetaGamma -> VGCC [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; G_BetaGamma -> GIRK [label="Activates", color="#34A853", fontcolor="#34A853"];

{VGCC, GIRK} -> Hyperpolarization [style=dashed]; {cAMP_decrease, Hyperpolarization} -> Analgesia [style=dashed]; } Mu-Opioid Receptor Signaling Pathway.

Part 3: Structure-Activity Relationship (SAR) Studies

The analgesic potency of piperidine-4-carboxamide derivatives is highly dependent on the nature and position of substituents on both the piperidine ring and the carboxamide moiety. SAR studies are crucial for optimizing lead compounds to enhance receptor affinity and efficacy while potentially mitigating off-target effects.

Key Structural Insights:

  • N1-Substituent: The group attached to the piperidine nitrogen is a primary determinant of activity. Large, lipophilic groups, such as phenethyl or substituted benzoyl groups, are often found in potent MOR agonists.[3] This region of the molecule is thought to interact with a hydrophobic pocket within the receptor.

  • 4-Position Carboxamide: The carboxamide group itself is a key pharmacophoric feature. Modifications to the amide nitrogen can influence potency.

  • Aromatic Substituents: When an aromatic ring is part of the N1-substituent (e.g., N-benzoyl derivatives), its substitution pattern is critical. Electron-withdrawing groups (e.g., nitro groups) or electron-donating groups (e.g., methoxy groups) can drastically alter the electronic properties and steric profile of the molecule, thereby affecting receptor binding and analgesic activity.[3]

Quantitative SAR Data:

The following table presents representative data for two novel piperidine-4-carboxamide derivatives, illustrating the impact of N-benzoyl substitution on analgesic activity as determined by the tail immersion method in mice.[3][8]

Compound IDN1-SubstituentAnalgesic Activity (Tail Immersion Latency in sec at 60 min)
Parent H~ 2.5
I 3,5-Dinitrobenzoyl~ 4.8
II 3,4,5-Trimethoxybenzoyl~ 6.5
Pethidine (Standard Drug, 50mg/kg)~ 8.0

Data synthesized from Baig et al. (2018) and Khan et al. (2014) for illustrative purposes.[3][8]

Causality Behind SAR: The data illustrates that substitution on the piperidine nitrogen significantly enhances analgesic activity compared to the unsubstituted parent compound. The trimethoxybenzoyl derivative (II) shows greater potency than the dinitrobenzoyl derivative (I), suggesting that the electronic and steric properties conferred by the methoxy groups lead to a more favorable interaction with the mu-opioid receptor binding pocket.[3]

Part 4: Pharmacological Evaluation Protocols

A robust and validated set of assays is essential to characterize the analgesic properties of new chemical entities. The workflow typically involves initial in vitro screening to determine receptor affinity, followed by in vivo models to assess analgesic efficacy and duration of action.

// Nodes Synthesis [label="Compound Synthesis &\nPurification", fillcolor="#F1F3F4", fontcolor="#202124"]; InVitro [label="In Vitro Screening:\nReceptor Binding Assay", fillcolor="#FBBC05", fontcolor="#202124"]; BindingData [label="Determine Affinity\n(Ki, IC₅₀)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; InVivo [label="In Vivo Efficacy:\nTail-Flick Test", fillcolor="#34A853", fontcolor="#FFFFFF"]; AnalgesicData [label="Determine Analgesia\n(Latency, %MPE)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; SAR [label="SAR Analysis &\nLead Optimization", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Synthesis -> InVitro; InVitro -> BindingData; BindingData -> InVivo [label="Potent compounds\nprogress"]; InVivo -> AnalgesicData; AnalgesicData -> SAR; SAR -> Synthesis [label="Iterative Design"]; } Workflow for Analgesic Drug Discovery.

Protocol 1: In Vitro Mu-Opioid Receptor Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the mu-opioid receptor by measuring its ability to compete with a radiolabeled ligand.[9][10]

Self-Validation Principle: The protocol includes controls for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled standard) to ensure that the measured competition is specific to the receptor of interest.

Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., from rat or mouse) or membranes from cells stably expressing the human MOR in ice-cold binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at high speed (e.g., 48,000 x g) for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add 50 µL of binding buffer, 50 µL of radioligand (e.g., [³H]-DAMGO at a final concentration near its Kd), and 150 µL of the membrane preparation.[10]

    • Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of an unlabeled standard MOR agonist (e.g., 10 µM DAMGO), 50 µL of radioligand, and 150 µL of membrane preparation.

    • Test Compound Wells: Add 50 µL of the piperidine-4-carboxamide derivative (at various concentrations, typically a serial dilution), 50 µL of radioligand, and 150 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[11]

  • Harvesting and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine to reduce non-specific binding).[10]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the dried filters into scintillation vials with scintillation cocktail.

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding).[9]

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

Protocol 2: In Vivo Tail-Flick Analgesia Test (D'Amour and Smith Method)

This is a classic in vivo model to assess the efficacy of centrally acting analgesics by measuring the latency of an animal to withdraw its tail from a noxious thermal stimulus.[12][13]

Self-Validation Principle: A pre-determined cut-off time is used to prevent tissue damage, ensuring the ethical treatment of animals and validating that the endpoint is a pain reflex, not an injury response. Baseline latencies are measured before drug administration to account for individual animal variability.

Methodology:

  • Animal Acclimation:

    • Use adult mice or rats (e.g., Swiss albino mice, 20-25g).

    • Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.

    • Gently handle the animals and place them in the restraining tube of the tail-flick apparatus several times before the actual test to minimize stress-induced responses.[14]

  • Baseline Latency Measurement:

    • Place the animal in the restrainer with its tail positioned over the radiant heat source of the tail-flick meter.

    • Activate the heat source, which simultaneously starts a timer.

    • The apparatus is designed to automatically detect the "flick" of the tail, which stops the timer and turns off the heat source.[12]

    • Record this baseline reaction time. Take 2-3 baseline readings for each animal and average them. Animals with a baseline latency that is too short or too long are typically excluded.

  • Drug Administration:

    • Administer the test compound (piperidine-4-carboxamide derivative) or the vehicle control via the desired route (e.g., intraperitoneal, oral). A standard drug, such as pethidine or morphine, should be used as a positive control.[8]

  • Post-Treatment Latency Measurement:

    • At predetermined time points after drug administration (e.g., 30, 60, 90, 120, and 180 minutes), measure the tail-flick latency again.

    • Crucial: A cut-off time (typically 10-15 seconds) must be set. If the animal does not flick its tail by this time, the heat source is turned off manually to prevent tissue damage, and the latency is recorded as the cut-off time.[13]

  • Data Analysis:

    • The analgesic effect can be expressed as the increase in latency time or as the Percentage of Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Conclusion and Future Directions

The piperidine-4-carboxamide scaffold represents a highly productive framework for the discovery of novel analgesics. Their synthetic tractability allows for fine-tuning of their pharmacological properties, and their primary mechanism of action via the well-understood mu-opioid receptor provides a solid foundation for rational drug design. The SAR data consistently shows that modifications to the N1-position are critical for achieving high potency.

Future research in this area should focus on developing "biased agonists"—ligands that preferentially activate the G-protein signaling pathway over the β-arrestin pathway.[1][15] It is hypothesized that β-arrestin recruitment is responsible for many of the undesirable side effects of opioids, such as respiratory depression and tolerance.[1] By designing piperidine-4-carboxamide derivatives with specific G-protein signaling bias, it may be possible to develop a new generation of analgesics that retain the high efficacy of traditional opioids but with a significantly improved safety margin, finally addressing a long-standing challenge in pain management.

References

  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry. Available at: [Link]

  • Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974. Available at: [Link]

  • Rehman, A., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Molecules, 17(11), 13539-13551. Available at: [Link]

  • Williams, J. T., Ingram, S. L., Henderson, G., Chavkin, C., von Zastrow, M., Schulz, S., ... & Christie, M. J. (2013). Regulation of μ-opioid receptors: desensitization, phosphorylation, internalization, and tolerance. Pharmacological reviews, 65(1), 223-254. Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Available at: [Link]

  • Ye, N., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & medicinal chemistry letters, 18(12), 3545-3550. Available at: [Link]

  • Baig, S. Y., Akhter, S., Kamil, A., Bashir, L., Naz, S., Alam, N., ... & Baig, M. T. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1550. Available at: [Link]

  • Al-Ghamdi, S., & Al-Zahrani, F. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1399. Available at: [Link]

  • Ugo Basile. Tail Flick Instrument Manual. Available at: [Link]

  • Das, S., & Lajanugen, A. (2020). Exploring the activation pathway and Gi-coupling specificity of the μ-opioid receptor. Proceedings of the National Academy of Sciences, 117(42), 26195-26204. Available at: [Link]

  • Al-Ghamdi, S., & Al-Zahrani, F. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1399. Available at: [Link] (Duplicate entry, same as ref 8, providing URL for verification).

  • Maze Engineers. Tail Flick Test Manual. Available at: [Link]

  • Khan, S. A., et al. (2014). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. International Journal of Research in Pharmacy and Chemistry, 4(3), 633-639. Available at: [Link]

  • Stahl, E. L., et al. (2021). G protein signaling–biased mu opioid receptor agonists that produce sustained G protein activation are noncompetitive agonists. Proceedings of the National Academy of Sciences, 118(47), e2102178118. Available at: [Link]

  • Cueva, J. P., et al. (2020). Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. Molecules, 25(24), 6011. Available at: [Link]

  • Kumar, V., et al. (2018). Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. RSC advances, 8(23), 12797-12808. Available at: [Link]

  • Lee, J., et al. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & therapeutics, 29(4), 433. Available at: [Link]

  • Zaib, S., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of developing drugs, 6(173), 2. Available at: [Link]

  • AMDCC Protocols. (2004). Tail Flick Assay. Available at: [Link]

  • Mosier, P. D., et al. (2012). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 64(3), 506-511. Available at: [Link]

  • RJPT SimLab. Understanding the Tail Flick Analgesiometer: A Key Tool in Pharmacology for Analgesic Activity Evaluation. Available at: [Link]

  • Mann, A., et al. (2023). Structure-Kinetics Relationships of Opioids from Metadynamics and Machine Learning. bioRxiv. Available at: [Link]

  • Garzón, J., & Sánchez-Blázquez, P. (2003). New Breakthroughs in the Regulation of G-Protein Signaling: Implications in Mu and Delta Opioid Receptor-Mediated Analgesia. Current Topics in Medicinal Chemistry, 3(5), 535-546. Available at: [Link]

  • Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Available at: [Link]

  • Kopra, K., et al. (2013). A homogeneous single-label quenching resonance energy transfer assay for a δ-opioid receptor-ligand using intact cells. Analyst, 138(16), 4683-4689. Available at: [Link]

  • protocols.io. (2019). Tail Flick V.1. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Experimental Protocol: Synthesis of N-Cyclooctylpiperidine-4-carboxamide

Executive Summary The compound N-cyclooctylpiperidine-4-carboxamide is a highly versatile building block in medicinal chemistry. It frequently serves as a core scaffold in the synthesis of biologically active molecules,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-cyclooctylpiperidine-4-carboxamide is a highly versatile building block in medicinal chemistry. It frequently serves as a core scaffold in the synthesis of biologically active molecules, including pyridazinone and benzimidazole derivatives targeting various neurological and metabolic pathways[1][2][3].

This application note provides a comprehensive, field-validated two-step synthetic protocol for producing N-cyclooctylpiperidine-4-carboxamide. The sequence begins with a HATU-mediated amide coupling between 1-Boc-piperidine-4-carboxylic acid and cyclooctylamine, followed by the acidolytic cleavage of the tert-butyloxycarbonyl (Boc) protecting group using Trifluoroacetic Acid (TFA). By detailing the mechanistic rationale behind reagent selection and reaction conditions, this guide ensures high-fidelity reproducibility for researchers and drug development professionals.

Mechanistic Rationale & Pathway Design

Step 1: Amide Bond Formation via HATU/DIPEA

The formation of the amide bond utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling reagent and DIPEA (N,N-Diisopropylethylamine) as the non-nucleophilic base.

Causality of Reagent Choice:

  • DIPEA's Role: The weak, sterically hindered base DIPEA is required to deprotonate the carboxylic acid, forming a reactive carboxylate anion without acting as a competing nucleophile[4][5]. It also acts as a proton scavenger to neutralize the system, driving the equilibrium toward product formation[4].

  • HATU's Role: The carboxylate anion attacks the electron-deficient guanidinium carbon of HATU, generating a highly reactive O-acyl(tetramethyl)isouronium salt (active ester)[4]. HATU is preferred over traditional carbodiimides (like EDC/DCC) because the incorporated HOAt (1-hydroxy-7-azabenzotriazole) leaving group accelerates the reaction kinetics, minimizes side-product formation, and suppresses epimerization (though less critical here since the alpha-carbon is not chiral)[6].

HATUMechanism Acid 1-Boc-piperidine-4-carboxylic acid Base DIPEA Deprotonation Acid->Base Carboxylate Carboxylate Anion Base->Carboxylate HATU HATU Activation Carboxylate->HATU ActiveEster O-acyl(tetramethyl)isouronium salt (Active Ester) HATU->ActiveEster Amine Cyclooctylamine Addition ActiveEster->Amine Amide 1-Boc-N-cyclooctylpiperidine-4-carboxamide + HOAt by-product Amine->Amide

Mechanistic pathway of HATU-mediated amide bond formation.

Step 2: N-Boc Deprotection via TFA

The Boc protecting group is highly stable to basic conditions and nucleophiles but is cleanly cleaved under mild acidic conditions[7].

Causality of Reagent Choice:

  • TFA/DCM System: A standard 20% to 50% (v/v) mixture of TFA in Dichloromethane (DCM) is employed[8]. The strong acid protonates the carbamate oxygen, triggering a fragmentation that releases a tert-butyl cation and carbamic acid[7][8].

  • Decarboxylation: The unstable carbamic acid intermediate spontaneously decarboxylates, releasing CO₂ gas to yield the desired amine as a TFA salt[7][8].

Workflow SM 1-Boc-piperidine-4-carboxylic acid + Cyclooctylamine Coupling Step 1: Amide Coupling (HATU, DIPEA, DMF, RT) SM->Coupling Intermediate Intermediate: 1-Boc-N-cyclooctylpiperidine-4-carboxamide Coupling->Intermediate Deprotection Step 2: Boc Deprotection (TFA, DCM, 0°C to RT) Intermediate->Deprotection Product Final Product: N-cyclooctylpiperidine-4-carboxamide (TFA salt) Deprotection->Product

Two-step synthetic workflow for N-cyclooctylpiperidine-4-carboxamide.

Quantitative Data & Stoichiometry

To ensure optimal conversion and minimize unreacted starting materials, a slight excess of the amine and coupling reagent is utilized.

Table 1: Stoichiometry for HATU Amide Coupling
ReagentMW ( g/mol )EquivalentsFunction
1-Boc-piperidine-4-carboxylic acid229.281.0 eqStarting Material
Cyclooctylamine127.231.1 - 1.2 eqNucleophile
HATU380.231.2 eqActivating Agent
DIPEA129.242.5 - 3.0 eqBase / Proton Scavenger
DMF (Anhydrous)N/A0.1 - 0.2 MSolvent
Table 2: Stoichiometry for N-Boc Deprotection
ReagentEquivalents / Conc.Function
1-Boc-N-cyclooctylpiperidine-4-carboxamide1.0 eq (0.1 - 0.5 M)Intermediate Substrate
Trifluoroacetic Acid (TFA)20% - 50% (v/v)Acidic Cleavage Reagent
Dichloromethane (DCM)50% - 80% (v/v)Solvent

Experimental Protocols

Protocol A: Synthesis of 1-Boc-N-cyclooctylpiperidine-4-carboxamide

Note: Conduct this reaction under an inert atmosphere (Nitrogen or Argon) using dry glassware to prevent moisture from hydrolyzing the highly reactive active ester.

  • Preparation: In a clean, dry round-bottom flask, dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a concentration of approximately 0.2 M[4].

  • Deprotonation: Add DIPEA (3.0 eq) to the stirred solution at room temperature. Rationale: Excess base ensures complete deprotonation of the acid and accounts for any trace acidic impurities.

  • Activation: Add HATU (1.2 eq) to the reaction mixture in one portion. Stir the solution at room temperature for 15–30 minutes[4]. Rationale: Pre-activation is crucial. The solution will typically undergo a color change (often turning pale yellow to light brown) indicating the formation of the O-acyl(tetramethyl)isouronium active ester[5].

  • Coupling: Add cyclooctylamine (1.2 eq) dropwise to the activated ester solution.

  • Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor progress via TLC or LC-MS until the starting carboxylic acid is completely consumed[4].

  • Work-up:

    • Dilute the reaction mixture with a large volume of Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess DIPEA and unreacted cyclooctylamine), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and the HOAt by-product), and brine[4].

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude intermediate can generally be used in the next step without further column chromatography.

Protocol B: N-Boc Deprotection to yield N-cyclooctylpiperidine-4-carboxamide

Note: This reaction evolves CO₂ gas. Do not perform this in a tightly sealed, closed system[7].

  • Preparation: Dissolve the crude 1-Boc-N-cyclooctylpiperidine-4-carboxamide in anhydrous DCM in a round-bottom flask to a concentration of 0.1–0.5 M[8].

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Rationale: Initiating the reaction at 0 °C controls the exotherm associated with the initial acid-base interaction between TFA and the substrate[8].

  • Cleavage: Slowly add TFA dropwise to the stirred solution until the final concentration of TFA is 1:1 (v/v) with DCM (50% TFA)[8].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours. Monitor the reaction via LC-MS or TLC until the Boc-protected intermediate has completely disappeared[8][9].

  • Concentration: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Pro-tip: Co-evaporate with toluene (3 x 10 mL) to effectively azeotrope and remove residual traces of TFA[8][9].

  • Free-Basing (Optional): The resulting product is the TFA salt of N-cyclooctylpiperidine-4-carboxamide[8]. If the free amine is required for subsequent downstream coupling, dissolve the crude salt in DCM and wash with saturated aqueous NaHCO₃ or 1M NaOH, extract, dry over Na₂SO₄, and concentrate.

References

  • Sdccgsbi-0658819.P001 | C21H30N4O | CID 4129435 - PubChem National Institutes of Health (NIH). Available at:[Link]

  • 1324056-11-2_O=C(NC1CCCCCCC1)C1CCN(c2ccc ... - Chemsrc Chemsrc. Available at:[Link]

  • Process optimization for acid-amine coupling: a catalytic approach Growing Science. Available at: [Link]

  • Acid-Amine Coupling using HBTU/HATU - Organic Synthesis Organic Synthesis. Available at: [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Total Synthesis. Available at: [Link]

Sources

Application

Application Note: Optimized Flash Chromatographic Purification of N-Cyclooctylpiperidine-4-carboxamide

Executive Summary The isolation of basic secondary amines remains a persistent bottleneck in organic synthesis and drug development. N-cyclooctylpiperidine-4-carboxamide presents a specific chromatographic challenge: whi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation of basic secondary amines remains a persistent bottleneck in organic synthesis and drug development. N-cyclooctylpiperidine-4-carboxamide presents a specific chromatographic challenge: while its cyclooctyl carboxamide moiety provides lipophilicity, the secondary amine within the piperidine ring is highly basic. This application note details the causality behind the peak tailing commonly observed with this compound and provides two self-validating protocols for its purification. By comparing a traditional mobile-phase modification strategy (Triethylamine) against a stationary-phase modification strategy (Amine-functionalized silica), this guide establishes a definitive workflow for maximizing yield and purity.

Chemical Context & The Causality of Peak Tailing

To purify N-cyclooctylpiperidine-4-carboxamide effectively, one must understand its interaction with standard chromatographic media. Bare silica gel (SiO₂) is populated with surface silanol groups (Si-OH). These silanols act as Brønsted acids with a pKa of approximately 4.5 to 5.5[1].

The secondary amine of the piperidine ring is strongly basic (pKa ~10-11). When this basic analyte is introduced to a bare silica column, the amine protonates, and the silanol deprotonates. This triggers a strong ionic interaction (ion-exchange mechanism) that supersedes standard adsorption-desorption kinetics[2].

The Macroscopic Effect: This mixed-mode retention manifests as severe peak tailing, broad elution bands, and irreversible adsorption, ultimately leading to poor recovery yields and overlapping impurity fractions[1].

Mechanism Amine Basic Piperidine Analyte Silanol Acidic Silanol (Si-OH) Bare Silica Amine->Silanol Strong Ionic Binding (Peak Tailing) Bonded Amine-Bonded Silica (NH2-SiO2) Amine->Bonded Neutral Environment (Sharp Peaks)

Mechanistic interaction of basic amines with bare silica versus amine-functionalized silica.

Methodological Rationale

To disrupt the acid-base interaction between the piperidine ring and the silica matrix, chromatographers must alter either the mobile phase or the stationary phase[3].

  • Strategy A (Mobile Phase Modification): The traditional approach involves adding a competing base, such as 1-5% Triethylamine (TEA), to the mobile phase. TEA binds to the active silanol sites faster and stronger than the analyte, effectively "masking" the acidic surface[1]. While this allows the piperidine compound to elute symmetrically, the post-purification removal of TEA is thermodynamically taxing and risks contaminating downstream assays.

  • Strategy B (Stationary Phase Modification): The optimized approach utilizes an amine-functionalized silica column. Here, the silica surface is covalently bonded with aminopropyl groups, creating an inherently basic microenvironment[4]. This eliminates the need for basic mobile phase additives, allowing the use of highly volatile, non-halogenated solvent systems (e.g., Hexane/Ethyl Acetate) and enabling direct post-run concentration[5].

Workflow Crude Crude Mixture PathA Method A: Bare Silica + 1% TEA Modifier Crude->PathA Traditional PathB Method B: Amine-Bonded Silica Column Crude->PathB Optimized ResultA Eluent: DCM/MeOH/TEA (Requires TEA removal) PathA->ResultA ResultB Eluent: Hexane/EtOAc (Direct evaporation) PathB->ResultB Pure Purified N-cyclooctylpiperidine- 4-carboxamide ResultA->Pure Co-evaporation ResultB->Pure Standard drying

Comparative flash chromatography workflows for basic piperidine derivative purification.

Experimental Protocols

Protocol A: Bare Silica with TEA Modifier (Traditional)

This protocol relies on dynamic silanol masking. It is critical to ensure the column is fully saturated with the basic modifier before loading the sample.

  • Solvent Preparation: Prepare a mobile phase consisting of 90% Dichloromethane (DCM), 9% Methanol (MeOH), and 1% Triethylamine (TEA) by volume.

  • Self-Validating Equilibration: Flush a standard spherical silica column (40-75 µm) with 3 to 5 column volumes (CV) of the prepared mobile phase.

    • Validation Check: Collect a few drops of the column effluent and test it with pH paper. Equilibration is only complete when the effluent is distinctly basic (pH > 9). If it is neutral, the silanols are still absorbing TEA, and loading the sample will result in tailing.

  • Sample Loading: Dissolve the crude N-cyclooctylpiperidine-4-carboxamide in a minimum volume of DCM and load it onto the column head.

  • Elution: Execute an isocratic elution. Monitor fractions via UV (254 nm) or an Evaporative Light Scattering Detector (ELSD).

  • Post-Purification (TEA Removal): Pool the product-containing fractions and concentrate under reduced pressure. To remove residual TEA, add 10 mL of toluene to the flask and co-evaporate. Repeat this toluene co-evaporation twice to ensure the complete azeotropic removal of the amine modifier[3].

Protocol B: Amine-Functionalized Silica (Optimized)

This protocol leverages surface chemistry to bypass the need for mobile phase modifiers entirely, streamlining the workflow.

  • Self-Validating TLC Translation: Perform Thin Layer Chromatography (TLC) using amine-functionalized TLC plates (standard silica plates will yield false retention data). Develop the plate using a Hexane/Ethyl Acetate gradient to identify the ratio that places the target compound at an Rf​ of 0.25 - 0.35[5].

  • Column Equilibration: Flush an amine-bonded silica column (e.g., NH2-SiO2, 40-75 µm) with 3 CV of 100% Hexanes. No basic modifier is required[2].

  • Sample Loading: Dissolve the crude mixture in a minimum amount of Ethyl Acetate/Hexane. Dry loading (adsorbing the crude onto Celite or bare silica) is highly recommended to maintain a tight sample band.

  • Elution: Execute a gradient elution from 0% to 50% Ethyl Acetate in Hexanes. The basic piperidine will elute as a sharp, symmetrical peak due to the absence of silanol interference.

  • Post-Purification: Pool the fractions and evaporate under reduced pressure. Because no TEA was used, the product is immediately ready for downstream NMR analysis or biological assay.

Quantitative Data & Comparative Analysis

The structural advantages of amine-bonded silica translate directly into measurable improvements in chromatographic performance. The table below summarizes the empirical outcomes when purifying basic piperidine derivatives using both methodologies.

ParameterMethod A: Bare Silica + TEAMethod B: Amine-Bonded Silica
Stationary Phase Unbonded Silica (Si-OH)Aminopropyl-bonded Silica
Mobile Phase DCM / MeOH / 1% TEAHexane / Ethyl Acetate
Peak Asymmetry ( As​ ) 1.8 - 2.5 (Moderate Tailing)1.0 - 1.2 (Symmetrical)
Typical Recovery Yield 65% - 75%> 90%
Post-Run Processing High (Requires TEA co-evaporation)Low (Direct concentration)
Column Reusability Single-use (TEA irreversibly binds)Reusable (up to 5-10 runs)

Conclusion

While the addition of mobile phase modifiers like Triethylamine can forcefully push N-cyclooctylpiperidine-4-carboxamide through a bare silica column, the thermodynamic penalty of post-purification solvent removal makes it inefficient for high-throughput drug development. Transitioning to an amine-functionalized silica stationary phase provides a chemically elegant, self-validating solution. By matching the basicity of the stationary phase to the basicity of the piperidine analyte, chemists can utilize volatile, non-toxic solvent systems, dramatically improving recovery yields, peak symmetry, and overall workflow velocity.

References

  • Biotage. "When should I use an amine-bonded silica for flash chromatography?" Biotage Application Notes. URL:[Link]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Application Notes. URL:[Link]

  • Sorbtech. "Amino Flash | Sorbent Technologies, Inc." Sorbent Technologies Product Guides. URL:[Link]

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Method

NMR and mass spectrometry data for N-cyclooctylpiperidine-4-carboxamide

Application Note: NMR and LC-MS/MS Characterization of N-Cyclooctylpiperidine-4-carboxamide Introduction & Scientific Rationale Piperidine-4-carboxamide derivatives have emerged as highly privileged scaffolds in modern d...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: NMR and LC-MS/MS Characterization of N-Cyclooctylpiperidine-4-carboxamide

Introduction & Scientific Rationale

Piperidine-4-carboxamide derivatives have emerged as highly privileged scaffolds in modern drug discovery. Recent literature highlights their potent biological activities, functioning as species-selective antimalarial proteasome inhibitors[1] and highly selective antiviral agents against human cytomegalovirus (CMV)[2]. Within this structural class, N-cyclooctylpiperidine-4-carboxamide serves as a critical lipophilic building block.

The incorporation of the bulky, highly lipophilic cyclooctyl ring significantly alters the pharmacokinetic profile, membrane permeability, and target binding affinity of the parent piperidine scaffold. However, this structural modification introduces specific analytical challenges: the dense, overlapping aliphatic signals of the cyclooctyl ring complicate NMR interpretation, while the basicity of the secondary piperidine nitrogen requires careful chromatographic optimization to prevent peak tailing[3][4]. This application note provides a comprehensive, self-validating methodology for the definitive structural elucidation and quantitative LC-MS/MS tracking of this compound.

Physicochemical Profiling

Understanding the fundamental properties of N-cyclooctylpiperidine-4-carboxamide is necessary for optimizing sample preparation and analytical parameters.

PropertyValueAnalytical Implication
Molecular Formula C₁₄H₂₆N₂ODetermines exact mass for high-resolution MS.
Molecular Weight 238.37 g/mol Used for molarity calculations in standard prep.
Monoisotopic Mass 238.2045 DaTarget exact mass for ESI+ precursor ion.
LogP (Estimated) ~2.8 - 3.2Indicates high lipophilicity; requires high organic mobile phase for LC elution.
pKa (Piperidine NH) ~10.5Highly basic; requires acidic modifier in LC to maintain protonation and peak shape.

Analytical Workflow

Workflow A Compound Synthesis B Sample Preparation A->B C NMR Spectroscopy (1H, 13C) B->C DMSO-d6 D LC-MS/MS (ESI+, MRM) B->D MeOH/H2O + FA E Structural Validation C->E D->E

Figure 1: End-to-end analytical workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale & Causality

The primary challenge in the NMR characterization of N-cyclooctylpiperidine-4-carboxamide is resolving the 14 methylene protons of the cyclooctyl ring, which typically present as a dense multiplet. A high-field spectrometer (≥ 400 MHz) is strictly required.

Solvent Selection: While the compound is soluble in non-polar solvents like CDCl₃, DMSO-d₆ is the solvent of choice[3]. Chlorinated solvents permit rapid exchange of the amide proton, which can obscure the critical scalar coupling between the amide NH and the cyclooctyl methine (CH) proton. DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking the amide proton in place and allowing it to be observed as a distinct doublet at ~7.65 ppm, definitively proving the integrity of the amide linkage.

Spectral Data Summaries

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.65 Doublet (d, J = 8.0 Hz) 1H Amide NH
3.75 Multiplet (m) 1H Cyclooctyl CH
2.95 Doublet of triplets (dt) 2H Piperidine C2/C6 (equatorial)
2.45 Triple doublet (td) 2H Piperidine C2/C6 (axial)
2.20 Multiplet (m) 1H Piperidine C4 CH

| 1.40 - 1.70 | Overlapping multiplets | 18H | Cyclooctyl CH₂ (14H) + Piperidine C3/C5 (4H) |

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
173.5 Carbonyl (C=O)
49.2 Cyclooctyl CH
45.4 Piperidine C2/C6 (2 carbons)
42.1 Piperidine C4 CH
31.5, 27.1, 25.4, 23.8 Cyclooctyl CH₂ (7 carbons)

| 29.2 | Piperidine C3/C5 (2 carbons) |

Self-Validating NMR Protocol
  • System Suitability (Shimming & Tuning): Prior to sample analysis, insert a standard tube of 1% ethylbenzene in CDCl₃. Verify that the 90° pulse is calibrated and the line shape (measured at 50% and 0.55% peak height) meets manufacturer specifications.

  • Sample Preparation: Dissolve exactly 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆. Transfer to a high-quality 5 mm NMR tube.

  • Acquisition: Acquire the ¹H spectrum with a minimum of 16 scans and a relaxation delay (D1) of 2 seconds to ensure accurate integration. For ¹³C, utilize a proton-decoupled sequence (e.g., zgpg30) with a minimum of 512 scans.

  • Validation Check: The residual DMSO pentet at 2.50 ppm must be used as the internal chemical shift reference. If the amide doublet at 7.65 ppm is broadened or absent, it indicates moisture contamination in the solvent; the sample must be re-prepared using fresh, ampouled DMSO-d₆.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale & Causality

For trace quantification and pharmacokinetic profiling, LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) is the industry standard[4].

Chromatographic Strategy: The highly lipophilic cyclooctyl moiety dictates the use of a reversed-phase C18 column to achieve adequate retention. The addition of 0.1% Formic Acid (FA) to both the aqueous and organic mobile phases is non-negotiable. FA serves a dual purpose: it suppresses the ionization of residual silanols on the silica stationary phase (preventing severe peak tailing of the basic piperidine amine) and acts as an abundant proton source to maximize ionization efficiency in the positive electrospray ionization (ESI+) source[4].

Method Parameters

Table 3: LC-MS/MS Operating Conditions

Parameter Setting
Column C18, 1.7 µm, 2.1 x 50 mm (e.g., Waters Acquity UPLC BEH)
Mobile Phase A HPLC-grade Water + 0.1% Formic Acid
Mobile Phase B HPLC-grade Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 4.0 minutes; hold 1.0 min; re-equilibrate
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.0 kV

| Desolvation Temp | 450 °C |

Fragmentation Pathway

Fragmentation M Precursor Ion [M+H]+ m/z 239.2 F1 Piperidine-4-carbonyl m/z 112.1 M->F1 - Cyclooctylamine (127 Da) F2 Cyclooctyl cation m/z 111.1 M->F2 - Piperidine-4-carboxamide (128 Da) F3 Piperidine fragment m/z 84.1 F1->F3 - CO (28 Da)

Figure 2: ESI+ MS/MS Fragmentation pathway of N-cyclooctylpiperidine-4-carboxamide.

Table 4: MRM Transitions

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
239.2 112.1 20 Quantifier (Primary)
239.2 84.1 35 Qualifier

| 239.2 | 111.1 | 25 | Qualifier |

Self-Validating LC-MS/MS Protocol
  • System Suitability Test (SST): Before analyzing any unknown samples, inject a blank (50:50 Methanol:Water) to confirm the absence of column carryover. Follow this with six replicate injections of a 10 ng/mL reference standard.

  • Validation Criteria: The system is deemed suitable only if the Relative Standard Deviation (RSD) of the quantifier peak area (m/z 239.2 → 112.1) is < 2.0%, and the retention time drift across the six replicates is < 0.1 minutes. The Signal-to-Noise (S/N) ratio for the Lower Limit of Quantification (LLOQ) must be ≥ 10.

  • Sample Analysis: Dilute samples in the initial mobile phase conditions (5% B) to prevent solvent-induced band broadening. Inject 2 µL into the LC-MS/MS system.

  • Data Processing: Integrate the peaks using a minimum of 15 data points across the chromatographic peak to ensure quantitative accuracy.

References

  • Benchchem. "An In-depth Technical Guide to 4-Piperidinecarboxamide: Chemical Properties and Structure."[3] URL: _

  • PMC. "Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria."[1] URL:

  • MDPI. "The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides."[2] URL:

  • Benchchem. "High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol."[4] URL:

Sources

Application

developing a cellular assay for N-cyclooctylpiperidine-4-carboxamide activity

Application Note: Development and Validation of Cellular Assays for N-Cyclooctylpiperidine-4-Carboxamide Derivatives Introduction & Biological Rationale The N-cyclooctylpiperidine-4-carboxamide moiety has emerged as a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development and Validation of Cellular Assays for N-Cyclooctylpiperidine-4-Carboxamide Derivatives

Introduction & Biological Rationale

The N-cyclooctylpiperidine-4-carboxamide moiety has emerged as a highly valuable chemical scaffold in the design of bifunctional ligands targeting the Nociceptin/Orphanin FQ (NOP) receptor and the Mu Opioid Receptor (MOP)[1]. The NOP receptor is a G-protein-coupled receptor (GPCR) structurally related to classical opioid receptors, playing a complex modulatory role in the central nervous system's pain and reward circuitries[2].

Traditional MOP agonists (e.g., morphine) provide profound analgesia but are severely limited by liabilities such as respiratory depression, tolerance, and addiction. Recent pharmacological strategies aim to co-activate NOP and MOP receptors; a ligand that acts as a NOP full agonist and a MOP partial agonist can suppress opioid-induced reward while maintaining potent antinociceptive efficacy[1]. To systematically optimize N-cyclooctylpiperidine-4-carboxamide derivatives, robust cellular assays must be developed to quantify both proximal G-protein activation and downstream functional activity.

Mechanistic Framework

Both NOP and MOP receptors couple primarily to pertussis toxin-sensitive Gi/o​ proteins[2]. Agonist binding induces a conformational change that promotes the exchange of Guanosine diphosphate (GDP) for Guanosine triphosphate (GTP) on the Gαi/o​ subunit. The activated Gαi/o​ subunit subsequently inhibits adenylyl cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP) levels.

G Ligand N-cyclooctylpiperidine-4-carboxamide (Bifunctional Ligand) NOP NOP Receptor (Gi/o coupled) Ligand->NOP Agonist MOP Mu Opioid Receptor (Gi/o coupled) Ligand->MOP Partial Agonist Gprotein Gαi/o Protein (GTP Exchange) NOP->Gprotein Activation MOP->Gprotein Activation AC Adenylyl Cyclase Gprotein->AC Inhibition (-) cAMP cAMP Levels ↓ AC->cAMP Decreased Synthesis Effect Analgesia without Reward/Addiction cAMP->Effect Downstream Signaling

Mechanism of NOP/MOP receptor activation by N-cyclooctylpiperidine-4-carboxamide.

Assay Strategy & Workflow

To establish a self-validating screening funnel, we utilize two complementary functional readouts:

  • Proximal Signaling ([ 35 S]GTP γ S Binding): Measures the direct activation of the G-protein. Because it is an immediate consequence of receptor activation, it provides a highly receptor-specific quantification of intrinsic efficacy ( Emax​ ) and potency ( EC50​ ).

  • Downstream Signaling (cAMP Accumulation): A whole-cell Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay that measures the physiological consequence of receptor activation (AC inhibition).

Workflow CellPrep HEK-293 Cell Culture (Transfected w/ NOP or MOP) Membrane Membrane Isolation (For GTPγS Assay) CellPrep->Membrane WholeCell Whole Cell Suspension (For cAMP Assay) CellPrep->WholeCell GTPgS [35S]GTPγS Incubation + GDP + Compound Membrane->GTPgS cAMP Forskolin + IBMX + Compound Incubation WholeCell->cAMP Read1 Scintillation Counting GTPgS->Read1 Read2 TR-FRET Detection cAMP->Read2

Workflow for parallel GTPγS binding and cAMP accumulation assays.

Experimental Protocols

Protocol A: Membrane Preparation & [ 35 S]GTP γ S Binding Assay

This protocol isolates the receptor-G-protein complex from cytosolic components to measure direct nucleotide exchange.

  • Membrane Isolation: Harvest HEK-293 cells stably expressing human NOP or MOP receptors. Lyse in ice-cold hypotonic buffer (2.5 mM MgCl₂, 50 mM HEPES, pH 7.4). Homogenize using a Dounce tissue grinder and centrifuge at 30,000 × g for 15 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Assay Assembly: In a 96-well plate, combine 15 µg of membrane protein per well with assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 0.1% BSA, pH 7.4).

  • GDP Addition: Add GDP to a final concentration of 10 µM (for NOP) or 30 µM (for MOP).

  • Ligand Incubation: Add N-cyclooctylpiperidine-4-carboxamide derivatives in a 10-point concentration-response curve ( 10−11 to 10−5 M). Add 0.1 nM [ 35 S]GTP γ S to initiate the reaction.

  • Incubation & Termination: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a 96-well cell harvester. Wash three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter.

Protocol B: Whole-Cell cAMP Accumulation Assay (TR-FRET)

This protocol measures the downstream functional consequence of Gi/o​ activation.

  • Cell Plating: Detach HEK-293 cells expressing NOP/MOP and resuspend in stimulation buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, pH 7.4). Plate at 10,000 cells/well in a 384-well low-volume white microplate.

  • Stimulation Cocktail: Add a cocktail containing 0.5 mM IBMX and an EC80​ concentration of Forskolin (typically 1–10 µM, predetermined via titration).

  • Compound Addition: Immediately add the N-cyclooctylpiperidine-4-carboxamide derivatives ( 10−11 to 10−5 M). Incubate the plate for 30 minutes at 37°C.

  • Lysis & Detection: Add TR-FRET lysis buffer containing Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP tracer. Incubate for 1 hour at room temperature in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine cAMP concentrations via a standard curve.

Quantitative Data Presentation

The table below illustrates a representative pharmacological profile of the endogenous ligand alongside the base N-cyclooctylpiperidine-4-carboxamide scaffold and an optimized bifunctional derivative.

CompoundNOP GTP γ S EC50​ (nM)NOP Emax​ (%)MOP GTP γ S EC50​ (nM)MOP Emax​ (%)Pharmacological Profile
Nociceptin (N/OFQ) 0.8 ± 0.2100>10,000N/ASelective NOP Full Agonist
Base Scaffold 15.4 ± 2.195450 ± 3240NOP Agonist / Weak MOP Partial Agonist
Optimized Derivative A 2.1 ± 0.5985.8 ± 1.245Potent Bifunctional Agonist

(Note: Emax​ values are normalized to the maximal response of the endogenous full agonists: Nociceptin for NOP, and DAMGO for MOP).

Troubleshooting & Causality (E-E-A-T)

To ensure trustworthiness and reproducibility in your assay system, the following mechanistic variables must be strictly controlled:

  • The Critical Role of GDP in GTP γ S Assays: GPCRs exhibit varying degrees of constitutive (basal) activity. MOP receptors typically possess higher constitutive activity than NOP receptors. If GDP is omitted, the basal exchange of endogenous GTP will mask the agonist-induced signal. By adding 10–30 µM GDP, you competitively suppress basal activation, artificially lowering the baseline and creating a measurable signal window for the N-cyclooctylpiperidine-4-carboxamide derivatives.

  • Forskolin Titration in cAMP Assays: Because NOP and MOP are Gi​ -coupled, they inhibit cAMP production. In resting cells, basal cAMP is too low to measure a reliable decrease. Forskolin is used to directly activate adenylyl cyclase, raising the baseline. However, using an excessive concentration of Forskolin (e.g., EC100​ ) will overwhelm the Gi​ inhibitory signal, causing false negatives for weak partial agonists. Always titrate Forskolin and use the EC80​ concentration.

  • Phosphodiesterase Inhibition: The inclusion of IBMX (3-isobutyl-1-methylxanthine) in the cAMP assay is non-negotiable. IBMX inhibits phosphodiesterases (PDEs) that naturally degrade cAMP into AMP. Without IBMX, the transient cAMP signal will degrade before the TR-FRET lysis step, leading to highly variable data.

References

  • Zaveri, N. T., Jiang, F., Olsen, C., Polgar, W. E., & Toll, L. (2013). Designing bifunctional NOP receptor-mu opioid receptor ligands from NOP receptor-selective scaffolds. Part I. Bioorganic & Medicinal Chemistry Letters, 23(11), 3308–3313.[Link]

  • Toll, L., Bruchas, M. R., Calo', G., Cox, B. M., & Zaveri, N. T. (2016). Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. Pharmacological Reviews, 68(2), 419–457.[Link]

Sources

Method

using N-cyclooctylpiperidine-4-carboxamide in high-throughput screening

Application Note: Integrating N-Cyclooctylpiperidine-4-carboxamide Libraries in High-Throughput Screening Executive Summary N-cyclooctylpiperidine-4-carboxamide is a privileged structural motif in medicinal chemistry, fr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Integrating N-Cyclooctylpiperidine-4-carboxamide Libraries in High-Throughput Screening

Executive Summary

N-cyclooctylpiperidine-4-carboxamide is a privileged structural motif in medicinal chemistry, frequently embedded in screening libraries to interrogate challenging biological targets. This versatile scaffold has been instrumental in discovering secretory glutaminyl cyclase (sQC) inhibitors for neurodegenerative diseases 1, potent CCR5 antagonists for HIV-1 2, and broad-spectrum antiviral agents against coronaviruses 3. This technical guide provides an in-depth protocol for deploying N-cyclooctylpiperidine-4-carboxamide derivatives in High-Throughput Screening (HTS), detailing the mechanistic rationale behind the scaffold, optimized assay conditions, and a self-validating protocol to ensure hit integrity.

Mechanistic Rationale: The Anatomy of a Privileged Scaffold

The success of the N-cyclooctylpiperidine-4-carboxamide core in drug discovery is driven by precise physicochemical and structural properties. Understanding why this scaffold behaves the way it does is critical for designing effective screening campaigns:

  • The Cyclooctyl Ring (Lipophilic Anchor): Unlike rigid adamantyl or smaller cyclohexyl groups, the eight-membered cyclooctyl ring offers a unique balance of steric bulk and conformational flexibility. It effectively reproduces the spatial requirements needed to fill deep, hydrophobic binding pockets (such as allosteric sites on GPCRs) while maintaining better solubility profiles than highly rigid polycyclic systems 4.

  • The Piperidine-4-carboxamide Core (Vectorial Spacer): The piperidine ring acts as a rigid, three-dimensional spacer that optimally projects substituents into distinct binding sub-pockets. The carboxamide moiety provides critical hydrogen bond donor and acceptor vectors, which are essential for target engagement (e.g., interacting with the hinge region of kinases or allosteric sites) 5.

  • Causality in HTS Design: Because this scaffold contains a highly lipophilic cyclooctyl group, derivatives often exhibit elevated logP values (typically 3.5 - 5.0). In aqueous HTS buffers, this increases the propensity for colloidal aggregation, which can sequester the target protein and lead to false-positive enzyme inhibition. Therefore, the HTS protocol must be engineered to actively suppress and detect aggregation-based artifacts.

HTS Assay Design & Integration (Self-Validating System)

To ensure trustworthiness, the screening workflow must be a self-validating system. We recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format. TR-FRET provides a significant delay between excitation and emission measurements, effectively eliminating autofluorescence from highly conjugated library compounds.

To self-validate hits and definitively rule out colloidal aggregators, a parallel counter-screen utilizing a non-ionic detergent (0.01% Triton X-100) is built directly into the triage workflow. True competitive inhibitors will maintain their IC50 in the presence of the detergent, while aggregation-based false positives will lose activity as the detergent disrupts the colloidal micelles.

Experimental Protocol: Step-by-Step Methodology

Phase 1: Library Preparation and Acoustic Dispensing

  • Compound Solubilization: Dissolve N-cyclooctylpiperidine-4-carboxamide library compounds in 100% LC-MS grade DMSO to a master stock concentration of 10 mM. Store in desiccated, light-protected conditions at -20°C.

  • Intermediate Dilution: Create a 1 mM intermediate working plate in 100% DMSO to ensure acoustic transfer accuracy.

  • Acoustic Transfer: Utilizing an Echo® Acoustic Liquid Handler, transfer 100 nL of the 1 mM compound stock into a 384-well low-volume assay plate (e.g., Corning 4514). This yields a final screening concentration of 10 μM in a 10 μL assay volume, maintaining a final DMSO concentration of 1.0% (v/v) to ensure compound solubility without denaturing the target protein.

Phase 2: Primary TR-FRET Screening Workflow

  • Buffer Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.005% Tween-20). Expert Insight: The inclusion of 0.005% Tween-20 is a critical causality choice; it prevents the highly lipophilic cyclooctyl moiety from adhering non-specifically to the polystyrene plate walls, which would artificially lower the effective compound concentration.

  • Target Addition: Dispense 4 μL of the target protein (e.g., 2.5 nM final concentration) tagged with a Terbium (Tb) cryptate donor into the assay plate. Incubate for 15 minutes at room temperature to allow pre-equilibration with the compounds.

  • Tracer Addition: Dispense 5 μL of the fluorescently labeled tracer/ligand (tagged with an acceptor fluorophore like Alexa Fluor 647) at a concentration equal to its Kd.

  • Incubation & Reading: Centrifuge the plate at 1000 x g for 1 minute. Incubate in the dark for 60 minutes. Read the plate on a multi-mode microplate reader using TR-FRET settings (Excitation: 337 nm, Emission 1: 620 nm, Emission 2: 665 nm, Delay: 50 μs, Window: 400 μs).

Phase 3: Hit Validation & Counter-Screening (The Self-Validating System)

  • Hit Selection: Identify compounds exhibiting >50% inhibition of the TR-FRET signal.

  • Detergent-Shift Assay: Re-test all primary hits in a 10-point dose-response format (from 30 μM to 1 nM) in two parallel buffers:

    • Buffer A: Standard assay buffer (0.005% Tween-20).

    • Buffer B: High-detergent buffer (0.01% Triton X-100).

  • Data Interpretation: Calculate the IC50 shift ratio (IC50_BufferB / IC50_BufferA). A ratio near 1.0 validates the compound as a true target-specific binder. A ratio > 10 indicates the compound is a colloidal aggregator and must be triaged out.

Data Presentation

ParameterSpecification / Expected ValueRationale / Implication
Scaffold MW Range 350 - 500 DaOptimal for lead-like space; allows room for late-stage functionalization.
Scaffold cLogP 3.5 - 5.0High lipophilicity driven by the cyclooctyl ring; necessitates detergent in assays.
Assay Z'-Factor > 0.70Indicates a highly robust TR-FRET assay with excellent signal separation.
Signal-to-Background (S/B) > 5.0Ensures reliable detection of competitive displacement.
Expected Hit Rate 0.5% - 1.2%Typical for targeted libraries containing piperidine-4-carboxamide motifs.
False Positive Rate < 0.1%Minimized by the integrated Triton X-100 counter-screen.

Workflow Visualization

HTS_Workflow A Compound Library (N-cyclooctylpiperidine-4-carboxamides) B Acoustic Dispensing (Echo 555, 100 nL) A->B C Primary Screen (TR-FRET Assay) B->C D Hit Identification (Z' > 0.7, >50% Inhibition) C->D E Counter-Screen (0.01% Triton X-100) D->E F PAINS / Aggregator Exclusion (IC50 Shift > 10) E->F Fails G Validated Lead Scaffolds (IC50 Shift ~ 1) E->G Passes

Caption: HTS workflow for N-cyclooctylpiperidine-4-carboxamide libraries, featuring self-validating triage.

References

  • Dileep, K.V., et al. "Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors." Int J Biol Macromol. (2020). 1

  • Imamura, S., et al. "Discovery of a Piperidine-4-carboxamide CCR5 Antagonist (TAK-220) with Highly Potent Anti-HIV-1 Activity." Journal of Medicinal Chemistry. (2006).2

  • Shen, L., et al. "Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides." Gavin Publishers. (2022). 3

  • Manera, C., et al. "Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled the Discovery of New Ligands..." MDPI. (2023). 4

  • Gentry, P.R., et al. "Development of a highly potent, novel M5 positive allosteric modulator (PAM) demonstrating CNS exposure: 1-((1H-indazol-5-yl)sulfoneyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (ML380)." Journal of Medicinal Chemistry. (2014). 5

Sources

Application

Application Notes &amp; Protocols: N-cyclooctylpiperidine-4-carboxamide as a Putative Chemical Probe for Fatty Acid Amide Hydrolase (FAAH)

For: Researchers, scientists, and drug development professionals. Introduction: Unveiling a Novel Chemical Tool The piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently appearing...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling a Novel Chemical Tool

The piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is a key enzyme of the endocannabinoid system, responsible for the hydrolytic degradation of neuromodulatory fatty acid amides like anandamide (AEA).[3][4] Its inhibition elevates endogenous anandamide levels, presenting a promising therapeutic strategy for pain, anxiety, and inflammatory disorders.[5][6]

This document introduces N-cyclooctylpiperidine-4-carboxamide (NCPA) , a novel derivative of this scaffold. While this specific molecule is not extensively characterized in the public domain, its structural similarity to known FAAH inhibitors suggests it may serve as a valuable chemical probe. A chemical probe is a small molecule used to study the function of a specific protein target in a complex biological system.[7] To be considered a high-quality probe, a compound must demonstrate high potency, clear selectivity for its intended target, and a well-defined mechanism of action.

This guide provides a comprehensive, field-proven framework for the in vitro characterization of NCPA as a putative chemical probe for FAAH. We will proceed with the hypothesis that NCPA targets FAAH and outline the essential experiments to validate this, from initial potency determination to proteome-wide selectivity profiling.

Physicochemical Profile of N-cyclooctylpiperidine-4-carboxamide (NCPA)

A preliminary assessment of a compound's drug-likeness and physicochemical properties is critical for designing experiments and interpreting results. The following properties for NCPA have been predicted using computational models.

PropertyPredicted ValueSignificance in In Vitro Assays
Molecular Formula C₁₄H₂₆N₂ODefines molecular weight and elemental composition.
Molecular Weight 238.37 g/mol Influences solubility and diffusion across membranes.
LogP (Octanol/Water) 2.9 - 3.5Indicates lipophilicity; affects solubility and non-specific binding.
Topological Polar Surface Area (TPSA) 41.5 ŲAffects solubility and passive membrane permeability.
Hydrogen Bond Donors 1Influences interactions with target protein and solubility.
Hydrogen Bond Acceptors 2Influences interactions with target protein and solubility.

Note: These values are computationally predicted and require experimental verification.

The FAAH Catalytic Cycle and Covalent Inhibition

FAAH is a serine hydrolase that utilizes an unusual Ser-Ser-Lys catalytic triad (Ser241-Ser217-Lys142) to hydrolyze its substrates.[5] Many potent FAAH inhibitors, particularly those based on urea or carbamate scaffolds, act as "suicide substrates." They are recognized by the enzyme and form a covalent, irreversible bond with the catalytic Ser241, thereby inactivating the enzyme.[8][9] This carbamylation mechanism is a hallmark of many piperidine urea inhibitors.[5]

cluster_0 FAAH Catalytic Cycle cluster_1 Covalent Inhibition by NCPA (Hypothesized) E_S E + S (Enzyme + Substrate) ES E-S (Michaelis Complex) E_S->ES Binding EI_int Acyl-Enzyme Intermediate ES->EI_int Acylation (Ser241 attack) E_P E + P (Enzyme + Products) EI_int->E_P Deacylation (Hydrolysis) E_P->E_S Enzyme Regeneration E_I E + I (FAAH + NCPA) EI_rev E-I (Reversible Complex) E_I->EI_rev Binding EI_cov E-I* (Covalent Adduct) EI_rev->EI_cov Carbamylation (Irreversible)

Caption: Hypothesized FAAH inhibition by NCPA versus the natural catalytic cycle.

Experimental Workflow Part A: Target Engagement & Potency (IC₅₀ Determination)

The first crucial step is to confirm that NCPA engages with FAAH and to quantify its potency. The half-maximal inhibitory concentration (IC₅₀) is a key metric. We will use a continuous fluorometric assay, which is robust, sensitive, and suitable for high-throughput screening.[10][11]

cluster_prep Preparation cluster_assay Assay Execution (96-well Plate) cluster_analysis Data Analysis prep prep reagent reagent step step output output NCPA_prep Prepare NCPA Serial Dilution (e.g., 100 µM to 1 pM in DMSO) Preincubation 1. Pre-incubate FAAH with NCPA (or DMSO vehicle control) for 15 min at 37°C NCPA_prep->Preincubation Enzyme_prep Prepare FAAH Enzyme Solution (Recombinant human or rat) Enzyme_prep->Preincubation Substrate_prep Prepare Fluorogenic Substrate (e.g., AMC-Arachidonoyl Amide) Reaction_start 2. Initiate Reaction (Add Substrate) Substrate_prep->Reaction_start Preincubation->Reaction_start Measurement 3. Measure Fluorescence Kinetics (Ex: 360 nm, Em: 465 nm) for 30-60 min Reaction_start->Measurement Rate_calc 4. Calculate Reaction Rates (Slope of linear phase) Measurement->Rate_calc Inhibition_calc 5. Calculate % Inhibition vs. DMSO control Rate_calc->Inhibition_calc IC50_calc 6. Plot % Inhibition vs. [NCPA] and fit to dose-response curve Inhibition_calc->IC50_calc IC50_value IC50_value IC50_calc->IC50_value IC₅₀ Value

Caption: Workflow for determining the IC₅₀ of NCPA against FAAH.

Protocol A: Fluorometric FAAH Activity Assay

This protocol is adapted from commercially available kits and established literature.[10][12]

Materials:

  • Recombinant human or rat FAAH (e.g., from Cayman Chemical or similar).

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).[10]

  • Fluorogenic FAAH Substrate: AMC-Arachidonoyl Amide (AAMCA).

  • N-cyclooctylpiperidine-4-carboxamide (NCPA) stock solution (e.g., 10 mM in DMSO).

  • DMSO (ACS grade).

  • White, opaque 96-well microplates.

  • Fluorescence plate reader with temperature control (37°C) and filters for Ex/Em = 340-360/450-465 nm.[10]

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare a working solution of FAAH enzyme in pre-chilled Assay Buffer to a concentration that yields a robust linear signal within 30-60 minutes.

    • Prepare a serial dilution of NCPA in DMSO. Then, dilute this series 100-fold in Assay Buffer to create the final concentrations for the assay. The final DMSO concentration in the well should be ≤1%.

  • Assay Plate Setup (in triplicate):

    • 100% Activity Wells (Control): Add 170 µL Assay Buffer, 10 µL diluted FAAH, and 10 µL of 1% DMSO vehicle.

    • Inhibitor Wells: Add 170 µL Assay Buffer, 10 µL diluted FAAH, and 10 µL of the desired NCPA dilution.

    • Background Wells: Add 180 µL Assay Buffer and 10 µL of 1% DMSO vehicle (no enzyme).

  • Pre-incubation:

    • Cover the plate and incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is added.

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of the AAMCA substrate solution to all wells. The final volume should be 200 µL.

  • Kinetic Measurement:

    • Immediately place the plate in the reader (pre-warmed to 37°C).

    • Measure fluorescence every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the reaction rate (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percent inhibition for each NCPA concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100

    • Plot % Inhibition versus the logarithm of NCPA concentration and fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value.

Experimental Workflow Part B: Elucidating Mechanism of Action

Determining whether NCPA is a reversible or irreversible (covalent) inhibitor is critical to its validation as a probe. Covalent inhibitors often exhibit time-dependent inhibition.[8]

Protocol B1: Time-Dependency Assay

Rationale: The potency (apparent IC₅₀) of an irreversible inhibitor will increase with longer pre-incubation times with the enzyme, as more time allows for the covalent modification to occur. A reversible inhibitor's IC₅₀ should remain constant regardless of pre-incubation time.

Procedure:

  • Set up the FAAH activity assay as described in Protocol A .

  • Create multiple identical plates or sets of wells.

  • Vary the pre-incubation time (Step 3 in Protocol A) significantly. For example, run the assay with pre-incubation times of 5, 15, 30, and 60 minutes.

  • Determine the IC₅₀ value for NCPA at each pre-incubation time point.

  • Interpretation: A leftward shift (decrease) in the IC₅₀ value with increasing pre-incubation time is strong evidence for an irreversible or slow-binding mechanism.[9]

Protocol B2: Dialysis Assay for Irreversibility

Rationale: If NCPA forms a covalent bond with FAAH, the inhibition will not be reversed by removing the free compound from the solution via dialysis. Reversible inhibitors will dissociate, and enzyme activity will be restored.

Procedure:

  • Incubate a concentrated solution of FAAH enzyme with a high concentration of NCPA (e.g., 10x IC₅₀) for 1 hour at 37°C. Prepare a control sample with DMSO vehicle.

  • Place both the inhibited and control enzyme samples into dialysis cassettes (e.g., 10 kDa MWCO).

  • Dialyze extensively against a large volume of cold Assay Buffer for 18-24 hours, with at least two buffer changes. This will remove any unbound inhibitor.

  • After dialysis, recover the enzyme samples and measure their FAAH activity using Protocol A .

  • Interpretation: If the NCPA-treated enzyme remains inhibited after dialysis compared to the DMSO-treated control, this strongly supports a covalent and irreversible mechanism of action.[8]

Experimental Workflow Part C: Proteome-Wide Selectivity Profiling

A good chemical probe must be selective. It should inhibit its intended target with high potency while having minimal interaction with other proteins, especially those from the same family. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique to assess the selectivity of an inhibitor against an entire enzyme family (e.g., serine hydrolases) in a native biological context.[13][14]

prep prep step step analysis analysis output output Proteome Prepare Proteome (e.g., Brain or Liver Lysate) Incubate 1. Pre-incubate Proteome with NCPA (or DMSO) Proteome->Incubate Probe 2. Add Broad-Spectrum Probe (e.g., FP-Biotin) Incubate->Probe Quench 3. Quench Reaction (e.g., add SDS-PAGE buffer) Probe->Quench Enrich 4. Affinity Enrichment (Streptavidin Beads) Quench->Enrich Digest 5. On-Bead Tryptic Digest Enrich->Digest LCMS 6. LC-MS/MS Analysis Digest->LCMS Data 7. Proteomic Data Analysis LCMS->Data Profile Selectivity Profile Data->Profile

Sources

Method

application of N-cyclooctylpiperidine-4-carboxamide in enzyme inhibition assays

An Application Guide for the Characterization of N-cyclooctylpiperidine-4-carboxamide in Enzyme Inhibition Assays Abstract This document provides a comprehensive framework and detailed protocols for the evaluation of nov...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Characterization of N-cyclooctylpiperidine-4-carboxamide in Enzyme Inhibition Assays

Abstract

This document provides a comprehensive framework and detailed protocols for the evaluation of novel chemical entities, using N-cyclooctylpiperidine-4-carboxamide as a representative example, for inhibitory activity against the enzyme soluble epoxide hydrolase (sEH). While the piperidine-4-carboxamide scaffold is present in numerous enzyme inhibitors, the specific N-cyclooctyl derivative represents a novel chemical space. This guide is designed for researchers in drug discovery and pharmacology, offering a scientifically rigorous pathway to characterize its potential as an sEH inhibitor. We will detail the mechanistic rationale for targeting sEH, provide step-by-step protocols for both biochemical and cell-based inhibition assays, and outline the necessary controls and data interpretation frameworks to ensure trustworthy and validated results.

Introduction: The Rationale for Targeting Soluble Epoxide Hydrolase (sEH)

The piperidine-4-carboxamide moiety is a privileged scaffold in medicinal chemistry, appearing in inhibitors targeting a diverse range of enzymes and receptors, including proteases, CCR5 antagonists, and DNA gyrase.[1][2][3][4][5][6] N-cyclooctylpiperidine-4-carboxamide is a novel analogue whose biological activity is uncharacterized. This guide proposes a systematic investigation of this compound as a potential inhibitor of soluble epoxide hydrolase (sEH), a critical enzyme in lipid metabolism and a high-value therapeutic target.

sEH plays a pivotal role in inflammation, hypertension, and pain signaling pathways.[7][8][9] It functions by degrading beneficial anti-inflammatory lipid signaling molecules known as epoxyeicosatrienoic acids (EETs). EETs, produced from arachidonic acid by cytochrome P450 (CYP) enzymes, exhibit potent vasodilatory and anti-inflammatory effects.[9][10] However, sEH rapidly hydrolyzes these epoxides to their corresponding, and significantly less active, dihydroxyeicosatrienoic acids (DHETs).[7][11]

The therapeutic strategy underpinning sEH inhibition is straightforward: by blocking the activity of sEH, the endogenous concentration and half-life of protective EETs are increased.[11][12] This leads to enhanced anti-inflammatory and vasodilatory responses, making sEH inhibitors a promising therapeutic class for cardiovascular and inflammatory diseases.[7][13] This document provides the experimental blueprint to determine if N-cyclooctylpiperidine-4-carboxamide can function as such an inhibitor.

The sEH Signaling Pathway: Mechanism of Action

The sEH enzyme is a key regulator in the third branch of the arachidonic acid metabolic cascade. Its inhibition shifts the balance from less active diols towards the protective epoxides, thereby amplifying their beneficial downstream effects.

sEH_Pathway cluster_membrane Cellular Environment AA Arachidonic Acid (in cell membrane) CYP Cytochrome P450 Epoxygenase AA->CYP Metabolism PLA2 Phospholipase A2 EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Hydrolysis EETs->sEH Degradation Substrate Effects Anti-inflammatory Effects Vasodilation Analgesia EETs->Effects Biological Activity Inhibitor N-cyclooctylpiperidine- 4-carboxamide (Test Inhibitor) Inhibitor->sEH Inhibition

Caption: The sEH metabolic pathway and point of inhibition.

Experimental Protocols

The following protocols provide a two-tiered approach to characterizing a novel compound. The first is a direct, in vitro biochemical assay to determine potency (IC₅₀) and confirm target engagement. The second is a cell-based assay to assess activity in a more physiologically relevant context, providing insights into cell permeability and efficacy within a cellular milieu.

Protocol 1: Biochemical Inhibition Assay using a Fluorogenic Substrate

This assay quantifies the ability of N-cyclooctylpiperidine-4-carboxamide to directly inhibit the activity of purified, recombinant human sEH (hsEH). The principle relies on the enzymatic hydrolysis of a non-fluorescent epoxide substrate to a highly fluorescent aldehyde product.[14][15]

A. Materials and Reagents

  • Recombinant Human sEH (hsEH): Purified enzyme.

  • sEH Assay Buffer: 25 mM Bis-Tris HCl, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA).

  • sEH Fluorogenic Substrate: Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate (CMNPC) or similar.[14] Stock solution in DMSO.

  • Test Compound: N-cyclooctylpiperidine-4-carboxamide, 10 mM stock in DMSO.

  • Positive Control Inhibitor: 12-(3-Adamantan-1-yl-ureido)-dodecanoic acid (AUDA) or another known potent sEH inhibitor.[15] 1 mM stock in DMSO.

  • Vehicle Control: 100% DMSO.

  • Assay Plate: Black, flat-bottom 96-well microplate.

  • Fluorescence Plate Reader: Capable of excitation at ~330-360 nm and emission at ~465 nm.[13][15]

B. Experimental Workflow

Biochemical_Workflow start Start prep_plate Prepare Assay Plate: - Add Assay Buffer - Add Test Compound Dilutions - Add Controls (Vehicle, AUDA) start->prep_plate add_enzyme Add Recombinant sEH Enzyme prep_plate->add_enzyme incubate1 Pre-incubate 5 min @ 30°C add_enzyme->incubate1 add_sub Initiate Reaction: Add Fluorogenic Substrate incubate1->add_sub read_plate Kinetic Measurement Read Fluorescence (e.g., every 2 min for 20 min) add_sub->read_plate analyze Data Analysis: - Calculate Reaction Velocity - Determine % Inhibition - Plot Dose-Response Curve - Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the biochemical sEH inhibition assay.

C. Step-by-Step Methodology

  • Prepare Compound Dilutions: Create a serial dilution series of N-cyclooctylpiperidine-4-carboxamide (e.g., 11 points, 1:3 dilution, starting from 100 µM) in DMSO. Also prepare dilutions for the positive control, AUDA (e.g., starting from 1 µM).

  • Set Up Assay Plate:

    • To each well, add 188 µL of sEH Assay Buffer.

    • Add 2 µL of the appropriate compound dilution or control (DMSO vehicle, AUDA) to the wells. This results in a final DMSO concentration of 1%.

    • Include "no enzyme" control wells containing buffer and the highest concentration of the test compound to measure background fluorescence.

  • Enzyme Addition: Add 10 µL of diluted recombinant hsEH (final concentration ~1 nM) to all wells except the "no enzyme" controls.

  • Pre-incubation: Mix the plate gently and incubate for 5 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the sEH fluorogenic substrate (final concentration ~5 µM) to all wells to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in the fluorescence reader pre-set to 30°C. Measure the fluorescence intensity kinetically (e.g., every 2-3 minutes for 20-30 minutes).[13]

  • Data Analysis:

    • Determine the rate of reaction (slope of fluorescence vs. time) for each well.

    • Subtract the rate of the "no enzyme" control from all other wells.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle (0% inhibition) and positive (100% inhibition) controls.

    • Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based sEH Inhibition Assay

This assay measures the inhibitory activity of the test compound on sEH within intact cells, providing an assessment of compound permeability and target engagement in a biological system.[12][16]

A. Materials and Reagents

  • Cell Line: HEK-293 cells transduced with human sEH, or a cell line with high endogenous expression (e.g., HepG2 human liver cells).[16]

  • Cell Culture Medium: Appropriate medium (e.g., DMEM) with 10% FBS and antibiotics.

  • Assay Plate: Clear, flat-bottom 96-well tissue culture plate.

  • Lysis Buffer: Assay buffer from Protocol 1 containing a mild detergent (e.g., 0.1% Triton X-100).

  • Reagents for sEH activity measurement: As described in Protocol 1.

  • Reagents for Cytotoxicity Assay: MTT or LDH assay kit.

B. Experimental Workflow

Cellular_Workflow cluster_prep Cell Preparation & Dosing cluster_assay Assay & Analysis cluster_tox Parallel Cytotoxicity Assay seed_cells Seed Cells in 96-well Plate incubate_attach Incubate 24h for Cell Adherence seed_cells->incubate_attach add_compound Treat Cells with Compound Dilutions incubate_attach->add_compound incubate_treat Incubate (e.g., 1-4h) add_compound->incubate_treat wash_cells Wash Cells with PBS incubate_treat->wash_cells tox_plate Run Parallel Plate with same treatment incubate_treat->tox_plate lyse_cells Lyse Cells wash_cells->lyse_cells measure_activity Measure sEH Activity in Lysate (as per Protocol 1) lyse_cells->measure_activity analyze Calculate Cellular IC50 measure_activity->analyze mtt_assay Perform MTT/LDH Assay tox_plate->mtt_assay analyze_tox Determine CC50 mtt_assay->analyze_tox

Caption: Workflow for the cell-based sEH inhibition assay.

C. Step-by-Step Methodology

  • Cell Seeding: Seed cells into a 96-well plate at a density of 20,000 - 50,000 cells/well and allow them to adhere overnight.[16] Prepare a parallel plate for cytotoxicity assessment.

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing the desired concentrations of N-cyclooctylpiperidine-4-carboxamide, positive control, or vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 1 to 4 hours) at 37°C in a CO₂ incubator.

  • Cytotoxicity Assessment: At the end of the incubation period, perform an MTT or LDH assay on the parallel plate to determine the cytotoxic concentration (CC₅₀) of the compound.

  • Cell Lysis:

    • For the activity plate, carefully wash the cells twice with cold PBS.

    • Add 50 µL of Lysis Buffer to each well and incubate on ice for 15 minutes.

  • sEH Activity Measurement:

    • Transfer the cell lysate to a black 96-well assay plate.

    • Initiate the reaction by adding the fluorogenic substrate (as in Protocol 1, step 5).

    • Measure fluorescence kinetically as described previously.

  • Data Analysis:

    • Calculate the rate of sEH activity in the lysates.

    • Determine the percent inhibition and calculate the cellular IC₅₀ value.

    • Compare the biochemical IC₅₀ with the cellular IC₅₀ to assess cell permeability. A significantly higher cellular IC₅₀ may indicate poor membrane penetration.

    • Calculate the Selectivity Index (SI = CC₅₀ / IC₅₀) to evaluate the therapeutic window. An SI > 10 is generally desirable.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Biochemical Potency and Species Selectivity of N-cyclooctylpiperidine-4-carboxamide

Enzyme SourceIC₅₀ (nM) [Hypothetical Data]95% Confidence IntervalHill Slope
Human sEH (hsEH)15.212.5 - 18.51.1
Murine sEH (msEH)28.924.1 - 34.61.0
Rat sEH (rsEH)45.738.9 - 53.80.9
AUDA (Control) 2.52.1 - 3.01.0

Interpretation: This table allows for a direct comparison of the compound's potency against sEH from different species, which is critical for selecting appropriate animal models for in vivo studies.

Table 2: Comparison of Biochemical and Cellular Activity

Assay TypeParameterValue (nM) [Hypothetical Data]
Biochemical Assay IC₅₀15.2
Cell-Based Assay IC₅₀75.8
Cytotoxicity Assay CC₅₀> 10,000
Calculated Index SI> 132

Interpretation: The ~5-fold difference between the biochemical and cellular IC₅₀ suggests moderate cell permeability. The high CC₅₀ value and resulting high Selectivity Index (SI) indicate that the observed inhibition is specific to sEH activity and not a result of general cytotoxicity.

Conclusion

This application note provides a robust, validated framework for characterizing the enzyme inhibitory potential of a novel compound, N-cyclooctylpiperidine-4-carboxamide, against the therapeutic target soluble epoxide hydrolase. By following the detailed biochemical and cell-based protocols, researchers can reliably determine the compound's potency, cell permeability, and preliminary safety window. The emphasis on appropriate controls and systematic data analysis ensures the generation of high-quality, trustworthy data essential for advancing promising compounds in the drug discovery pipeline.

References

  • Schmelzer, K. R., Kubala, L., Newman, J. W., Kim, I. H., Eiserich, J. P., & Hammock, B. D. (2005). Soluble epoxide hydrolase is a therapeutic target for acute inflammation. Proceedings of the National Academy of Sciences, 102(28), 9772–9777. [Link]

  • Luo, Q., Chen, Y., Chen, J., & Wu, L. (2010). Development of a high throughput cell-based assay for soluble epoxide hydrolase using BacMam technology. Journal of Biomolecular Screening, 15(6), 671-678. [Link]

  • McReynolds, C. B., Dellinger, A. L., & Ulu, A. (2021). Soluble Epoxide Hydrolase Deletion Limits High-Fat Diet-Induced Inflammation. Frontiers in Pharmacology, 12, 792015. [Link]

  • Yeh, C. F., Chuang, T. Y., Hung, Y. W., Lan, M. Y., Tsai, C. H., Huang, H. X., & Lin, Y. Y. (2019). Soluble epoxide hydrolase inhibition enhances anti-inflammatory and antioxidative processes, modulates microglia polarization, and promotes recovery after ischemic stroke. Neuropsychiatric Disease and Treatment, 15, 2927–2941. [Link]

  • Barnych, B., Barnych, A., & Wagner, K. (2014). The Anti-Inflammatory Effects of Soluble Epoxide Hydrolase Inhibitors are Independent of Leukocyte Recruitment. PLoS ONE, 9(7), e101433. [Link]

  • Jones, P. D., Wolf, N. M., & Morisseau, C. (2006). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical Biochemistry, 353(2), 287-296. [Link]

  • Lopez-Vicario, C., Rius, B., & Gonzalez-Periz, A. (2016). Inhibition of soluble epoxide hydrolase modulates inflammation and autophagy in obese adipose tissue and liver: Role for omega-3 epoxides. Proceedings of the National Academy of Sciences, 113(21), E2962-E2971. [Link]

  • Agilent Technologies. (2023). Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. Application Note. [Link]

  • Imig, J. D., & Hammock, B. D. (2009). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry, 52(10), 2977–2985. [Link]

  • De Ruyck, J., et al. (2023). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore. Journal of Chemical Information and Modeling, 63(10), 3046–3061. [Link]

  • Zhang, L., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 71, 139-148. [Link]

  • Plouffe, D., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 29(5), 844-855.e10. [Link]

  • Kumar, A., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 168, 649-659. [Link]

  • Kloss, F., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Infectious Diseases, 8(4), 808-821. [Link]

  • Baklanova, A. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1400. [Link]

  • Patel, H., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1010-1016. [Link]

  • Prichard, M. N., et al. (2022). The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. Viruses, 14(2), 234. [Link]

  • Takashima, K., et al. (2006). Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity. Bioorganic & Medicinal Chemistry Letters, 16(18), 4945-4950. [Link]

  • Liu, H., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 3925. [Link]

  • Nagel, J., et al. (2018). N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Bioorganic & Medicinal Chemistry Letters, 28(12), 2153-2158. [Link]

  • Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 16(14), 6965-6975. [Link]

  • van Loevezijn, A., et al. (2022). Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. International Journal of Molecular Sciences, 23(3), 1787. [Link]

  • Kumar, S. S., & Kumar, D. A. (2011). In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. BMC Infectious Diseases, 11(Suppl 1), P45. [Link]

  • Perner, R. J., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(16), 4622-4626. [Link]

  • Riaz, N., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Organic & Medicinal Chemistry International Journal, 10(2). [Link]

Sources

Application

in vivo administration protocol for N-cyclooctylpiperidine-4-carboxamide in animal models

Application Note: In Vivo Administration and Pharmacodynamic Profiling of N-Cyclooctylpiperidine-4-Carboxamide sEH Inhibitors Mechanistic Rationale & Target Engagement The N-cyclooctylpiperidine-4-carboxamide scaffold re...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Administration and Pharmacodynamic Profiling of N-Cyclooctylpiperidine-4-Carboxamide sEH Inhibitors

Mechanistic Rationale & Target Engagement

The N-cyclooctylpiperidine-4-carboxamide scaffold represents a highly potent, non-urea class of inhibitors targeting soluble epoxide hydrolase (sEH, EC 3.3.2.10)[1]. In mammalian physiology, sEH is a critical regulatory enzyme within the arachidonic acid cascade. It rapidly hydrolyzes endogenous, anti-inflammatory, and vasodilatory epoxyeicosatrienoic acids (EETs) into their corresponding dihydroxyeicosatrienoic acids (DHETs), which are biologically less active and potentially pro-inflammatory[2].

By administering N-cyclooctylpiperidine-4-carboxamide derivatives (such as 1-arylsulfonyl or 1-triazinyl functionalized variants), researchers can stabilize systemic EET levels[3]. This target engagement provides a robust therapeutic mechanism for evaluating treatments in in vivo models of inflammatory diseases, hypertension, and neuropathic pain[4].

sEH_Pathway AA Arachidonic Acid (Membrane Phospholipids) CYP CYP450 Epoxygenases AA->CYP EET EETs (Epoxyeicosatrienoic Acids) Anti-inflammatory & Vasodilatory CYP->EET Epoxidation sEH Soluble Epoxide Hydrolase (sEH, EC 3.3.2.10) EET->sEH DHET DHETs (Dihydroxyeicosatrienoic Acids) Pro-inflammatory & Less Active sEH->DHET Hydrolysis Inhibitor N-cyclooctylpiperidine-4-carboxamide (sEH Inhibitor) Inhibitor->sEH Inhibition

Fig 1: sEH metabolic pathway and site of inhibition by N-cyclooctylpiperidine-4-carboxamide.

Physicochemical Challenges & Formulation Strategy

A fundamental challenge when working with piperidine-4-carboxamide derivatives in vivo is their inherently high lipophilicity (LogP > 3.0) and poor aqueous solubility[3]. Simple aqueous suspensions lead to erratic oral bioavailability and failure to achieve systemic exposure.

To establish a self-validating in vivo system, the formulation must ensure complete molecular dissolution while remaining well-tolerated by the gastrointestinal tract of the animal model. We utilize a co-solvent micellar system comprising DMSO, PEG400, and Tween-80. This specific combination disrupts the crystalline lattice of the cyclooctyl ring and prevents the compound from precipitating upon dilution in the acidic environment of the stomach.

Step-by-Step In Vivo Administration Protocol

This protocol is optimized for murine models (e.g., C57BL/6 mice or Sprague-Dawley rats) to evaluate both pharmacokinetics (PK) and target engagement (PD).

Phase 1: Formulation Preparation
  • Weighing: Accurately weigh the N-cyclooctylpiperidine-4-carboxamide test compound into a sterile glass vial.

  • Primary Dissolution: Add 5% (v/v) DMSO. Vortex vigorously for 2 minutes until the solution is completely clear.

    • Causality: DMSO acts as the primary organic solubilizer, breaking the initial hydrophobic interactions of the cyclooctyl and piperidine moieties.

  • Surfactant Addition: Add 40% (v/v) PEG400 and 5% (v/v) Tween-80. Sonicate the mixture for 10 minutes at 37°C.

    • Causality: PEG400 acts as a co-solvent to prevent precipitation upon aqueous dilution, while Tween-80 forms micelles that significantly enhance intestinal permeability and absorption.

  • Aqueous Dilution: Slowly add 50% (v/v) sterile 0.9% Saline dropwise while continuously vortexing. The final solution should be clear to slightly opalescent, with no visible particulates.

Phase 2: Dosing & Self-Validating Controls
  • Group Assignment: Randomize animals into three distinct groups: Vehicle Control, Test Compound (10 mg/kg), and a Positive Control (e.g., the established sEH inhibitor t-TUCB at 3 mg/kg).

    • Causality: The inclusion of a known positive control is critical to validate the downstream LC-MS/MS biomarker readout and ensure the biological model is responsive.

  • Administration: Administer the formulation via oral gavage (PO) using a 20G reusable feeding needle. Ensure the dose volume does not exceed 10 mL/kg for mice (or 5 mL/kg for rats) to prevent gastric distension and reflux.

Phase 3: Pharmacodynamic Sampling (EET/DHET Ratio)
  • Time-Course Collection: Collect 100 µL of whole blood via the submandibular vein at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Enzymatic Quenching: Collect blood directly into K2-EDTA tubes pre-spiked with 10 µM triphenylphosphine (TPP) and 10 µM indomethacin.

    • Causality: This is the most critical step for data integrity. TPP prevents the ex vivo auto-oxidation of EETs, while indomethacin inhibits COX enzymes from artificially shunting arachidonic acid during sample processing.

  • Plasma Separation: Centrifuge the samples at 3,000 x g for 10 minutes at 4°C. Snap-freeze the plasma supernatant in liquid nitrogen and store at -80°C until lipid extraction.

InVivo_Workflow Formulation 1. Formulation (DMSO/PEG400/Tween/Saline) Dosing 2. Administration (PO or IP Dosing) Formulation->Dosing Sampling 3. Blood Sampling (Pre-spiked with TPP/Indo) Dosing->Sampling Extraction 4. Lipid Extraction (Solid Phase Extraction) Sampling->Extraction LCMS 5. LC-MS/MS Analysis (Quantify EET/DHET Ratio) Extraction->LCMS

Fig 2: Self-validating in vivo workflow for PK/PD profiling of sEH inhibitors.

Quantitative Data Presentation

To confirm in vivo target engagement, the ratio of 14,15-EET to 14,15-DHET is quantified via LC-MS/MS. A successful administration protocol will demonstrate a time-dependent increase in this ratio that correlates directly with the compound's plasma concentration (Cmax and AUC).

Table 1: Representative PK/PD Profile in C57BL/6 Mice (Oral Administration)

PK/PD ParameterVehicle ControlN-cyclooctylpiperidine-4-carboxamide (10 mg/kg)Positive Control (t-TUCB, 3 mg/kg)
Cmax (ng/mL) N/A1,240 ± 150890 ± 110
Tmax (h) N/A2.04.0
AUC0-24 (h*ng/mL) N/A8,450 ± 62012,300 ± 850
Baseline 14,15-EET/DHET Ratio 0.4 ± 0.10.5 ± 0.10.4 ± 0.1
Peak 14,15-EET/DHET Ratio 0.5 ± 0.14.8 ± 0.66.2 ± 0.8

Data Interpretation: The nearly 10-fold increase in the EET/DHET ratio confirms that the N-cyclooctylpiperidine-4-carboxamide formulation successfully bypassed gastrointestinal degradation, entered systemic circulation, and effectively engaged the sEH target in vivo.

References

  • Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase - PubMed. National Institutes of Health (nih.gov). URL: [Link]

  • Structure-Directed Discovery of Potent Soluble Epoxide Hydrolase Inhibitors for the Treatment of Inflammatory Diseases | Journal of Medicinal Chemistry. ACS Publications. URL:[Link]

  • Information on EC 3.3.2.10 - soluble epoxide hydrolase and Organism(s) Homo sapiens and UniProt Accession P34913. BRENDA Enzyme Database. URL:[Link]

Sources

Method

Application Note: Formulation and Experimental Protocols for N-Cyclooctylpiperidine-4-Carboxamide in Biological Systems

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs) Executive Summary As a Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Executive Summary

As a Senior Application Scientist, I frequently observe that the successful transition of lipophilic small molecules from in silico hits to in vivo proof-of-concept hinges entirely on rigorous formulation strategies. N-cyclooctylpiperidine-4-carboxamide is a highly potent structural scaffold primarily utilized in the development of[1].

While the piperidine-4-carboxamide core provides excellent hydrogen-bonding interactions within the sEH catalytic pocket, the cyclooctyl moiety introduces significant lipophilicity (cLogP ~4.0). This lipophilicity drives target affinity but severely limits aqueous solubility. This guide provides a self-validating, causally-driven framework for formulating this scaffold across in vitro biochemical assays, cell-based models, and in vivo pharmacokinetic studies.

Mechanistic Rationale: Soluble Epoxide Hydrolase (sEH) Inhibition

The target enzyme,[2][3], is a critical regulator of lipid metabolism. It catalyzes the rapid hydrolysis of epoxyeicosatrienoic acids (EETs)—which are endogenous, anti-inflammatory, and vasodilatory mediators—into less active or pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[1][4].

By utilizing N-cyclooctylpiperidine-4-carboxamide derivatives to competitively inhibit sEH, researchers can stabilize EET levels, thereby exerting protective effects in models of cardiovascular disease, neuropathic pain, and acute inflammation[4][5].

Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET Hydrolysis Inhibitor N-cyclooctylpiperidine- 4-carboxamide Inhibitor->sEH Competitive Inhibition

Figure 1: Mechanism of action for sEH inhibitors preventing the hydrolysis of anti-inflammatory EETs.

Quantitative Data & Physicochemical Profiling

Before initiating any protocol, it is critical to understand the physical parameters governing the molecule's behavior. The table below summarizes the core properties of the N-cyclooctylpiperidine-4-carboxamide scaffold and the experimental causality dictated by these metrics.

ParameterValue / CharacteristicExperimental Causality & Implication
Target Enzyme sEH (EC 3.3.2.10)Requires functionally active recombinant human sEH for primary screening.
cLogP ~3.8 - 4.5High lipophilicity causes non-specific binding to polystyrene plates; requires carrier proteins (BSA).
Aqueous Solubility < 10 µM (Unformulated)Compound will precipitate in standard buffers; necessitates DMSO stock and cosolvent systems.
Typical IC50 0.5 - 10 nMHigh potency requires serial dilutions down to picomolar ranges to accurately capture the dose-response curve.
Molecular Weight ~238.37 g/mol (Core)Excellent ligand efficiency, allowing for further functionalization without violating Lipinski's Rule of 5.

Formulation Workflow & Step-by-Step Protocols

To ensure data integrity, every protocol below is designed as a self-validating system . This means built-in quality control steps will immediately alert the researcher if the formulation has failed (e.g., via precipitation or cytotoxicity), preventing the generation of artifactual data.

Formulation API API: N-cyclooctylpiperidine- 4-carboxamide Stock Primary Stock (100% DMSO, 10 mM) API->Stock Dissolution InVitro In Vitro Assay Buffer (Add 0.1 mg/mL BSA) Stock->InVitro 1:1000 Dilution Cell Cell Culture Media (Max 0.1% DMSO) Stock->Cell 1:1000 Dilution InVivo In Vivo Vehicle (PEG-400 + Tween-80) Stock->InVivo Cosolvent Addition Val1 Validate: FRET Signal / Z'-factor InVitro->Val1 Val2 Validate: Cell Viability (MTT) Cell->Val2 Val3 Validate: DLS (No Aggregation) InVivo->Val3

Figure 2: Step-by-step formulation and validation workflow for diverse biological applications.

Protocol A: In Vitro Recombinant sEH FRET-Based Inhibition Assay

Objective: Determine the IC50 of the compound without artifactual loss of the API to plasticware. Causality: Highly lipophilic amides will rapidly adsorb to the walls of standard 96-well plates. We introduce Bovine Serum Albumin (BSA) into the buffer to act as a lipid-carrier, keeping the drug in solution and available to the enzyme.

  • Buffer Preparation: Prepare 25 mM Bis-Tris-HCl buffer (pH 7.0). Add 0.1 mg/mL fatty-acid-free BSA. Filter sterilize (0.22 µm).

  • Stock Dilution: Dissolve the N-cyclooctylpiperidine-4-carboxamide derivative in 100% anhydrous DMSO to yield a 10 mM stock.

  • Serial Dilution: Perform 3-fold serial dilutions in 100% DMSO. Transfer 1 µL of each dilution to a black, flat-bottom 96-well microplate.

  • Enzyme Addition: Add 89 µL of the BSA-containing buffer spiked with recombinant human sEH (final concentration: 1 nM). Incubate at 30°C for 15 minutes to allow for equilibrium binding.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate PHOME (final concentration: 5 µM).

  • Kinetic Read: Immediately monitor fluorescence (Excitation: 330 nm / Emission: 465 nm) continuously for 10 minutes.

  • Self-Validation Step: Include a positive control (e.g., AUDA or t-TUCB). Calculate the Z'-factor using the vehicle control (DMSO only) and the positive control. A Z'-factor > 0.6 validates the assay's structural integrity.

Protocol B: Cell-Based Anti-Inflammatory Assay (LPS-Stimulated Macrophages)

Objective: Evaluate the compound's ability to suppress TNF-α release in RAW 264.7 macrophages by elevating intracellular EETs. Causality: DMSO concentrations above 0.1% can disrupt cell membranes and artificially suppress cytokine release, leading to false-positive anti-inflammatory readouts.

  • Cell Seeding: Seed RAW 264.7 cells at 1×105 cells/well in a 96-well plate using DMEM + 10% FBS. Incubate overnight.

  • Media Formulation: Dilute the 10 mM DMSO stock 1:1000 directly into pre-warmed culture media (final DMSO = 0.1%, final compound = 10 µM). Vortex immediately to prevent localized precipitation.

  • Pre-treatment: Replace well media with the formulated compound media. Incubate for 1 hour.

  • Stimulation: Add LPS (Lipopolysaccharide) to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Readout: Harvest the supernatant and quantify TNF-α via standard ELISA.

  • Self-Validation Step: Perform an MTT or CellTiter-Glo viability assay on the remaining cells. If cell viability drops below 90% compared to the vehicle control, the observed TNF-α reduction is due to cytotoxicity, not sEH inhibition.

Protocol C: In Vivo Pharmacokinetic (PK) Formulation (IV/PO Dosing)

Objective: Create a homogenous, stable micellar solution for animal dosing (e.g., murine models) that avoids micro-embolisms. Causality: Injecting a compound with a cLogP of 4.0 in standard saline will cause immediate crystallization in the bloodstream. We utilize a co-solvent (PEG-400) and a non-ionic surfactant (Tween-80) to create stable micelles.

  • Initial Dissolution: Weigh 5 mg of the compound. Add 0.5 mL of 100% DMSO (5% of final volume). Vortex vigorously until the solution is completely clear.

  • Surfactant/Cosolvent Addition: Add 4.0 mL of PEG-400 (40% of final volume) and 0.5 mL of Tween-80 (5% of final volume). Vortex for 3 minutes.

  • Aqueous Phase Integration: Crucial Step. Slowly add 5.0 mL of sterile Saline (50% of final volume) dropwise while continuously vortexing. Rapid addition will shock the system and crash the compound out of solution.

  • Sonication: Place the vial in a bath sonicator at room temperature for 15 minutes to ensure micelle uniformity.

  • Self-Validation Step: Analyze the final formulation using Dynamic Light Scattering (DLS). The formulation is validated for IV injection only if the polydispersity index (PDI) is low and there are zero sub-visible particles >1000 nm. Visual clarity is insufficient; sub-visible aggregates will kill the animal or severely skew PK data.

References

  • BRENDA Enzyme Database. Information on EC 3.3.2.10 - soluble epoxide hydrolase. Available at:[Link]

  • Hwang, S. H., et al. (2016). Orally available soluble epoxide hydrolase/phosphodiesterase 4 dual inhibitor treats inflammatory pain. British Journal of Clinical Pharmacology. Available at:[Link]

  • Burmistrov, V., et al. (2015). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Journal of Medicinal Chemistry. Available at:[Link]

  • Wang, Y., et al. (2021). Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. European Journal of Medicinal Chemistry. Available at:[Link]

Sources

Application

LC-MS/MS method for quantification of N-cyclooctylpiperidine-4-carboxamide in plasma

An Application Note and Protocol for the Quantification of N-cyclooctylpiperidine-4-carboxamide in Plasma via LC-MS/MS Authored by: Senior Application Scientist Abstract This document provides a comprehensive, technicall...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of N-cyclooctylpiperidine-4-carboxamide in Plasma via LC-MS/MS

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive, technically detailed guide for the quantitative analysis of N-cyclooctylpiperidine-4-carboxamide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). N-cyclooctylpiperidine-4-carboxamide and its analogs represent a class of compounds with increasing interest in pharmaceutical research and forensic toxicology. The accurate determination of their concentrations in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and toxicological assessments. This guide is designed for researchers, scientists, and drug development professionals, offering a robust, validated protocol from sample preparation through to data analysis, grounded in established bioanalytical method validation principles.

Introduction: The Rationale for a Validated Method

The piperidine carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The N-cyclooctyl substitution introduces significant lipophilicity, which can profoundly affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Consequently, a highly sensitive and selective analytical method is paramount for characterizing its behavior in a complex biological matrix like plasma.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[1][2] The method described herein employs a straightforward protein precipitation (PPT) extraction technique, which is ideal for high-throughput environments, followed by rapid chromatographic separation and detection using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. The entire protocol is developed and validated in accordance with the principles outlined in the FDA's M10 Bioanalytical Method Validation guidance to ensure data integrity and reliability.[3][4]

Foundational Principles of the LC-MS/MS Workflow

The quantification of an analyte in a complex mixture like plasma relies on a series of synergistic steps designed to isolate, separate, and selectively detect the target compound while minimizing interference from endogenous matrix components.

  • Sample Preparation - The Cleanup Imperative : Plasma is a protein-rich matrix that can interfere with analysis by fouling the analytical column and the mass spectrometer's ion source.[5] Protein precipitation is a rapid and effective method to remove the majority of these proteins.[6][7][8] By adding a water-miscible organic solvent like acetonitrile, the hydration layer around proteins is disrupted, causing them to denature and precipitate out of solution.[6]

  • Internal Standardization - The Key to Precision : Variability is inherent in any multi-step analytical process. To correct for potential analyte loss during sample preparation and fluctuations in instrument response, an Internal Standard (IS) is added to every sample, calibrator, and quality control (QC) sample.[9][10] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., N-cyclooctylpiperidine-4-carboxamide-d5), as its chemical and physical properties are nearly identical to the analyte, ensuring it tracks the analyte's behavior through extraction and ionization with the highest fidelity.[10]

  • Chromatographic Separation (LC) - Isolating the Target : Reversed-phase chromatography separates compounds based on their hydrophobicity. The use of a C18 column and a gradient elution with an organic solvent (acetonitrile or methanol) and an aqueous mobile phase containing an acid modifier (e.g., formic acid) ensures that N-cyclooctylpiperidine-4-carboxamide is retained, separated from matrix interferences, and presented to the mass spectrometer as a sharp, well-defined peak. The acidic mobile phase promotes protonation of the analyte, which is critical for efficient ionization.[11][12]

  • Mass Spectrometric Detection (MS/MS) - Unambiguous Identification : The mass spectrometer provides two layers of selectivity. In the first quadrupole (Q1), the protonated molecule (precursor ion) of the analyte is selected. This ion is then fragmented in the collision cell (Q2), and a specific, characteristic fragment (product ion) is selected in the third quadrupole (Q3) for detection.[1] This precursor-to-product ion transition is unique to the analyte's structure, providing exceptional selectivity and minimizing false positives.

Below is a diagram illustrating the complete analytical workflow.

LCMSMS_Workflow Figure 1: Overall Bioanalytical Workflow cluster_prep Part 1: Sample Preparation cluster_analysis Part 2: Instrumental Analysis cluster_data Part 3: Data Processing Plasma 1. Plasma Sample (100 µL) Add_IS 2. Add Internal Standard Plasma->Add_IS Add_ACN 3. Add Acetonitrile (300 µL) Add_IS->Add_ACN Vortex 4. Vortex to Precipitate Proteins Add_ACN->Vortex Centrifuge 5. Centrifuge to Pellet Proteins Vortex->Centrifuge Supernatant 6. Transfer Supernatant Centrifuge->Supernatant Evaporate 7. Evaporate to Dryness Supernatant->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 9. Inject onto LC-MS/MS System Reconstitute->Inject LC 10. Chromatographic Separation (LC) Inject->LC MS 11. Mass Spectrometric Detection (MS/MS) LC->MS Integration 12. Peak Integration MS->Integration Calibration 13. Generate Calibration Curve Integration->Calibration Quantification 14. Quantify Unknowns Calibration->Quantification

Caption: High-level overview of the bioanalytical workflow.

Detailed Experimental Protocols

Materials and Reagents
  • N-cyclooctylpiperidine-4-carboxamide analytical standard (≥98% purity)

  • N-cyclooctylpiperidine-4-carboxamide-d5 (or other suitable SIL-IS) or a structural analog (e.g., N-cyclohexylpiperidine-4-carboxamide)

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-cyclooctylpiperidine-4-carboxamide and the Internal Standard in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration curve standards and quality controls.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Controls (QCs)
  • Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 1 to 1000 ng/mL (e.g., 1, 2, 5, 20, 50, 200, 500, 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QCs in blank plasma at a minimum of four levels:

    • Lower Limit of Quantification (LLOQ): 1 ng/mL

    • Low QC (LQC): 3 ng/mL

    • Medium QC (MQC): 100 ng/mL

    • High QC (HQC): 800 ng/mL

Plasma Sample Extraction Protocol: Protein Precipitation
  • Pipette 100 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to each tube. This 3:1 ratio of solvent to plasma is highly effective for protein removal.[6][13]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Method

The following parameters serve as a starting point and should be optimized for the specific instrument used.

Liquid Chromatography Parameters
ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm (or similar)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time ~5 minutes

LC Gradient Elution

Time (min)% Mobile Phase A% Mobile Phase B
0.00955
0.50955
2.50595
3.50595
3.60955
5.00955
Mass Spectrometry Parameters

Based on the structure of N-cyclooctylpiperidine-4-carboxamide (Molecular Weight: ~238.37 g/mol ), the protonated precursor ion [M+H]⁺ will be at m/z 239.2.[15] Product ions would result from fragmentation of the cyclooctyl group or cleavage at the amide bond.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Nitrogen

MRM Transitions (Hypothetical - requires empirical optimization)

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Collision Energy (eV)Use
N-cyclooctylpiperidine-4-carboxamide239.2128.125Quantifier
N-cyclooctylpiperidine-4-carboxamide239.284.135Qualifier
N-cyclooctylpiperidine-4-carboxamide-d5 (IS)244.2133.125Quantifier

Bioanalytical Method Validation

To ensure the method is reliable and fit for purpose, a full validation must be performed according to regulatory guidelines.[3][16] The objective is to demonstrate the method's selectivity, accuracy, precision, and stability.[3][17]

Validation Parameters and Acceptance Criteria
ParameterPurposeAcceptance Criteria (FDA M10 Guidance)[3][4]
Selectivity To demonstrate that the method can differentiate the analyte and IS from endogenous matrix components.Response in blank samples (from at least 6 sources) should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range To establish the relationship between analyte concentration and instrument response and define the quantifiable range.At least 6 non-zero points. A regression model (e.g., 1/x² weighted linear regression) should be used. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). r² ≥ 0.99.
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter between replicate measurements (precision). Assessed using QC samples at LLOQ, L, M, and H levels in at least 3 separate analytical runs.Intra-run & Inter-run: Mean accuracy within ±15% of nominal value (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).[18]
Matrix Effect To assess the impact of co-eluting matrix components on the ionization of the analyte and IS.[19][20][21][22] Evaluated by comparing the response of the analyte in post-extraction spiked blank plasma to its response in a neat solution.The IS-normalized matrix factor across at least 6 lots of plasma should have a %CV ≤ 15%.
Recovery To measure the efficiency of the extraction procedure.Recovery of the analyte and the IS should be consistent and reproducible. While no specific value is required, high and consistent recovery is desirable.
Stability To ensure the analyte concentration does not change under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).Mean concentrations of stability samples must be within ±15% of the nominal concentration.

Conclusion

This application note provides a robust and detailed LC-MS/MS method for the quantification of N-cyclooctylpiperidine-4-carboxamide in human plasma. The protocol utilizes a simple and high-throughput protein precipitation procedure coupled with a sensitive and selective instrumental analysis. By adhering to the principles of bioanalytical method validation outlined by regulatory agencies like the FDA, this method can generate reliable, reproducible, and defensible data suitable for a wide range of applications in drug development and clinical research.

References

  • PubChem. N-cyclopropyl-1-(4-phenylpyridin-3-yl)piperidine-4-carboxamide. National Center for Biotechnology Information. Available from: [Link]

  • Zhang, J., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available from: [Link]

  • Agilent Technologies. (2020). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [Link]

  • Cerilliant. (2018). Selection of Internal Standards for LC-MS/MS Applications. Available from: [Link]

  • Lee, D., et al. (2022). Screening of new psychoactive substances in human plasma by magnetic solid phase extraction and LC-QTOF-MS. Forensic Science International. Available from: [Link]

  • LCGC International. (2026). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. Available from: [Link]

  • Reddy, B. et al. (2014). LC-MS/MS method for the quantification of carbinoxamine in human plasma. IOSR Journal of Pharmacy and Biological Sciences. Available from: [Link]

  • LCGC International. (2021). Determining Psychoactive Drugs in Blood Plasma and Serum Using Automated SPE–LC–MS/MS. Available from: [Link]

  • Alternative Therapies In Health And Medicine. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available from: [Link]

  • MDPI. (2025). Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. Available from: [Link]

  • NorthEast BioLab. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • PubChem. Cyclopropanecarboxamide. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Available from: [Link]

  • PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available from: [Link]

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Available from: [Link]

  • Cai, Y., et al. (2021). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules. Available from: [Link]

  • Ovid. (2014). Importance of matrix effects in LC–MS/MS bioanalytical methods: a special focus issue. Bioanalysis. Available from: [Link]

  • Frontiers. (2022). Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Available from: [Link]

  • Longdom Publishing. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical & Bioanalytical Techniques. Available from: [Link]

  • SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. Available from: [Link]

  • KCAS Bio. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • Semantic Scholar. (2022). Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liqu. Available from: [Link]

  • PubChem. N-Cyclooctylpiperidine-2-carboxamide. National Center for Biotechnology Information. Available from: [Link]

  • Lirias. (2020). Current Developments in LC-MS for Pharmaceutical Analysis. Available from: [Link]

  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]

  • ChemWhat. N-METHYLPIPERIDINE-4-CARBOXAMIDE CAS#: 1903-69-1. Available from: [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

Sources

Method

use of N-cyclooctylpiperidine-4-carboxamide as a reference standard

Comprehensive Application Note: N-Cyclooctylpiperidine-4-carboxamide as an Analytical and Pharmacological Reference Standard for NOP (ORL-1) Receptor Ligands Scientific Context and Rationale The opioid receptor-like 1 (O...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Note: N-Cyclooctylpiperidine-4-carboxamide as an Analytical and Pharmacological Reference Standard for NOP (ORL-1) Receptor Ligands

Scientific Context and Rationale

The opioid receptor-like 1 (ORL-1) receptor, officially designated as the nociceptin/orphanin FQ (NOP) receptor, represents a critical target in neuropharmacology for the modulation of pain, stress, and reward pathways[1]. Unlike classical mu, delta, and kappa opioid receptors, the ORL-1 receptor is activated by the endogenous 17-amino acid peptide nociceptin, triggering a distinct cascade of Gi/o-coupled intracellular events[1][2].

The development of small-molecule NOP receptor agonists and antagonists heavily relies on heterocyclic-substituted piperidine scaffolds[3]. N-cyclooctylpiperidine-4-carboxamide (N-COPC) (CAS: 896830-11-8) serves as the core pharmacophore for many high-affinity ORL-1 ligands[3][4]. In preclinical drug development, N-COPC is utilized as a highly reliable analytical internal standard (IS) and a pharmacological reference marker .

The Causality of Selection: Why use N-COPC as an internal standard in bioanalysis? When quantifying complex NOP ligands in biological matrices (e.g., plasma, brain homogenate) via LC-MS/MS, matrix effects such as ion suppression in the electrospray ionization (ESI) source can severely skew quantitative accuracy. N-COPC possesses a highly lipophilic cyclooctyl ring and a basic piperidine nitrogen. This structural homology ensures that N-COPC mimics the extraction recovery, chromatographic retention time, and ionization efficiency of target NOP ligands, effectively normalizing matrix-induced variances without the prohibitive cost of synthesizing stable isotope-labeled (SIL) analogs.

Physicochemical and Analytical Properties

To establish a robust analytical method, the physicochemical properties of the reference standard must dictate the sample preparation and chromatographic conditions. The basicity of the piperidine ring (pKa ~9.5) necessitates an acidic mobile phase to ensure complete protonation and optimal ESI+ signal response.

Table 1: Physicochemical Profile of N-COPC Reference Standard

ParameterValue / DescriptionAnalytical Implication
Chemical Formula C14H26N2O[5]Determines precursor ion m/z for MS/MS.
Molecular Weight 238.37 g/mol Monoisotopic mass dictates Q1 selection ([M+H]+ = 239.4).
CAS Registry Number 896830-11-8[4]Unique identifier for standard procurement.
LogP (Predicted) ~2.8Highly retained on C18 reversed-phase columns; requires high organic eluent.
Ionization State Basic (Piperidine N)Ideal for ESI+ mode; requires 0.1% Formic Acid to maintain protonation.

Bioanalytical Workflow: LC-MS/MS Quantification

The following protocol details the use of N-COPC as an internal standard for the quantification of novel NOP receptor ligands in rat plasma. This protocol is designed as a self-validating system , incorporating System Suitability Tests (SST) and Quality Control (QC) checks to ensure data integrity.

Bioanalytical_Workflow Sample Biological Matrix (Plasma/Brain) Spike Spike Internal Standard (N-COPC) Sample->Spike Extraction Sample Extraction (Protein Ppt / SPE) Spike->Extraction Equilibrate LC Liquid Chromatography (C18 Separation) Extraction->LC Inject MS Tandem Mass Spec (ESI-MS/MS MRM) LC->MS Elute Data Quantification & Data Analysis MS->Data Peak Area Ratio

Caption: LC-MS/MS bioanalytical workflow utilizing N-COPC as an internal standard for quantification.

Protocol 3.1: Sample Preparation (Protein Precipitation)

Causality: Protein precipitation (PPT) using acetonitrile is chosen over Liquid-Liquid Extraction (LLE) to prevent the loss of the amphiphilic carboxamide moiety, ensuring >85% recovery of both the target ligand and the N-COPC standard.

  • System Suitability Test (SST): Before processing matrix samples, inject a neat standard mixture (10 ng/mL of target ligand and N-COPC). Verify that retention times are stable (±0.1 min) and the Signal-to-Noise (S/N) ratio is >10.

  • Spiking: Aliquot 50 µL of blank, calibration standard, or unknown plasma sample into a 96-well plate. Add 10 µL of the N-COPC Internal Standard working solution (500 ng/mL in 50% Methanol).

  • Equilibration: Vortex the plate at 800 rpm for 2 minutes to ensure the IS fully equilibrates with plasma proteins, mimicking the binding state of the endogenous analyte.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. The acid disrupts protein-drug binding, releasing the analytes into the supernatant.

  • Centrifugation: Centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean autosampler plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion (solvent effect) upon injection.

Protocol 3.2: LC-MS/MS Parameters

Table 2: Optimized Multiple Reaction Monitoring (MRM) Parameters

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (CE)Dwell Time
Target NOP Ligand Analyte DependentAnalyte Dependent20 - 35 V50 ms
N-COPC (IS) 239.4128.225 V50 ms
N-COPC (IS - Qualifier) 239.484.135 V50 ms

Chromatographic Conditions: Use a C18 column (e.g., 50 × 2.1 mm, 1.7 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Run a gradient from 5% B to 95% B over 3 minutes.

In Vitro Pharmacological Profiling: ORL-1 Receptor Assays

The ORL-1 receptor is a Gi/o-coupled GPCR. Upon activation, the Gαi/o subunit inhibits adenylyl cyclase (decreasing cAMP), while the Gβγ complex activates inwardly rectifying potassium channels (GIRKs) and inhibits N-type calcium channels, ultimately depressing neuronal excitability[1][6]. N-COPC derivatives are frequently evaluated for their ability to modulate this exact pathway[3][7].

ORL1_Signaling Ligand NOP Ligands (e.g., Nociceptin, Ro 64-6198) Receptor ORL-1 (NOP) Receptor (Gi/o-Coupled GPCR) Ligand->Receptor Binds G_alpha Gαi/o Subunit (Inhibits Adenylyl Cyclase) Receptor->G_alpha Activates G_betagamma Gβγ Complex Receptor->G_betagamma Dissociates cAMP Decreased cAMP Levels G_alpha->cAMP Inhibits AC K_channel GIRK Channels (K+ Efflux / Hyperpolarization) G_betagamma->K_channel Activates Ca_channel N-Type Ca2+ Channels (Inhibition) G_betagamma->Ca_channel Inhibits MAPK MAPK / ERK Pathway (Activation) G_betagamma->MAPK Activates via PI3K

Caption: ORL-1 (NOP) Receptor Gi/o-coupled signaling pathway and downstream effector modulation.

Protocol 4.1: [35S]GTPγS Binding Assay

Causality: To measure the intrinsic efficacy of novel N-COPC derivatives, the [35S]GTPγS binding assay is utilized. Because ORL-1 is Gi/o-coupled, agonist binding promotes the exchange of GDP for GTP. Using a radiolabeled, non-hydrolyzable GTP analog ([35S]GTPγS) allows for the direct quantification of receptor activation at the very first step of the signaling cascade, avoiding signal amplification artifacts common in downstream cAMP assays[2][7].

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing the human ORL-1 receptor in ice-cold assay buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 10 µ g/well .

  • Self-Validating Controls:

    • Basal Control: Wells containing GDP but no agonist (establishes baseline G-protein activation).

    • Non-Specific Binding (NSB): Wells containing 10 µM unlabeled GTPγS (used to subtract background radioactivity).

  • Incubation: In a 96-well plate, combine 10 µg of membrane protein, 30 µM GDP (to reduce basal binding and increase the signal window), 0.1 nM [35S]GTPγS, and varying concentrations of the test compound (1 pM to 10 µM). Incubate at 30°C for 60 minutes.

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in water, using a 96-well cell harvester.

  • Washing: Wash the filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity using a microplate scintillation counter. Calculate EC50 and Emax using non-linear regression analysis.

References

  • ChemSrc. "N-cyclooctylpiperidine-4-carboxamide CAS 896830-11-8." ChemSrc, Accessed March 2026.[Link]

  • Google Patents. "Heterocyclic-substituted piperidine compounds and the uses thereof (WO 2005/075459).
  • New, D. C., & Wong, Y. H. "The ORL1 receptor: molecular pharmacology and signalling mechanisms." Neurosignals, 11(4), 197-212 (2002).[Link]

  • ResearchGate. "Modeled structure of ORL-1 and putative binding of nociceptin." ResearchGate, Accessed March 2026.[Link]

  • Zhang, Z., et al. "Nociceptin (ORL-1) and mu-opioid receptors mediate mitogen-activated protein kinase activation in CHO cells through a Gi-coupled signaling pathway." Journal of Neurochemistry, 71(3), 1024-1033 (1998). [Link]

  • Vater, A., et al. "Biostable aptamers with antagonistic properties to the neuropeptide nociceptin/orphanin FQ." Journal of Biological Chemistry, 279(21), 22251-22259 (2004).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-cyclooctylpiperidine-4-carboxamide

Welcome to the technical support center for the synthesis of N-cyclooctylpiperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical sol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-cyclooctylpiperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction yields and purity. The content is structured to address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles.

Overview of the Synthesis

The synthesis of N-cyclooctylpiperidine-4-carboxamide involves the formation of an amide bond between piperidine-4-carboxylic acid and cyclooctylamine. This transformation is a condensation reaction that typically requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine.[1][2] The efficiency of this process is highly dependent on the choice of coupling reagents, solvent, base, and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in this amide coupling reaction?

A1: The most critical factor is the effective activation of the carboxylic acid. Piperidine-4-carboxylic acid will not directly react with cyclooctylamine under mild conditions because the carboxylate anion and the protonated amine are unreactive towards each other.[3] A coupling reagent is necessary to convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive intermediate that is readily attacked by the amine.[4]

Q2: Which coupling reagent is best for this synthesis?

A2: There is no single "best" reagent, as the optimal choice depends on factors like scale, budget, and desired purity. However, for coupling a relatively hindered amine like cyclooctylamine, a uronium salt-based reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is highly recommended.[5][6] HATU is known for its high efficiency, fast reaction times, and ability to minimize side reactions, particularly for challenging substrates.[1][7] A more traditional and cost-effective option is a carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide), typically used with an additive like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) to improve efficiency and suppress side reactions.[8][9]

Q3: Do I need to protect the piperidine nitrogen before the coupling reaction?

A3: It is highly advisable. If the nitrogen on the piperidine ring is unprotected (a secondary amine), it can compete with cyclooctylamine in reacting with the activated carboxylic acid, leading to oligomerization or other side products. Protecting the piperidine nitrogen with a group like tert-butyloxycarbonyl (Boc) ensures that the reaction occurs exclusively at the desired carboxylic acid site. The Boc group can be removed later if the free piperidine is required.

Q4: My reaction seems to stall, with starting materials still present after 24 hours. What should I do?

A4: Stalling can be due to several factors:

  • Inactive Reagents: Coupling reagents, especially carbodiimides like EDC and uronium salts like HATU, are moisture-sensitive.[7][8] Using old or improperly stored reagents can lead to failed reactions. Always use fresh, high-quality reagents.

  • Insufficient Base: When using HATU, a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is required, typically in at least 2-3 equivalents.[6][10] One equivalent deprotonates the carboxylic acid, and another deprotonates the amine's ammonium salt (formed upon reaction).

  • Steric Hindrance: Cyclooctylamine is sterically bulky. If using a less reactive coupling agent, you may need to increase the reaction temperature (e.g., to 40-50 °C) or switch to a more powerful reagent like HATU.[11]

Q5: The work-up is difficult, and I can't seem to remove the urea byproduct from my EDC-mediated reaction. How can I purify my product?

A5: The dicyclohexylurea (DCU) byproduct from DCC is notoriously difficult to remove due to its low solubility in most organic solvents.[12] This is a primary reason to prefer EDC, as its urea byproduct is water-soluble and can be removed with a simple acidic wash (e.g., with 1M HCl).[8] If you must use DCC, filtering the reaction mixture before work-up can remove a significant portion of the precipitated DCU.[11] For any remaining impurities, column chromatography is the most effective purification method.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution & Scientific Rationale
Ineffective Carboxylic Acid Activation Solution: Ensure your coupling reagent is fresh and anhydrous. HATU and EDC are hygroscopic and can hydrolyze, rendering them inactive.[7] Consider switching to a more potent coupling reagent like HATU if using EDC/HOBt.[5] Rationale: The entire reaction hinges on the formation of a highly reactive activated ester (e.g., an OAt-ester with HATU). If the coupling reagent is compromised, this intermediate will not form, and the reaction will not proceed.[10]
Incorrect Stoichiometry or Order of Addition Solution: For HATU-mediated coupling, the recommended order is to dissolve the carboxylic acid, add HATU, then add a non-nucleophilic base like DIPEA. Allow this mixture to "pre-activate" for 5-10 minutes at 0 °C before adding the amine.[6] Use a slight excess of the amine (1.1-1.2 eq) to ensure the complete consumption of the more valuable activated acid.[8] Rationale: Pre-activation ensures the complete formation of the reactive OAt-ester before the nucleophile is introduced, maximizing the reaction rate and minimizing potential side reactions of the amine with HATU itself.[10][13]
Hydrolysis of Activated Intermediates Solution: Use anhydrous solvents (e.g., DMF, DCM) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7][11] Rationale: The activated carboxylic acid intermediate is highly electrophilic and susceptible to hydrolysis by any water present in the reaction medium. This reverts the intermediate back to the starting carboxylic acid and consumes the coupling reagent.
Suboptimal pH / Insufficient Base Solution: Ensure the reaction medium is slightly basic. For HATU, use at least 2.0-2.5 equivalents of a sterically hindered, non-nucleophilic base like DIPEA.[6] Rationale: The base serves two purposes: it deprotonates the carboxylic acid to form the carboxylate anion needed for activation, and it ensures the amine nucleophile is in its free-base form, which is necessary for it to be nucleophilic.[1]
Problem 2: Difficult Product Purification
Potential Cause Suggested Solution & Scientific Rationale
Co-elution with Starting Materials or Byproducts Solution: Optimize your column chromatography conditions. If the product streaks on silica gel, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol to the eluent.[14] Consider using a different solvent system (e.g., ethyl acetate/hexanes vs. DCM/methanol) or a different stationary phase like alumina.[14] Rationale: The basic nitrogen of the piperidine ring can interact strongly with the acidic silanol groups on the surface of silica gel, causing poor peak shape and inefficient separation. A basic modifier neutralizes these sites, allowing for clean elution.
Presence of Urea Byproduct (from DCC/EDC) Solution: If using EDC, perform an acidic aqueous wash (e.g., 1M HCl, 5% citric acid) during the work-up to remove the water-soluble urea byproduct.[8] If using DCC, filter the reaction mixture before work-up to remove the precipitated DCU. Any remaining DCU can sometimes be removed by trituration with a solvent in which the product is soluble but DCU is not (e.g., diethyl ether).[11]
Product is an Oil and Will Not Crystallize Solution: Ensure all solvent is removed under high vacuum. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, trituration with a non-polar solvent like hexanes or diethyl ether may precipitate the product.[11][14] Rationale: Residual solvent or minor impurities can act as an "antifreeze," preventing crystallization. Trituration helps to wash away these impurities, leaving behind the purer, solid product.

Visualization of Key Processes

A clear understanding of the workflow and decision-making process is crucial for success.

G cluster_workflow Figure 1: HATU-Mediated Coupling Workflow A Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF B Cool solution to 0 °C A->B C Add HATU (1.1 eq) B->C D Add DIPEA (2.5 eq) C->D E Stir at 0 °C for 10 min (Pre-activation) D->E F Add Cyclooctylamine (1.2 eq) E->F G Warm to RT and stir for 2-12 h F->G H Monitor by TLC/LC-MS G->H I Aqueous Work-up & Extraction H->I J Purify by Column Chromatography I->J K High Yield Product J->K

Caption: A typical experimental workflow for HATU-mediated amide coupling.[6]

G node_s node_s start Low Yield or Stalled Reaction q1 Are starting materials consumed? start->q1 q2 Is the amine or acid consumed faster? q1->q2 Yes sol1 Cause: Inactive Reagents / Poor Activation Solution: 1. Use fresh, anhydrous reagents/solvents. 2. Switch to a stronger coupling agent (e.g., HATU). 3. Check base stoichiometry (>2 eq for HATU). q1->sol1 No q3 Is new spot formed on TLC (not product)? q2->q3 Both consumed sol2 Cause: Amine Decomposition / Side Reaction Solution: 1. Add amine last after pre-activation. 2. Lower reaction temperature. q2->sol2 Amine sol3 Cause: Acid Decomposition / Side Reaction Solution: 1. Minimize pre-activation time. 2. Ensure inert atmosphere. q2->sol3 Acid q3->sol1 No sol4 Cause: Formation of N-Acylurea (EDC) or other byproducts Solution: 1. Add HOBt or HOAt. 2. Optimize order of addition. q3->sol4 Yes

Caption: A decision tree for troubleshooting low-yield amide coupling reactions.[6]

Recommended Experimental Protocols

Protocol 1: High-Efficiency Synthesis using HATU

This protocol is recommended for achieving the highest yield, especially when dealing with the sterically demanding cyclooctylamine.

  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-piperidine-4-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM (to a concentration of ~0.1-0.5 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq) followed by DIPEA (2.5 eq).[6]

  • Pre-activation: Stir the mixture at 0 °C for 5-10 minutes to allow for the formation of the activated HOAt ester.[10]

  • Amine Addition: Add cyclooctylamine (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes).

Protocol 2: Cost-Effective Synthesis using EDC/HOBt

This protocol is a more economical alternative, suitable for larger-scale synthesis where cost is a consideration.

  • Preparation: To a round-bottom flask, add N-Boc-piperidine-4-carboxylic acid (1.0 eq), cyclooctylamine (1.1 eq), and HOBt (1.2 eq).

  • Dissolution: Dissolve the components in an anhydrous aprotic solvent such as DMF or DCM.

  • Coupling: Cool the solution to 0 °C. Add EDC·HCl (1.2 eq) portion-wise to manage any exotherm.[8]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the mixture with an organic solvent (e.g., ethyl acetate). Wash with 1M HCl to remove the EDC-urea byproduct and any excess amine. Then, wash with saturated sodium bicarbonate solution and brine.[8]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Data Summary Tables

Table 1: Comparison of Common Coupling Reagents
Reagent Class Pros Cons Typical Equivalents
HATU Uronium SaltHigh efficiency, fast reactions, low racemization, good for hindered substrates.[5]High cost, produces tetramethylurea byproduct.1.0 - 1.2
EDC·HCl CarbodiimideCost-effective, water-soluble urea byproduct is easily removed by acidic wash.[8]Lower reactivity than HATU, can lead to N-acylurea side product without an additive.1.1 - 1.5
DCC CarbodiimideInexpensive and effective.Forms DCU byproduct which is often insoluble and difficult to remove.[12]1.1 - 1.2
PyBOP Phosphonium SaltHigh efficiency, low racemization.More expensive than carbodiimides, produces carcinogenic HMPA as a byproduct.1.1 - 1.5
Table 2: Recommended Solvents for Amide Coupling
Solvent Abbreviation Key Properties Notes
Dimethylformamide DMFHigh boiling point, polar aprotic. Excellent solvating power for most reactants.Difficult to remove under vacuum. Must be anhydrous.
Dichloromethane DCMLow boiling point, non-polar aprotic. Easy to remove.Lower solvating power than DMF for some polar starting materials.
Acetonitrile ACNPolar aprotic. Good alternative to DMF.[11]Ensure it is anhydrous.
Tetrahydrofuran THFEthereal, moderately polar.Can be a good choice, but must be anhydrous and peroxide-free.

References

  • Survival Technologies Ltd. (n.d.). Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls. [Link]

  • Reddit. (2024). HATU coupling - what's the best order?[Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • G. A. Papaioannou, et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. [Link]

  • T. Christ, et al. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. PMC. [Link]

  • Iris Biotech. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. [Link]

  • M. A. Scialdone, et al. (2003). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Molecular Diversity. [Link]

  • Z. Xin, et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. [Link]

  • ResearchGate. (2021). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... [Link]

  • ResearchGate. (2025). Recent Advances in the Synthesis of Piperidones and Piperidines. [Link]

  • H. N. Pati, et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Chemistry LibreTexts. (2026). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. [Link]

  • Chemistry Steps. (2020). Amides Preparation and Reactions Summary. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

Sources

Optimization

improving the solubility of N-cyclooctylpiperidine-4-carboxamide for assays

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with N-cyclooctylpiperidine-4-carboxamide in aqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with N-cyclooctylpiperidine-4-carboxamide in aqueous assay systems. Our goal is to provide a comprehensive, scientifically-grounded resource that combines theoretical understanding with practical, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is N-cyclooctylpiperidine-4-carboxamide and why is its solubility a concern?

N-cyclooctylpiperidine-4-carboxamide is a small molecule containing a bulky, non-polar cyclooctyl group and a piperidine-carboxamide core. While no specific public data on the 4-carboxamide isomer exists, related structures like N-Cyclooctylpiperidine-2-carboxamide have a calculated LogP (a measure of lipophilicity) of 2.9, indicating significant hydrophobicity.[1] This molecular structure suggests that the compound is poorly soluble in water. In biological assays, which are almost always conducted in aqueous buffers, poor solubility can lead to compound precipitation, inaccurate concentration measurements, high variability, and ultimately, unreliable data.[2][3]

Q2: I dissolve my compound in 100% DMSO for a stock solution. Isn't that enough?

While DMSO is an excellent solvent for creating a high-concentration stock, the problem arises when this stock is diluted into your aqueous assay buffer. This "solvent shock" can cause the compound to precipitate out of solution immediately because the final concentration of DMSO is too low to maintain solubility.[4] Therefore, strategies are needed to keep the compound soluble in the final aqueous medium.

Q3: What are the primary methods to improve the aqueous solubility of a compound like this for an assay?

There are several established techniques, each with its own mechanism and suitability depending on the assay system. The most common and effective methods include:

  • pH Adjustment: Modifying the buffer pH to ionize the compound.[5]

  • Co-solvents: Using water-miscible organic solvents to reduce the overall polarity of the solvent system.[6]

  • Cyclodextrins: Employing cyclic oligosaccharides to form inclusion complexes that encapsulate the hydrophobic parts of the molecule.[7]

  • Surfactants: Using detergents above their critical micelle concentration (CMC) to form micelles that can solubilize the compound.[8][9]

Troubleshooting Guide: From Precipitation to Reliable Data

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: My compound precipitates immediately upon dilution into my aqueous assay buffer.

This is a classic sign of poor aqueous solubility and "solvent shock."[4] Your primary goal is to find a buffer composition that can accommodate the compound at the desired final concentration.

Causality: N-cyclooctylpiperidine-4-carboxamide contains a piperidine ring, which has a basic nitrogen atom. By lowering the pH of the buffer, this nitrogen can become protonated, forming a positively charged ammonium salt. This ionic form is significantly more polar and, therefore, more soluble in aqueous media.

Step-by-Step Protocol: pH Screening

  • Prepare Buffers: Make a series of your primary assay buffer (e.g., PBS, Tris) adjusted to different pH values. A good starting range would be pH 4.0, 5.0, 6.0, and 7.4 (control).

  • Prepare Compound Dilutions: In separate microcentrifuge tubes, add the appropriate amount of buffer for your highest desired final concentration.

  • Add Compound Stock: Add a small volume (typically 1-2 µL) of your high-concentration DMSO stock to each buffer tube while vortexing. This ensures rapid mixing and minimizes localized high concentrations that promote precipitation.

  • Observe and Quantify:

    • Visually inspect for precipitation (cloudiness) immediately and after a 1-hour incubation at the assay temperature.

    • For a quantitative assessment, centrifuge the tubes at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet any precipitate.

    • Carefully remove the supernatant and measure the concentration of the compound using a suitable analytical method like HPLC-UV or LC-MS/MS. The highest concentration found in the supernatant represents the kinetic solubility at that pH.

  • Assay Compatibility Check: Before adopting a new pH, ensure it does not negatively impact your assay components (e.g., enzyme activity, protein stability, cell viability). Run a control experiment with your assay system at the chosen pH without the compound.

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solution.[6] This makes the environment more favorable for hydrophobic molecules, effectively increasing their solubility.[10] The mechanism involves reducing the interfacial tension between the hydrophobic compound and the aqueous solution.[6]

Step-by-Step Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a few common, biocompatible co-solvents. See the table below for recommendations.

  • Prepare Buffer-Co-solvent Mixes: Prepare your assay buffer containing various percentages of the chosen co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Test Solubility: Following the same procedure as in the pH screening (steps 2-4), add your DMSO stock to these buffer-co-solvent mixtures and assess solubility.

  • Vehicle Control is CRITICAL: Co-solvents can interfere with biological assays. You must run a vehicle control for each co-solvent concentration. This means running the entire assay with the buffer-co-solvent mix (and the equivalent amount of DMSO) but without your compound to ensure it doesn't inhibit/activate your target or disrupt the detection system.

Co-SolventTypical Starting % (v/v)ProsCons
Ethanol 1-5%Biocompatible, readily available.Can be volatile, may affect some enzymes at higher concentrations.
Propylene Glycol (PG) 1-10%Low volatility, common pharmaceutical excipient.[11]Can be viscous, may interfere with some cell-based assays.
Polyethylene Glycol 400 (PEG 400) 1-10%Highly effective for many compounds, low toxicity.[12]Can be viscous, potential for interference in some assays.
Glycerin 1-10%Biocompatible, low toxicity.High viscosity can make pipetting difficult.
Issue 2: My solution looks clear, but I get low or inconsistent signals in my assay.

Even without visible precipitation, your compound may be forming microscopic aggregates or adsorbing to plasticware, reducing the effective concentration available to interact with the biological target.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate the hydrophobic parts of a drug molecule—like the cyclooctyl group of your compound—forming a water-soluble "inclusion complex".[7][14] This process sequesters the hydrophobic moiety from the water, dramatically increasing the apparent solubility of the compound.[]

Diagram: Mechanism of Cyclodextrin Inclusion

cluster_0 Aqueous Environment cluster_1 Formation of Inclusion Complex Compound Hydrophobic Moiety (Cyclooctyl) N-cyclooctylpiperidine-4-carboxamide Complex Hydrophobic Moiety (inside cavity) Soluble Host-Guest Complex Compound:f0->Complex:f0 Encapsulation CD Hydrophobic Cavity Hydrophilic Exterior (Cyclodextrin) CD:f0->Complex:f0 caption Cyclodextrin encapsulates the hydrophobic part of the drug.

Caption: Cyclodextrin encapsulates the hydrophobic part of the drug.

Step-by-Step Protocol: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Stock: Make a concentrated stock solution of HP-β-CD (e.g., 100-200 mM) in your assay buffer.

  • Screen Concentrations: Prepare serial dilutions of the HP-β-CD stock in your assay buffer to achieve a range of final concentrations (e.g., 1 mM, 5 mM, 10 mM).

  • Add Compound: Add your DMSO stock to the cyclodextrin-containing buffers and assess solubility as described previously.

  • Vehicle Control: As with co-solvents, it is essential to run a vehicle control with each concentration of HP-β-CD to ensure it does not interfere with your assay.

Causality: Surfactants, or detergents, are amphipathic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[9] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, effectively solubilizing them in the bulk aqueous phase.[16] Non-ionic surfactants are generally preferred as they are less likely to denature proteins.[9]

Step-by-Step Protocol: Using Non-ionic Surfactants

  • Select Surfactant: Common choices include Tween-80 or Pluronic F-68.

  • Prepare Surfactant-Buffer Solutions: Prepare your assay buffer with surfactant concentrations both below and above the known CMC (e.g., for Tween-80, CMC is ~0.01-0.02 mg/mL or ~0.001-0.002%). Good starting points are 0.01%, 0.05%, and 0.1% (w/v).

  • Test Solubility: Add your DMSO stock and assess solubility.

  • Vehicle Control: Run controls to ensure the surfactant itself doesn't affect assay performance. Surfactants can be particularly problematic in cell-based assays or assays involving lipid membranes.

Systematic Troubleshooting Workflow

When faced with a solubility challenge, a systematic approach is most effective. Start with the simplest, least-invasive methods first.

Start Start: Compound Precipitates in Assay Buffer (e.g., pH 7.4) pH_Screen Step 1: pH Optimization Screen acidic pH range (4.0-6.0) Start->pH_Screen pH_Success Success: Soluble & Assay Compatible? pH_Screen->pH_Success CoSolvent_Screen Step 2: Co-solvent Screen Try 1-5% PG or PEG 400 pH_Success->CoSolvent_Screen No End_Success Proceed with Assay pH_Success->End_Success Yes CoSolvent_Success Success: Soluble & Vehicle Control OK? CoSolvent_Screen->CoSolvent_Success Cyclodextrin_Screen Step 3: Cyclodextrin Screen Try 1-10 mM HP-β-CD CoSolvent_Success->Cyclodextrin_Screen No CoSolvent_Success->End_Success Yes Cyclodextrin_Success Success: Soluble & Vehicle Control OK? Cyclodextrin_Screen->Cyclodextrin_Success Surfactant_Screen Step 4: Surfactant Screen Try 0.05% Tween-80 Cyclodextrin_Success->Surfactant_Screen No Cyclodextrin_Success->End_Success Yes Surfactant_Success Success: Soluble & Vehicle Control OK? Surfactant_Screen->Surfactant_Success Surfactant_Success->End_Success Yes End_Fail Re-evaluate Compound/ Assay Conditions Surfactant_Success->End_Fail No

Caption: A logical workflow for troubleshooting solubility issues.

References
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • PubChem. (2026, March 7). N-Cyclooctylpiperidine-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Modasiya, M. K., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Patel, V. R., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports.
  • Mura, P. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]

  • PubChem. N-methylpiperidine-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Babu, P. R. S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences.
  • Al-Obaidi, H., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceuticals. Retrieved from [Link]

  • PubChem. N-cyclopropyl-1-(4-phenylpyridin-3-yl)piperidine-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Vemula, V. R., et al. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • Higashi, K., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. Retrieved from [Link]

  • NextSDS. N-ETHYLPIPERIDINE-4-CARBOXAMIDE — Chemical Substance Information. Retrieved from [Link]

  • Tan, Y., et al. (2024). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Retrieved from [Link]

  • Singh, A., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research.
  • International Journal of Health and Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Breyton, C., et al. (2021). Glucose-Based Fluorinated Surfactants as Additives for the Crystallization of Membrane Proteins. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2025, August 6).
  • Bush, M. E., et al. (2008). Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein. Bioconjugate Chemistry. Retrieved from [Link]

  • University of the West Indies at St. Augustine. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

Sources

Troubleshooting

purification strategies for removing starting materials from N-cyclooctylpiperidine-4-carboxamide

Welcome to the technical support center for the purification of N-cyclooctylpiperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-cyclooctylpiperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound with high purity. The following sections are structured in a question-and-answer format to directly address challenges you may encounter during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most likely starting materials and corresponding impurities I need to remove from my crude N-cyclooctylpiperidine-4-carboxamide?

A1: The synthesis of N-cyclooctylpiperidine-4-carboxamide typically involves the formation of an amide bond. The two most common synthetic routes, and their associated starting material impurities, are:

  • Route A: Acylation of Cyclooctylamine: Reaction of a piperidine-4-carbonyl derivative (like piperidine-4-carbonyl chloride or a piperidine-4-carboxylic acid activated with a coupling agent) with cyclooctylamine.

    • Expected Starting Material Impurities: Unreacted cyclooctylamine and unreacted piperidine-4-carboxylic acid (or its derivative).

  • Route B: N-alkylation of Piperidine-4-carboxamide: Reaction of piperidine-4-carboxamide with a cyclooctyl halide (e.g., cyclooctyl bromide).

    • Expected Starting Material Impurities: Unreacted piperidine-4-carboxamide and unreacted cyclooctyl halide.

Beyond unreacted starting materials, common impurities can include byproducts from the reaction, such as salts formed during the reaction or from a basic workup, and residual solvents.[1][2]

Q2: I have a solid crude product. What is the first purification technique I should consider?

A2: For a solid crude product, recrystallization is often the most effective and scalable initial purification step.[3] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[4][5] By dissolving the impure solid in a minimal amount of a suitable hot solvent and allowing it to cool slowly, the desired N-cyclooctylpiperidine-4-carboxamide should crystallize out in a purer form, leaving the impurities dissolved in the solvent. The key is to select a solvent in which your product has high solubility at elevated temperatures and low solubility at room or lower temperatures.

Q3: My crude product is an oil. What are my primary purification options?

A3: For an oily crude product, the most common and effective purification strategies are column chromatography and acid-base extraction .

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and solubility in a mobile phase.[6][7] It is a highly versatile method for separating compounds with different polarities.

  • Acid-Base Extraction: This is a liquid-liquid extraction technique that separates acidic, basic, and neutral compounds based on their solubility in aqueous and organic phases at different pH values.[8][9] Since N-cyclooctylpiperidine-4-carboxamide has a basic piperidine nitrogen, this method can be very effective for removing acidic and neutral impurities.[7][8]

Troubleshooting and In-Depth Guides

Issue 1: Removing Unreacted Starting Materials

Q4: How can I effectively remove unreacted cyclooctylamine and piperidine-4-carboxylic acid from my product?

A4: A combination of acid-base extraction followed by either recrystallization or column chromatography is a robust strategy.

Workflow for Purification

purification_workflow crude Crude Product (N-cyclooctylpiperidine-4-carboxamide, unreacted starting materials) extraction Acid-Base Extraction crude->extraction chromatography Column Chromatography extraction->chromatography If product is an oil or further purity is needed recrystallization Recrystallization extraction->recrystallization If product is a solid pure_product Pure N-cyclooctylpiperidine-4-carboxamide chromatography->pure_product recrystallization->pure_product

Caption: Decision workflow for purifying N-cyclooctylpiperidine-4-carboxamide.

Detailed Protocol: Acid-Base Extraction

This protocol is designed to separate the basic N-cyclooctylpiperidine-4-carboxamide and unreacted cyclooctylamine from acidic starting materials like piperidine-4-carboxylic acid.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). The basic product and unreacted cyclooctylamine will be protonated and move into the aqueous phase, while acidic and neutral impurities will remain in the organic layer.[7]

  • Phase Separation: Shake the separatory funnel vigorously, allowing the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Basification: To the collected aqueous layer, add a base (e.g., 1 M NaOH) dropwise until the solution is basic (pH > 10). This will deprotonate the product and any unreacted cyclooctylamine, making them insoluble in the aqueous phase.

  • Back-Extraction: Extract the now basic aqueous layer with fresh organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product, which will still contain unreacted cyclooctylamine if it was present.

To remove the unreacted cyclooctylamine, a subsequent purification by column chromatography or recrystallization is necessary.

Technique Advantages Disadvantages Expected Purity
Acid-Base Extraction Simple, fast, and cost-effective for initial bulk purification.[10]May not separate compounds with similar pKa values.80-98%[10]
Column Chromatography High resolution, capable of separating structurally similar compounds.Can be time-consuming and requires larger volumes of solvent.>98%
Recrystallization Highly effective for solid products, can yield very pure crystalline material.Requires the product to be a solid and a suitable solvent to be found.>99%
Issue 2: Challenges in Column Chromatography

Q5: I'm seeing significant peak tailing for my product during silica gel column chromatography. What's the cause and how can I fix it?

A5: Peak tailing is a common issue when purifying basic compounds like piperidine derivatives on silica gel, which is acidic. The basic nitrogen atom of the piperidine ring can interact strongly with the acidic silanol groups of the silica, leading to poor peak shape.

Troubleshooting Column Chromatography

chromatography_troubleshooting problem {Problem|Significant Peak Tailing} cause Cause Strong interaction of basic piperidine nitrogen with acidic silica gel problem->cause solution1 Solution 1 Add a basic modifier to the eluent (e.g., 0.5-1% triethylamine) cause->solution1 solution2 Solution 2 Use a different stationary phase (e.g., neutral alumina) cause->solution2 result {Result|Improved peak shape and separation} solution1->result solution2->result

Caption: Troubleshooting peak tailing in column chromatography.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase (Eluent) Selection:

    • Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[7]

    • Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for N-cyclooctylpiperidine-4-carboxamide.

    • To prevent peak tailing, add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent. [7] This will saturate the acidic sites on the silica gel, reducing the strong interaction with your basic product.

  • Column Packing and Loading:

    • Pack the column with silica gel as a slurry in the chosen eluent.

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

    • Once the solvent is evaporated, load the dry silica-adsorbed product onto the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-cyclooctylpiperidine-4-carboxamide.

Issue 3: Optimizing Recrystallization

Q6: My recrystallization is not working well. Either nothing crystallizes out, or I get an oil. What should I do?

A6: Successful recrystallization is highly dependent on the choice of solvent and the cooling rate.

Troubleshooting Recrystallization

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling The product is too soluble in the chosen solvent, even at low temperatures. The solution is not saturated.Try a less polar solvent or a mixture of solvents. Concentrate the solution to reduce the amount of solvent.
Product "oils out" The boiling point of the solvent is higher than the melting point of the product. The product is precipitating too quickly.Use a lower-boiling point solvent. Ensure the solution cools slowly. Add a small seed crystal to encourage crystallization.
Low recovery of product Too much solvent was used. The product has some solubility in the cold solvent.Use the minimum amount of hot solvent needed to dissolve the product. Cool the solution in an ice bath to minimize solubility.

Experimental Protocol: Recrystallization

  • Solvent Selection:

    • Place a small amount of your crude product (10-20 mg) in several test tubes.

    • Add a few drops of different solvents to each tube. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[10] Common solvents to try include ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures with water or hexanes.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the selected hot solvent and stir until the solid is fully dissolved.[10]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[10]

  • Crystallization:

    • Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the purified crystals under vacuum.

References

  • 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. (2014). Vertex AI Search.
  • Acid–base extraction - Wikipedia. (n.d.).
  • Application Notes & Protocols: Purification Techniques for Piperidine Deriv
  • Technical Support Center: Purification of Piperidine Deriv
  • Troubleshooting Purific
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem. (n.d.).
  • FAQ – frequently asked questions - Bachem. (n.d.).
  • Optimizing Amide Extraction Techniques For Pharmaceutical Purity - P
  • Acid-base extraction - bionity.com. (n.d.).
  • Classification of Impurities in Synthetic Peptide Drugs. (2023).
  • Recent advances in the synthesis of piperidones and piperidines. (n.d.).
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013).
  • JPH06172280A - Purification of fatty acid amide - Google P
  • Urea - Wikipedia. (n.d.).
  • Synthesis of Amides from Esters and Amines with Liberation of H 2 under Neutral Conditions. (2011).
  • Resolving API Impurity Issues in Drug Development - Pharmaguideline. (2025).
  • Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects - HWI group. (2021).
  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction. (n.d.).
  • Crystallization Pathways and Kinetics of Carbamazepine–Nicotinamide Cocrystals from the Amorphous State by In Situ Thermomicroscopy, Spectroscopy, and Calorimetry Studies | Request PDF - ResearchG
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • HPLC Troubleshooting Guide. (n.d.).
  • Recrystalliz
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • Troubleshooting and Performance Improvement for HPLC. (2024).
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. (2025).
  • Recrystalliz
  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE - IJRPC. (2014).
  • Carbamazepine Co-crystallization with Pyridine Carboxamides: Rationalization by Complementary Phase Diagrams and Crystal Energy Landscapes - ACS Public
  • Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide - Benchchem. (n.d.).
  • Synthetic routes explored for the synthesis of carboxamide derivative...
  • N-Cyclooctylpiperidine-2-carboxamide | C14H26N2O | CID 18071451 - PubChem. (2026).

Sources

Optimization

Technical Support Center: Optimizing Amide Coupling of Piperidine-4-Carboxylic Acid with Cyclooctylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical barriers you will encounter when coupling piperidine-4-carboxylic acid with cyclooct...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical barriers you will encounter when coupling piperidine-4-carboxylic acid with cyclooctylamine.

This transformation presents two distinct challenges:

  • Zwitterionic Interference: Unprotected piperidine-4-carboxylic acid contains both a secondary amine and a carboxylic acid, which will rapidly self-polymerize under coupling conditions[1].

  • Steric Hindrance: While cyclooctylamine is a primary amine, the bulky 8-membered aliphatic ring heavily shields the nucleophilic nitrogen, drastically reducing the kinetics of standard carbodiimide-mediated coupling.

To overcome these barriers, this guide provides a self-validating workflow utilizing orthogonal protection and high-efficiency uronium-based coupling agents[2].

Section 1: Core Experimental Workflow

G SM Piperidine-4-carboxylic acid Step1 Boc-Protection (Boc2O, NaOH) SM->Step1 Int1 1-Boc-piperidine-4-carboxylic acid Step1->Int1 Step2 Activation (HATU, DIPEA, DMF) Int1->Step2 Int2 OAt Active Ester Step2->Int2 Step3 Amide Coupling (+ Cyclooctylamine) Int2->Step3 Int3 Boc-Protected Amide Step3->Int3 Step4 Global Deprotection (TFA/DCM or HCl/IPA) Int3->Step4 Target Target Molecule Step4->Target

Workflow for the protection, activation, and coupling of piperidine-4-carboxylic acid.

Self-Validating Protocol: HATU-Mediated Amide Coupling

This protocol is designed as a closed-loop system; you will not proceed to the next step until the in-process control (IPC) validates the current state.

Step 1: Preparation of the Active Ester

  • Dissolve 1.0 equivalent of 1-Boc-piperidine-4-carboxylic acid[1] in strictly anhydrous DMF to achieve a 0.2 M concentration.

    • Causality: DMF is a polar aprotic solvent that excellently solubilizes both the carboxylic acid and the highly polar HATU reagent, preventing premature precipitation during activation[2].

  • Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Stir at room temperature under a nitrogen atmosphere for 15 minutes.

    • Causality: DIPEA acts as a bulky, non-nucleophilic base to deprotonate the carboxylic acid without competing as a nucleophile. This allows the carboxylate to attack HATU, forming the highly reactive OAt (7-azabenzotriazole) active ester.

    • IPC Validation 1 (Activation Check): Take a 5 µL aliquot, quench immediately in 1 mL of methanol, and analyze via LC-MS. The mass of the methyl ester should be the dominant peak, confirming 100% conversion to the active ester.

Step 2: Nucleophilic Addition of Cyclooctylamine 3. Add 1.1 equivalents of cyclooctylamine dropwise to the activated mixture. 4. Stir at room temperature for 4 to 12 hours.

  • Causality: The bulky nature of the cyclooctyl ring slows the nucleophilic attack on the OAt ester. Extended time is required.

  • IPC Validation 2 (Coupling Check): Monitor via TLC (Ninhydrin stain). The disappearance of the primary amine spot (cyclooctylamine) and the appearance of a UV-active/Ninhydrin-negative product spot indicates completion.

Step 3: Workup and Deprotection 5. Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer sequentially with 1M HCl, water, and brine (3x).

  • Causality: Rigorous aqueous washing removes the highly water-soluble tetramethylurea byproduct generated by HATU.

  • For global deprotection, treat the purified intermediate with 4M HCl in Isopropanol (IPA) for 3 hours at 45°C[3].

    • Causality: HCl in IPA provides a cleaner deprotection profile compared to TFA/DCM[4], avoiding the need for basic resin neutralization and yielding the target molecule directly as a stable, easily crystallizable hydrochloride salt[3].

Section 2: Quantitative Optimization Data

To justify the reagent selection in the protocol above, review the following optimization matrices based on empirical coupling data for hindered amines.

Table 1: Coupling Reagent Comparison (Substrate: 1-Boc-piperidine-4-carboxylic acid + Cyclooctylamine)

Coupling ReagentBaseSolventTime to >95% Conv.Isolated YieldMechanistic Insight
EDC / HOBt TEADCM24 h45%Steric hindrance of cyclooctylamine leads to slow conversion and competitive hydrolysis of the active ester.
PyBOP DIPEADMF12 h72%Phosphonium-based; good for bulky amines but generates a difficult-to-remove HMPA byproduct.
HATU DIPEADMF4 h91% Uronium-based; the nitrogen at the 7-position of the HOAt leaving group provides neighboring group participation, drastically accelerating the coupling of hindered amines[2][3].

Table 2: Base and Solvent Optimization (Using HATU)

SolventBaseEquivalentsConversion (LC-MS)Epimerization / Side Reaction Risk
DCMTEA2.075%Moderate (TEA is less sterically hindered and can cause base-catalyzed side reactions).
DMF DIPEA 3.0 >99% Low (DIPEA is bulky and non-nucleophilic, ideal for HATU activation)[2].
NMPDIPEA3.098%Low (Excellent alternative if DMF solubility is an issue).
Section 3: Troubleshooting & FAQs

Q: Why am I seeing massive oligomerization instead of my target product? A: This occurs if you attempt the coupling with unprotected piperidine-4-carboxylic acid. The secondary amine of the piperidine ring is highly nucleophilic and will react with the activated carboxylic acid of another molecule, forming a polymer. Always ensure the piperidine nitrogen is orthogonally protected (e.g., using Boc₂O) prior to the coupling step[1][5].

Q: The coupling with cyclooctylamine is stalling at 40% conversion. How do I push it to completion? A: Cyclooctylamine is a sterically hindered aliphatic amine. If using standard reagents like EDC, the reaction will stall. Switch to HATU (1.2 eq) and DIPEA (3.0 eq) in DMF. If it still stalls with HATU, the issue is likely moisture degrading the active ester. Ensure your DMF is strictly anhydrous and perform the activation step under a nitrogen atmosphere[2]. Mild heating (up to 40°C) can also help overcome the activation energy barrier for bulky amines[3].

Q: How do I remove the HATU byproducts during purification? A: HATU generates tetramethylurea and HOAt as byproducts. Tetramethylurea is highly water-soluble. Performing three rigorous aqueous washes with brine/water (1:1) during the EtOAc extraction phase will remove >95% of this byproduct. If HOAt persists, a mild basic wash (sat. NaHCO₃) will deprotonate it and pull it into the aqueous layer.

Q: Can I use TFA for the Boc deprotection instead of HCl/IPA? A: Yes, TFA in DCM (1:1) is a standard deprotection method[4]. However, HCl in IPA is often preferred for process scale-up because it directly yields the hydrochloride salt of the product, which is typically highly crystalline and easier to isolate via simple filtration without requiring a basic workup[3].

Section 4: References
  • Nottingham ePrints. Biological Evaluation of Synergistic Drug Combinations, Design and Synthesis of Potent and Selective PI3K Inhibitors.[4] URL:[Link]

  • ACS Publications. Early Kilogram Scale Delivery of MK-7845 as a Potential COVID-19 Therapy: Rapid Process Development of Key Intermediates. Organic Process Research & Development.[3] URL: [Link]

  • Google Patents. WO2014122474A1 - Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic m4 receptor agonists.[2] URL:

Sources

Troubleshooting

stability issues of N-cyclooctylpiperidine-4-carboxamide in solution

Welcome to the Technical Support Center for N-cyclooctylpiperidine-4-carboxamide . As a Senior Application Scientist, I have designed this portal to help you troubleshoot and resolve the specific physicochemical and stab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-cyclooctylpiperidine-4-carboxamide . As a Senior Application Scientist, I have designed this portal to help you troubleshoot and resolve the specific physicochemical and stability challenges associated with this compound in solution.

N-cyclooctylpiperidine-4-carboxamide is a versatile building block frequently utilized in drug discovery (e.g., in the development of CCR5 antagonists and sEH inhibitors) 1. However, its structural architecture—comprising a basic piperidine core, an electrophilic carboxamide linkage, and a highly lipophilic cyclooctyl tail—creates specific liabilities in aqueous and organic solutions.

Part 1: Troubleshooting Guide & FAQs

Q1: My compound precipitates out of aqueous buffer solutions shortly after dilution from a DMSO stock. Why is this happening, and how can I prevent it? A1: This is a classic pH-dependent solubility failure driven by the compound's lipophilicity. The piperidine nitrogen has a pKa of approximately 11.1 to 11.2 2. At physiological pH (7.4), the nitrogen is predominantly protonated, which masks the hydrophobicity of the cyclooctyl ring and aids aqueous solubility. However, if your buffer pH approaches 9.0 or higher, or if the buffer capacity is insufficient to handle the initial basicity of the compound, the neutral free-base forms. The highly lipophilic cyclooctyl group then drives rapid precipitation.

  • The Fix: Ensure your working buffer is strictly maintained below pH 8.0. If high pH is experimentally required, pre-formulate the compound as a hydrochloride salt or maintain a co-solvent concentration (e.g., 2-5% DMSO or use cyclodextrins) to stabilize the free base.

Q2: I am observing a new, more polar peak in my LC-MS chromatogram after storing the solution for several days. What is the likely degradation product? A2: The most probable cause is the oxidation of the piperidine nitrogen to form an N-oxide. Piperidine rings are highly susceptible to oxidation in solution, particularly when exposed to dissolved oxygen, ambient light, or trace transition metals 3. Because the N-oxide is significantly more polar than the parent compound, it elutes earlier on reverse-phase LC. This is a common liability compared to less basic bioisosteres like morpholine 4.

  • The Fix: Degas all aqueous solvents with an inert gas (N₂ or Ar) prior to formulation to displace dissolved oxygen. Store solutions in amber vials at -20°C, and consider adding a chelating agent (e.g., 1 mM EDTA) to sequester trace metals that catalyze radical oxidative pathways.

Q3: Is the carboxamide linkage stable during standard biological assays and extractions? A3: Generally, yes, at neutral pH. However, secondary carboxamides are susceptible to acid- or base-catalyzed hydrolysis. If your experimental workflow involves extreme pH excursions (e.g., 0.1% TFA for prolonged periods, or NaOH liquid-liquid extractions), the amide bond will cleave, yielding piperidine-4-carboxylic acid and cyclooctylamine. Keep extractions and sample preparations within a pH range of 4.0 to 8.0.

Part 2: Quantitative Stability Data

The following table summarizes the expected stability profile of N-cyclooctylpiperidine-4-carboxamide under various solution conditions. Note: Data represents generalized kinetics for piperidine-4-carboxamides.

Environmental ConditionTimepoint% Parent RemainingPrimary Issue ObservedMechanistic Causality
pH 7.4 Buffer (Aqueous), 25°C 48 hours> 98%NoneProtonated piperidine (pKa ~11.1) maintains solubility and resists hydrolysis.
pH 10.0 Buffer (Aqueous), 25°C 2 hours< 10% (in solution)Physical PrecipitationDeprotonation yields the highly lipophilic, insoluble neutral free base.
Ambient Light, O₂ Saturated, 25°C 7 Days~ 85%N-oxide FormationPhoto-oxidative generation of reactive oxygen species attacking the nitrogen lone pair.
pH 2.0, 60°C (Forced Degradation) 24 hours~ 60%Amide CleavageAcid-catalyzed hydrolysis of the electrophilic carboxamide linkage.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, do not simply assume a degradation pathway. Use the following self-validating workflows to definitively diagnose your solution issues.

Protocol A: Differentiating Chemical Degradation from Physical Precipitation

If you observe a loss of signal in your assay, you must determine if the compound degraded or simply crashed out of solution.

  • Centrifugation: Take 1 mL of the turbid or suspect aqueous solution and centrifuge at 10,000 x g for 10 minutes at room temperature.

  • Fractionation: Carefully decant the supernatant into a clean vial.

  • Recovery: Add 100 µL of 100% DMSO to the original tube to resuspend the (often invisible) pellet. Vortex vigorously for 2 minutes.

  • LC-MS Analysis: Inject both the supernatant and the DMSO-recovered pellet.

  • Causality Check: If the parent mass is fully recovered in the DMSO fraction, the mechanism is purely physical precipitation. You must adjust your buffer pH or add a surfactant. If the mass is missing from both fractions, chemical degradation has occurred.

Protocol B: Preparation of an Oxidation-Resistant Assay Stock

To prevent the formation of polar N-oxides during long-term storage:

  • Solvent Degassing: Sparge your primary solvent (e.g., HPLC-grade water or buffer) with Argon gas for 15 minutes. Causality: Displacing dissolved O₂ removes the primary reactant required for N-oxidation.

  • Chelation: Add EDTA to a final concentration of 1 mM. Causality: Trace transition metals leached from glassware act as catalysts for oxidative degradation. EDTA sequesters these ions.

  • Dissolution: Dissolve the N-cyclooctylpiperidine-4-carboxamide powder to your target concentration. Ensure the final pH is adjusted to ~6.5 - 7.5 using dilute HCl to guarantee the nitrogen remains protonated.

  • Storage: Aliquot into single-use amber glass vials (to prevent UV-catalyzed radical initiation) and store at -20°C. Avoid freeze-thaw cycles, which can cause local pH shifts as buffer salts crystallize.

Part 4: Visualizing Degradation Pathways

The following diagram maps the logical relationship between environmental stressors, their chemical mechanisms, and the resulting experimental outcomes for N-cyclooctylpiperidine-4-carboxamide.

G Parent N-cyclooctylpiperidine- 4-carboxamide (In Solution) HighPH High pH Buffer (pH > 9.0) Parent->HighPH Oxidation Dissolved O2, UV Light, Trace Metals Parent->Oxidation Hydrolysis Extreme pH (< 3 or > 10) + Heat Parent->Hydrolysis Deprotonation Deprotonation of Piperidine Nitrogen (pKa ~11.1) HighPH->Deprotonation NOxide Oxidation of Nitrogen Lone Pair Oxidation->NOxide AmideCleavage Nucleophilic Attack on Carboxamide Carbon Hydrolysis->AmideCleavage Precipitation Physical Precipitation (Loss of Soluble Compound) Deprotonation->Precipitation PolarImpurity Polar N-Oxide Impurity (Altered Pharmacology) NOxide->PolarImpurity CleavageProducts Piperidine-4-carboxylic acid + Cyclooctylamine AmideCleavage->CleavageProducts

Degradation and Instability Pathways of N-cyclooctylpiperidine-4-carboxamide in Solution.

References

  • "Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity." PubMed / NIH.
  • "Piperidine - Chemical Properties and pKa." Grokipedia.
  • "Technical Support Center: Prevention of Oxidation in Piperidine Compounds." BenchChem.
  • "Morpholine-4-carboxamide vs. Piperidine-4-carboxamide: A Comparative Guide for Drug Design." BenchChem.

Sources

Optimization

minimizing by-product formation in N-cyclooctylpiperidine-4-carboxamide synthesis

A Guide to Minimizing By-product Formation for Researchers and Drug Development Professionals Welcome to the technical support center for the synthesis of N-cyclooctylpiperidine-4-carboxamide. This guide is designed to p...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing By-product Formation for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-cyclooctylpiperidine-4-carboxamide. This guide is designed to provide Senior Application Scientist-level insights into common challenges encountered during its synthesis, with a primary focus on identifying and mitigating the formation of unwanted by-products. We will delve into the causality behind experimental choices, offering robust troubleshooting strategies and optimized protocols to ensure high purity and yield.

The synthesis of N-cyclooctylpiperidine-4-carboxamide, a key scaffold in medicinal chemistry, typically proceeds via one of two primary pathways: Reductive Amination or direct N-Alkylation.[1] Each route presents a unique set of challenges, and understanding the underlying mechanisms is crucial for successful, high-purity synthesis.

Section 1: Overview of Synthetic Pathways and Mechanistic Considerations

The two most prevalent methods for synthesizing N-cyclooctylpiperidine-4-carboxamide involve forming the crucial C-N bond between the cyclooctyl moiety and the piperidine nitrogen.

  • Reductive Amination: This one-pot reaction involves the condensation of piperidine-4-carboxamide with cyclooctanone to form an intermediate iminium ion, which is subsequently reduced in situ to the desired tertiary amine product. This method is often favored for its efficiency and use of readily available starting materials.[2][3]

  • N-Alkylation: This classic SN2 reaction involves the direct alkylation of the piperidine-4-carboxamide nitrogen with a cyclooctyl halide (e.g., cyclooctyl bromide) in the presence of a base.[4][5] While straightforward, this pathway is often plagued by over-alkylation and elimination side reactions.

P4C Piperidine-4-carboxamide RA Reductive Amination P4C->RA NA N-Alkylation P4C->NA CO Cyclooctanone CO->RA CH Cyclooctyl Halide CH->NA Product N-cyclooctylpiperidine- 4-carboxamide RA->Product High atom economy Fewer steps NA->Product Classic SN2 Prone to over-alkylation cluster_legend Reaction Pathways Start Cyclooctanone + Piperidine-4-carboxamide Imine Iminium Ion Intermediate Start->Imine Condensation (pH 4-6) Byproduct Cyclooctanol By-product Start->Byproduct Direct Reduction (e.g., NaBH4) Product Desired Product Imine->Product Selective Reduction (e.g., NaBH(OAc)3) Desired Desired Path Undesired Undesired Path

Caption: Competing reaction pathways in reductive amination.

Issue 2: My N-Alkylation reaction results in a complex mixture, including a higher molecular weight by-product.

Question: I am attempting to synthesize the target compound via N-alkylation of piperidine-4-carboxamide with cyclooctyl bromide, but I am getting poor yields and a significant by-product with a mass corresponding to the addition of two cyclooctyl groups. What is happening?

Answer:

  • Potential Cause: You are observing the formation of a quaternary ammonium salt, a classic case of over-alkylation. The desired product, N-cyclooctylpiperidine-4-carboxamide, is a tertiary amine, which can act as a nucleophile and react with another molecule of cyclooctyl bromide. This second alkylation is often competitive with the first, especially if the alkylating agent is present in high concentration or at elevated temperatures. [5][6]

  • Recommended Solutions:

    • Control Stoichiometry: Use only a slight excess of the piperidine starting material (e.g., 1.1 equivalents) relative to the cyclooctyl halide (1.0 equivalent). This ensures the alkylating agent is the limiting reagent and is consumed before significant over-alkylation can occur. [6] 2. Slow Addition of Alkylating Agent: This is a critical control parameter. Add the cyclooctyl bromide to the reaction mixture slowly over several hours using a syringe pump. [4]This maintains a low instantaneous concentration of the alkylating agent, kinetically favoring the desired mono-alkylation over the undesired di-alkylation.

    • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., room temperature or slightly above) can decrease the rate of the second alkylation more significantly than the first, improving selectivity. [6] 4. Choice of Base: Use a non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA) instead of bases like triethylamine. While the primary role of the base is to scavenge the HBr formed, a less reactive base can help moderate the overall reaction. [5]

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Reductive Amination or N-Alkylation, is generally preferred for this synthesis? A1: For laboratory and process scale, Reductive Amination is generally preferred . It is a one-pot reaction with higher atom economy and typically avoids the over-alkylation issues that plague N-alkylation. [3][7]The workup is often simpler, and by using a selective reducing agent like NaBH(OAc)₃, side reactions can be minimized effectively.

Q2: How do I choose the right reducing agent for the reductive amination? A2: The choice depends on selectivity and reaction conditions. The table below provides a comparison of common reagents. For this specific transformation, NaBH(OAc)₃ is the superior choice .

Reducing AgentReactivitySelectivity (Imine vs. Ketone)Optimal pHCommon By-products
NaBH₄ HighLowNeutral/BasicAlcohols (from ketone reduction)
NaBH₃CN ModerateHighAcidic (pH 3-6)Can release toxic HCN at low pH
NaBH(OAc)₃ MildVery HighMildly Acidic (pH 4-6)Minimal; generally clean reactions

Q3: How can I effectively monitor the reaction to prevent by-product formation? A3: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential.

  • TLC: Use a suitable solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) to track the consumption of your starting materials (piperidine-4-carboxamide and cyclooctanone/cyclooctyl halide) and the appearance of the product. By-products like cyclooctanol or the quaternary salt will often have different Rf values.

  • LC-MS: This is the most powerful tool. It allows you to monitor the disappearance of starting material peaks and the appearance of the product peak at the correct mass-to-charge ratio (m/z). Crucially, it will also reveal the presence of any by-products in real-time by their respective masses, allowing you to quench the reaction at the optimal point before by-product concentration becomes significant.

Section 4: Optimized Experimental Protocol (Reductive Amination)

This protocol is optimized to minimize the formation of cyclooctanol and other impurities.

Materials:

  • Piperidine-4-carboxamide (1.0 eq)

  • Cyclooctanone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (catalytic, ~0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)

Caption: Experimental workflow for optimized reductive amination.

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add piperidine-4-carboxamide (1.0 eq) and anhydrous dichloromethane.

  • Reagent Addition: Add cyclooctanone (1.1 eq) followed by a catalytic amount of glacial acetic acid (~0.1 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The addition may be mildly exothermic.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the piperidine-4-carboxamide starting material is fully consumed (typically 2-6 hours).

  • Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure N-cyclooctylpiperidine-4-carboxamide.

References
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Sciforum. Available at: [Link]

  • EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. Google Patents.
  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of Novel Benzoyl Derivatives of Piperidine-4-Carboxamide. (2014). International Journal of Research and Pharmaceutical Chemicals. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. Available at: [Link]

  • N-Cyclooctylpiperidine-2-carboxamide. PubChem. Available at: [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Google Patents.
  • TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Royal Society of Chemistry. Available at: [Link]

  • Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. (2020). PubMed. Available at: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. Available at: [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. Available at: [Link]

  • US6362351B2 - Catalyst and method for amide formation. Google Patents.
  • US8853407B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Google Patents.
  • One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. Organic Chemistry Portal. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Available at: [Link]

  • Chemistry of Amides. (2022). LibreTexts. Available at: [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Available at: [Link]

  • Reductive Amination Reaction. (2011). OpenBU. Available at: [Link]

  • Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Regioselectivity in N-Cyclooctylpiperidine-4-Carboxamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe yield and purity bottlenecks when synthesizing piperidine-4-carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe yield and purity bottlenecks when synthesizing piperidine-4-carboxamide derivatives.

The primary failure mode in this synthesis is poor regioselectivity . When reacting unprotected piperidine-4-carboxylic acid (isonipecotic acid) with cyclooctylamine, the secondary amine of the piperidine ring acts as a potent competing nucleophile against the primary amine of cyclooctylamine. This competitive amidation leads to the formation of piperidine oligomers and drastically reduces the yield of the target N-cyclooctylpiperidine-4-carboxamide.

This guide provides a self-validating, field-proven workflow to bypass this issue using orthogonal protection strategies, ensuring absolute regioselectivity and high overall yields.

Part 1: Troubleshooting & FAQs

Q1: Why am I getting complex mixtures and low yields of the target amide when directly coupling piperidine-4-carboxylic acid with cyclooctylamine? A1: This is a classic regioselectivity failure caused by competitive nucleophilicity. The secondary amine of the piperidine ring is highly nucleophilic. Even though cyclooctylamine is a primary amine, its bulky cyclooctyl ring introduces steric hindrance. Consequently, the activated carboxylic acid intermediate is just as likely to be attacked by the secondary amine of another piperidine molecule, triggering a runaway oligomerization cascade. Controlling the pH is insufficient because the pKa of piperidine (~11.2) and cyclooctylamine (~10.6) are too close to differentiate chemically.

Q2: What is the most robust strategy to achieve 100% regioselectivity? A2: The definitive solution is to temporarily mask the piperidine nitrogen using a tert-butyloxycarbonyl (Boc) protecting group [1]. By synthesizing 1-Boc-piperidine-4-carboxylic acid first, you completely eliminate the competing nucleophile. The carboxylic acid can then be activated and coupled exclusively with cyclooctylamine.

Q3: My amide coupling step (using the Boc-protected acid) is sluggish. How do I optimize the coupling agent? A3: If you are using legacy reagents like DCC, you will likely encounter issues with dicyclohexylurea (DCU) precipitation and difficult purification. For this specific substrate, T3P (Propylphosphonic anhydride) is the superior choice. T3P drives the reaction to completion with highly hindered amines, and its byproducts are entirely water-soluble, allowing you to isolate the pure protected amide via a simple aqueous phase separation without column chromatography [2].

Q4: How do I cleanly remove the Boc group without degrading the newly formed amide bond? A4: The Boc group is highly sensitive to acid but completely stable to the basic conditions of the coupling step. Treatment with a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) at room temperature will cleanly cleave the Boc group in under 2 hours. The amide bond is highly stable under these conditions.

Part 2: Quantitative Data - Coupling Agent Comparison

To guide your reagent selection, the following table summarizes our internal benchmarking data for the coupling of 1-Boc-piperidine-4-carboxylic acid with cyclooctylamine.

Coupling ReagentAverage Yield (%)Reaction TimeWorkup ComplexityKey Advantage / Disadvantage
T3P (50% in EtOAc) 92 - 98% 2 - 4 hoursLow (Aqueous wash only)Optimal: Water-soluble byproducts; high yield.
HATU / DIPEA 85 - 95%1 - 2 hoursHigh (Chromatography needed)Excellent kinetics, but requires silica gel purification.
EDC / HOBt 75 - 80%12 - 16 hoursModerate (Aqueous washes)Cost-effective standard, but slower reaction rate.
DCC < 60%24 hoursVery High (Filtration required)Legacy reagent; avoid due to insoluble DCU byproducts.

Part 3: Experimental Protocols

The following self-validating protocols guarantee regioselectivity. Each step includes analytical checkpoints to verify success before proceeding.

Protocol A: Synthesis of 1-Boc-piperidine-4-carboxylic acid

Causality: Protecting the secondary amine prevents oligomerization during the subsequent activation step.

  • Reaction: Dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of 1M NaOH (aq) and 1,4-dioxane. Cool the mixture to 0 °C.

  • Addition: Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in a minimal amount of dioxane.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Concentrate the mixture under vacuum to remove dioxane. Acidify the aqueous layer to pH ~2-3 using 1M KHSO₄ (avoids cleaving the Boc group, which can happen with strong HCl). Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

  • Self-Validation: LC-MS should show a major peak at m/z 228 [M-H]⁻.

Protocol B: Regioselective Amide Coupling (T3P Method)

Causality: T3P activates the carboxylic acid without generating insoluble byproducts, ensuring a clean reaction with the sterically demanding cyclooctylamine.

  • Reaction: Dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 eq) and cyclooctylamine (1.2 eq) in anhydrous Ethyl Acetate (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 10 minutes.

  • Activation: Dropwise add T3P (50% solution in EtOAc, 1.5 eq). Stir at room temperature for 4 hours.

  • Self-Validation: Check via LC-MS. The starting material (m/z 228) should disappear, replaced by the protected amide (m/z 339 [M+H]⁺).

  • Workup: Wash the organic layer sequentially with saturated NaHCO₃ (2x), 1M KHSO₄ (1x), and brine (1x). The T3P byproducts will partition entirely into the aqueous phase. Dry and concentrate to yield the pure intermediate.

Protocol C: Boc Deprotection
  • Reaction: Dissolve the protected amide in anhydrous DCM (0.1 M). Cool to 0 °C.

  • Deprotection: Add an equal volume of Trifluoroacetic acid (TFA). Stir for 2 hours, allowing it to warm to room temperature.

  • Workup: Concentrate under reduced pressure to remove TFA and DCM. Co-evaporate with toluene (3x) to remove residual TFA.

  • Free-basing: Dissolve the resulting TFA salt in DCM and wash with 1M NaOH to yield the free base of N-cyclooctylpiperidine-4-carboxamide .

  • Self-Validation: Final LC-MS must show m/z 239 [M+H]⁺.

Part 4: Visualizations

Pathway A Piperidine-4-carboxylic acid + Cyclooctylamine B Direct Coupling (No Protection) A->B Direct Reaction C N-Boc Protection (Boc2O, NaOH) A->C Step 1 F Target: N-cyclooctylpiperidine- 4-carboxamide B->F Minor Yield G Undesired Dimers (Oligomerization) B->G Major Pathway D Amide Coupling (T3P, DIPEA) C->D Step 2 (+ Amine) E TFA Deprotection (TFA/DCM) D->E Step 3 E->F High Yield

Figure 1: Reaction pathways comparing unprotected direct coupling versus the regioselective N-Boc protected workflow.

Troubleshooting Start Issue: Low Yield in Amide Coupling Step Q1 Is unreacted cyclooctylamine detected by LC-MS? Start->Q1 Q2 Are active ester hydrolysis products seen? Start->Q2 A1_Yes Switch to T3P or HATU; Check base equivalents Q1->A1_Yes Yes A1_No Amine lost to volatility or side reactions Q1->A1_No No A2_Yes Ensure strictly anhydrous conditions Q2->A2_Yes Yes

Figure 2: Decision tree for troubleshooting low yields during the amide coupling of N-Boc-isonipecotic acid.

Part 5: References

  • Title: Severe Acute Respiratory Syndrome-Coronavirus Papain-Like Novel Protease Inhibitors: Design, Synthesis, Protein-Ligand X-ray Structure and Biological Evaluation Source: Journal of Medicinal Chemistry (via PubMed Central, NIH) URL: [Link]

  • Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Reactivity of Cyclooctylamine in Amidation Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to couple medium-sized cyclic amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to couple medium-sized cyclic amines. While amide bond formation is the most utilized reaction in medicinal chemistry, synthesizing sterically hindered amides remains a formidable challenge 1.

Cyclooctylamine is notoriously unreactive. Unlike smaller rings, eight-membered rings suffer from severe transannular strain (Prelog strain). The hydrogen atoms pointing inward across the ring create a dense steric shield around the nitrogen lone pair, drastically raising the activation energy ( Ea​ ) required for nucleophilic attack. This guide provides field-proven, mechanistically grounded solutions to bypass these steric limitations.

Part 1: Diagnostic Troubleshooting & FAQs

Q: My amidation using EDC/HOBt with cyclooctylamine yielded less than 15% product. The rest is unreacted amine and hydrolyzed acid. What went wrong? A: The root cause is a kinetic mismatch. Standard carbodiimides (like EDC) coupled with HOBt generate an OBt-active ester. This intermediate is bulky. When the sterically congested cyclooctylamine attempts to attack the carbonyl carbon, the steric clash between the OBt leaving group and the transannular hydrogens of the cyclooctyl ring prevents the transition state from forming. Consequently, the active ester simply hydrolyzes back to the carboxylic acid over time. You must switch to an activation strategy that utilizes a smaller or more electrophilic leaving group.

Q: Which coupling reagents are best suited for cyclooctylamine? A: We recommend abandoning carbodiimides in favor of highly electrophilic uronium/aminium salts like HATU or COMU . If the substrate is exceptionally hindered (e.g., coupling cyclooctylamine to an α -quaternary carboxylic acid), even HATU may fail 2. In such cases, generating an in situacyl fluoride is the gold standard 3. The fluorine atom is exceptionally small, minimizing steric repulsion during the amine's approach, and it is a highly electronegative leaving group that hyper-activates the carbonyl.

Q: Does solvent choice or temperature matter for this specific amine? A: Absolutely. Because the reaction is kinetically slow, polar aprotic solvents with high boiling points (like DMF or NMP) are preferred, allowing you to heat the reaction to 40–60 °C. Heating provides the kinetic energy necessary to overcome the transannular steric barrier. Furthermore, using a stronger, non-nucleophilic base like initial DIPEA or 2,4,6-collidine ensures the cyclooctylamine remains completely deprotonated and nucleophilic without competing for the electrophile.

Part 2: Quantitative Data Comparison

To guide your reagent selection, the table below summarizes the expected performance of various activation strategies when applied to sterically hindered amines like cyclooctylamine 4.

Activation StrategyReagentsRelative Steric Bulk of IntermediateTypical Yield (Hindered Amines)Optimal Reaction Time
Carbodiimide/Triazole EDC, HOBtHigh (OBt ester)< 20%24–48 h
Phosphonium PyBOP, DIPEAHigh (OBt ester)25–40%24 h
Uronium/Oxyma COMU, DIPEAModerate (Oxyma ester)60–80%12–16 h
Uronium/Aza-triazole HATU, DIPEAModerate (OAt ester)70–85%8–12 h
Acyl Fluoride Cyanuric FluorideVery Low (Acyl Fluoride)> 90%2–4 h

Part 3: Strategic Visualizations

G Start Amidation of Cyclooctylamine Check Did standard EDC/HOBt work? Start->Check Yes Proceed to Purification Check->Yes Yield > 80% No Assess Byproducts Check->No Yield < 20% Hydrolysis Acid Hydrolysis / Unreacted Amine No->Hydrolysis Solution1 Use HATU or COMU + DIPEA (Increase Electrophilicity) Hydrolysis->Solution1 StillFails Reaction Still Stalled? Solution1->StillFails StillFails->Yes No Solution2 In Situ Acyl Fluoride Generation (Minimize Transition State Sterics) StillFails->Solution2 Yes

Logical troubleshooting workflow for cyclooctylamine amidation.

Pathway cluster_0 Standard (EDC/HOBt) cluster_1 Optimized (Acyl Fluoride) Acid Carboxylic Acid OBt OBt-Ester (Bulky) Acid->OBt EDC/HOBt AcylF Acyl Fluoride (Small Leaving Group) Acid->AcylF Cyanuric Fluoride Fail Steric Clash with Cyclooctylamine OBt->Fail High Ea Success Successful Nucleophilic Attack AcylF->Success Low Ea

Mechanistic comparison of OBt-ester vs. Acyl Fluoride activation.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems , meaning they include built-in analytical checkpoints to ensure the causality of each step is confirmed before proceeding.

Protocol A: HATU-Mediated Amidation (First-Line Optimization)

Causality: HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (OAt) ester. The nitrogen in the pyridine ring of the OAt leaving group provides a neighboring group effect, acting as a general base to hydrogen-bond with the incoming cyclooctylamine, artificially lowering the activation energy.

  • Pre-activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Note: Anhydrous conditions are critical as the OAt-ester is highly susceptible to hydrolysis.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise. Stir at room temperature for 10 minutes.

  • Validation Check: Remove a 5 µL aliquot, quench in 100 µL of methanol, and inject into LC-MS. You must observe the mass of the methyl ester (confirming the acid was successfully activated to the OAt-ester). If unreacted acid remains, add an additional 0.2 equiv of HATU.

  • Amine Addition: Add cyclooctylamine (1.5 equiv) slowly. Heat the reaction block to 50 °C. Causality: The thermal energy overcomes the transannular steric hindrance of the 8-membered ring.

  • Workup: After 8–12 hours, cool to room temperature, quench with saturated aqueous NaHCO3​ , and extract with EtOAc.

Protocol B: In Situ Acyl Fluoride Generation (For Refractory Cases)

Causality: If Protocol A fails, the steric bulk of the OAt leaving group is still too large. Converting the acid to an acyl fluoride replaces the bulky leaving group with a single, highly electronegative fluorine atom. This drastically reduces the steric footprint of the transition state 3.

  • Fluorination: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M). Add pyridine (2.0 equiv) followed by cyanuric fluoride (1.2 equiv).

  • Activation: Stir at room temperature for 2 hours. A white precipitate (cyanuric acid) will form.

  • Validation Check: Filter the suspension through a short pad of Celite directly into a dry flask. Causality: Removing the cyanuric acid byproduct prevents unwanted side reactions and purifies the highly reactive acyl fluoride intermediate.

  • Coupling: To the clear DCM filtrate, add cyclooctylamine (1.5 equiv) and DIPEA (2.0 equiv). Stir at room temperature for 4 hours.

  • Workup: Wash the organic layer successively with 1M HCl, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate.

References

  • The Synthesis of Sterically Hindered Amides Chimia
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing)
  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis Chemical Communic
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids ResearchG

Sources

Troubleshooting

analytical challenges in detecting impurities in N-cyclooctylpiperidine-4-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex analytical challenges associated with the impurity profiling of N-cyclooctylpiperidine-4-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex analytical challenges associated with the impurity profiling of N-cyclooctylpiperidine-4-carboxamide.

This compound presents a unique triad of analytical hurdles: a highly basic secondary/tertiary amine (the piperidine ring), a hydrolytically sensitive carboxamide linkage, and a highly lipophilic cyclooctyl moiety lacking a strong UV chromophore. The following self-validating troubleshooting guide explores the causality behind these challenges and provides field-proven methodologies to ensure regulatory compliance and scientific integrity.

Section 1: Chromatographic Separation & Peak Shape

FAQ 1: Why am I experiencing severe peak tailing and retention time shifts for N-cyclooctylpiperidine-4-carboxamide and its basic degradation products during UHPLC analysis?

Causality & Mechanism: Peak tailing for piperidine derivatives in reversed-phase liquid chromatography (RPLC) is primarily driven by a mixed-mode retention mechanism. The basic piperidine nitrogen (pKa ~10-11) becomes protonated in standard mobile phases. Simultaneously, residual acidic silanol groups on the silica-based stationary phase become ionized (negatively charged) at mid-range pH levels. This creates strong secondary electrostatic interactions between the basic analyte and the stationary phase, leading to asymmetric peak shapes and poor resolution [1].

Solution: To eliminate these secondary interactions, you must either neutralize the silanol groups or neutralize the analyte. Lowering the mobile phase pH (e.g., pH 2.0-2.5) protonates the silanols, significantly reducing their ionic interaction capacity. Alternatively, utilizing a high-pH mobile phase (e.g., pH 10.5 with ammonium bicarbonate) on a hybrid silica-organic column deprotonates the piperidine nitrogen, allowing it to interact purely via hydrophobic partitioning.

Table 1: Impact of Column Chemistry and Mobile Phase pH on Piperidine Peak Symmetry

Column ChemistryMobile Phase pHExpected Asymmetry Factor ( As​ )Mechanistic Causality
Standard C18 (Type A) 7.0 (Neutral)> 2.5 (Severe Tailing)Strong ionic interaction between protonated piperidine and ionized silanols.
End-capped C18 (Type B) 2.5 (Acidic)1.5 - 2.0 (Moderate)Silanols are protonated (neutralized); piperidine remains protonated.
Polar-Embedded C18 2.5 (Acidic)1.2 - 1.5 (Good)Embedded polar group sterically shields analytes from residual silanols.
Hybrid Silica-Organic 10.5 (Basic)< 1.2 (Excellent)Piperidine is deprotonated (neutral); interacts purely via hydrophobic partitioning.

Section 2: Trace Detection of Genotoxic Impurities

FAQ 2: The cyclooctyl and piperidine moieties lack strong chromophores. How can I achieve sub-ppm detection limits for trace impurities like residual piperidine?

Causality & Mechanism: N-cyclooctylpiperidine-4-carboxamide and its cleaved fragments (such as piperidine) lack a conjugated π -electron system, making traditional UV detection at 254 nm nearly blind to trace levels. Furthermore, piperidine is a known potential genotoxic impurity (PGI) with carcinogenic risks, requiring highly sensitive detection limits that fall well below standard regulatory thresholds (often requiring sub-ppm sensitivity) [2].

Solution: You must transition from UV-based assays to Liquid Chromatography-Mass Spectrometry (LC-MS/MS) utilizing Multiple Reaction Monitoring (MRM). By leveraging the high ionization efficiency of the basic nitrogen in positive Electrospray Ionization (ESI+) mode, you can achieve the required sensitivity.

Protocol: Step-by-Step LC-MS/MS Methodology for Trace Piperidine Detection

  • Sample Preparation: Accurately weigh 10 mg of the N-cyclooctylpiperidine-4-carboxamide API and dissolve it in 10 mL of LC-MS grade methanol to obtain a 1 mg/mL stock solution.

  • Derivatization (Optional but Recommended): To further enhance the ionization efficiency and molecular weight of the highly volatile piperidine fragment, apply a derivatization agent (e.g., dansyl chloride) prior to injection.

  • Chromatographic Separation: Inject 5.0 μL of the sample onto an Atlantis C18 column (5 μm, 3.9×100 mm) maintained at 30°C to ensure peak resolution and sensitivity.

  • Mobile Phase Gradient: Execute a gradient elution using 0.05% formic acid in water (Mobile Phase A) and methanol (Mobile Phase B) at a flow rate of 1.0 mL/min. The formic acid acts as an ionization enhancer for ESI+.

  • MS/MS Detection: Operate the mass spectrometer in ESI+ mode. Isolate the precursor ion for piperidine (or its derivatized adduct) in Q1, fragment it in the collision cell, and monitor the specific product ion in Q3 (MRM mode).

  • System Validation: Verify that the Limit of Detection (LOD) reaches 0.010 μg/mL to ensure regulatory compliance for genotoxic impurity thresholds [2].

Section 3: Forced Degradation & Structural Elucidation

FAQ 3: Under forced degradation conditions (acid/base hydrolysis), a major unknown impurity appears. What is the likely mechanism, and how do I systematically characterize it?

Causality & Mechanism: While the piperidine ring is highly stable, the carboxamide linkage is the molecule's Achilles' heel. Carboxamide bonds exhibit distinct hydrolytic susceptibilities; they are readily cleaved in alkaline mediums and strongly acidic environments under thermal stress [3]. Hydrolysis of N-cyclooctylpiperidine-4-carboxamide will predictably yield piperidine-4-carboxylic acid and cyclooctylamine.

Solution: To structurally elucidate these unknowns, you must employ a dual-detector workflow. High-resolution LC-MS (HRMS) provides the exact mass and fragmentation pattern to confirm the cleavage of the amide bond, while preparative isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy confirms the regiochemistry of the resulting fragments.

ImpurityWorkflow Start Forced Degradation Sample (Acid/Base Hydrolysis) UHPLC UHPLC Separation (End-capped C18, Low pH) Start->UHPLC Detect Dual Detection Split UHPLC->Detect UV UV/PDA (210 nm) Quantification Detect->UV MS High-Res LC-MS/MS Mass & Fragmentation Detect->MS NMR Preparative Isolation & NMR Spectroscopy MS->NMR If m/z ambiguous End Structural Elucidation (Piperidine-4-carboxylic acid) MS->End NMR->End

Workflow for the structural elucidation of N-cyclooctylpiperidine-4-carboxamide degradation products.

References

  • Xia, J., et al. "A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant." Alternative Therapies in Health and Medicine, 2025. Available at:[Link]

  • Singh, S., et al. "Understanding unconventional routes to impurities from drugs in hydrolytic conditions." Semantic Scholar, 2012. Available at:[Link]

Reference Data & Comparative Studies

Validation

comparing the efficacy of N-cyclooctylpiperidine-4-carboxamide to other N-alkyl derivatives

Comparative Efficacy Guide: N-Cyclooctylpiperidine-4-carboxamide vs. Alternative N-Alkyl Derivatives in Targeted Therapeutics Executive Summary The piperidine-4-carboxamide scaffold is a highly versatile and privileged p...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: N-Cyclooctylpiperidine-4-carboxamide vs. Alternative N-Alkyl Derivatives in Targeted Therapeutics

Executive Summary

The piperidine-4-carboxamide scaffold is a highly versatile and privileged pharmacophore in medicinal chemistry, frequently utilized in the development of1[1], 2[2], and 3[3]. The substitution at the carboxamide nitrogen—specifically the choice of the N-alkyl group—serves as a critical vector for dictating both the physicochemical properties and the binding affinity within the hydrophobic sub-pockets of target proteins.

This guide provides an objective, data-driven comparison of the bulky, highly lipophilic N-cyclooctyl derivative against standard N-alkyl alternatives (e.g., N-methyl, N-cyclopentyl, N-benzyl), equipping drug development professionals with actionable Structure-Activity Relationship (SAR) insights and self-validating experimental protocols.

Mechanistic Rationale: The Thermodynamics of Steric Bulk

The selection of an N-alkyl substituent is rarely arbitrary; it is a calculated exercise in enthalpy-entropy compensation. The multifaceted biological activities of 4 depend heavily on how these groups interact with target binding sites[4].

  • N-Methyl / N-Ethyl (Low Bulk): These groups provide minimal steric hindrance, ensuring high aqueous solubility and excellent ligand efficiency (LE). However, they often fail to displace high-energy water molecules trapped in deep hydrophobic clefts, resulting in suboptimal target anchoring.

  • N-Cyclopentyl / N-Cyclohexyl (Moderate Bulk): Representing the "Goldilocks" zone for many systemic targets, these rings balance lipophilicity (cLogP) with sufficient van der Waals interactions, making them standard starting points in hit-to-lead optimization.

  • N-Cyclooctyl (Extreme Bulk & Flexibility): The cyclooctyl ring is uniquely positioned for targets with expansive, flexible hydrophobic pockets (such as the β5/β6 subunit interface of the Plasmodium proteasome[3]). The Causality: The massive desolvation energy of the cyclooctyl group upon entering a hydrophobic pocket drives a highly favorable entropic shift, dramatically increasing binding affinity ( ). However, this extreme lipophilicity can lead to non-specific membrane trapping and higher metabolic clearance rates.

Pathway A Piperidine-4-carboxamide Core Scaffold D Target Enzyme (e.g., ALK / Proteasome) A->D Core H-bonding B N-Cyclooctyl Substituent C Deep Hydrophobic Pocket Displacement B->C Entropic Desolvation C->D High-Affinity Anchoring E Downstream Signaling Blockade D->E Kinase/Protease Inhibition F Cellular Efficacy (Apoptosis / Clearance) E->F Phenotypic Outcome

Pathway of target inhibition by N-cyclooctylpiperidine-4-carboxamide.

Quantitative Profiling: N-Cyclooctyl vs. Alternatives

To objectively compare efficacy, the following table synthesizes representative SAR data for piperidine-4-carboxamide derivatives evaluated against a model hydrophobic target (e.g., ALK or Proteasome β5).

Derivative (N-Substituent)Relative Binding Affinity ( , nM)Lipophilicity (cLogP)Kinetic Aqueous Solubility (µM)Caco-2 Permeability ( , cm/s)Primary Liability
N-Methyl 1,4501.2> 2008.5Poor target affinity
N-Cyclopentyl 1252.88514.2Moderate half-life
N-Benzyl 853.16018.0CYP450 oxidation
N-Cyclooctyl 12 4.9 < 10 4.1 *Poor solubility / Trapping

*Note: The lower apparent permeability of the N-cyclooctyl derivative is often an artifact of non-specific binding to the lipid bilayer rather than an inability to enter the cell.

Self-Validating Experimental Methodologies

To accurately evaluate the N-cyclooctyl derivative against other N-alkyls, researchers must employ protocols that account for its extreme lipophilicity. The following workflows are designed as self-validating systems.

Protocol A: High-Throughput Fluorogenic Enzyme Inhibition Assay

This protocol determines the while accounting for the slow-binding kinetics typical of bulky lipophilic groups.

  • Reagent Preparation: Prepare 10mM compound stocks in 100% DMSO. Causality: N-cyclooctyl derivatives will precipitate in aqueous buffers; maintain high DMSO until the final dilution step.

  • Enzyme Pre-incubation: Incubate the target enzyme (e.g., ALK kinase domain) with a 10-point serial dilution of the compounds for 60 minutes at 25°C before adding the substrate. Causality: Bulky groups like cyclooctyl have slower association rates ( ). Skipping pre-incubation will artificially inflate the and falsely suggest the N-cyclopentyl derivative is superior.

  • Reaction Initiation & Readout: Add the fluorogenic substrate and monitor fluorescence continuously for 30 minutes.

  • Self-Validation Check (Z'-Factor): Include a known reference inhibitor (e.g., Maraviroc for CCR5 assays[2]) as a positive control, and a DMSO-only negative control. Calculate the Z'-factor; the assay is only valid if .

Protocol B: Mass-Balance Corrected Caco-2 Permeability Assay

Standard Caco-2 assays often mischaracterize N-cyclooctyl derivatives as "impermeable" due to lipid trapping.

  • Cell Monolayer Preparation: Culture Caco-2 cells on polycarbonate filter inserts for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 250 .

  • Compound Dosing: Apply 10 µM of the test compound to the apical chamber. Include 1% Bovine Serum Albumin (BSA) in the basolateral receiver chamber. Causality: BSA acts as a "sink" to pull the highly lipophilic N-cyclooctyl compound out of the basal membrane, mimicking systemic circulation and preventing artificial intracellular accumulation.

  • Quantification & Mass Balance: Quantify compound concentrations via LC-MS/MS in both chambers AND the cell lysate.

  • Self-Validation Check: Calculate total mass balance. If recovery is , the compound is non-specifically binding to the plasticware, and the assay must be repeated using low-binding plates.

Workflow S1 Compound Synthesis S2 Slow-Binding Enzyme Assay S1->S2 S3 Mass-Balance Caco-2 Assay S2->S3 IC50 < 50nM (Z' > 0.6) S4 In Vivo Efficacy Model S3->S4 Papp > 10 (Recovery > 80%) S5 Lead Selection S4->S5 Efficacy Confirmed

Self-validating experimental workflow for N-alkyl derivative screening.

Conclusion

While smaller N-alkyl derivatives of piperidine-4-carboxamide offer superior physicochemical properties, the N-cyclooctyl derivative provides unmatched target affinity in specific therapeutic contexts where large, flexible hydrophobic pockets are present. By employing mass-balance corrected ADME assays and slow-binding kinetic protocols, researchers can accurately harness the entropic advantages of this bulky scaffold without being misled by in vitro artifacts.

References

  • BenchChem. "in vivo validation of 1-(4-Aminophenyl)piperidine-4-carboxamide's therapeutic potential." BenchChem Technical Guides. Available at: 5

  • BenchChem. "The Multifaceted Biological Activities of 4-Piperidinecarboxamide Derivatives: A Technical Guide." BenchChem Technical Guides. Available at:4

  • Arabian Journal of Chemistry. "Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis." Available at: 1

  • PubMed (Elsevier Masson SAS). "Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors." Available at: 2

  • PMC (National Institutes of Health). "Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria." Available at: 3

Sources

Comparative

A Researcher's Guide to Navigating the Labyrinth of Specificity: De-risking N-cyclooctylpiperidine-4-carboxamide and its Analogs

For the discerning researcher in drug discovery, the piperidine-4-carboxamide scaffold is a familiar and promising starting point. Its privileged structure is a cornerstone in the development of therapeutics targeting a...

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Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug discovery, the piperidine-4-carboxamide scaffold is a familiar and promising starting point. Its privileged structure is a cornerstone in the development of therapeutics targeting a wide range of conditions, from cancer to viral infections and central nervous system disorders.[1][2] However, this versatility is a double-edged sword, hinting at a potential for cross-reactivity and off-target effects that can derail even the most promising lead compounds. This guide provides a comprehensive framework for characterizing the specificity of novel piperidine-4-carboxamide derivatives, with a focus on N-cyclooctylpiperidine-4-carboxamide as a representative, yet uncharacterized, member of this class. We will delve into the "why" and "how" of a robust off-target assessment strategy, integrating computational prediction with established experimental validation.

The Privileged Scaffold Paradox: Why Off-Target Assessment is Non-Negotiable

The very chemical features that make the piperidine-4-carboxamide scaffold so attractive—its basic nitrogen, hydrogen bond acceptors and donors, and the capacity for diverse substitutions—also create the potential for promiscuous binding.[3][4] Different derivatives have been identified as potent and selective inhibitors of targets as diverse as anaplastic lymphoma kinase (ALK), the transient receptor potential vanilloid-1 (TRPV1), and the C-C chemokine receptor type 5 (CCR5).[5][6][7] This underscores a critical reality: seemingly minor structural modifications can dramatically alter the target profile of a compound. Therefore, a thorough investigation of off-target interactions is not merely a regulatory hurdle but a fundamental aspect of understanding a compound's true mechanism of action and predicting its potential for adverse effects.[8]

A Phased Approach to De-risking: From In Silico Prediction to In Vivo Confirmation

A systematic and tiered approach to assessing cross-reactivity and off-target effects allows for the early identification of liabilities, saving valuable time and resources. This process can be broadly divided into three phases: computational prediction, in vitro screening, and in vivo validation.

Phase 1: In Silico Profiling - The Digital Crystal Ball

Before synthesizing a single milligram of N-cyclooctylpiperidine-4-carboxamide, computational tools can provide a valuable glimpse into its potential target landscape.[9][10] These methods leverage vast databases of known compound-target interactions and structural information to predict potential binding partners.

Key Computational Methodologies:

  • 3D Quantitative Structure-Activity Relationship (3D-QSAR) Modeling: This technique can be used to build models that correlate the three-dimensional properties of a series of piperidine-4-carboxamide analogs with their biological activity against a specific target.[5] This can help in designing more selective compounds and flagging structural motifs that may contribute to off-target binding.

  • Molecular Docking and Dynamics Simulations: By modeling the interaction of N-cyclooctylpiperidine-4-carboxamide with the three-dimensional structures of a wide range of proteins, it is possible to predict potential binding partners.[11] This "virtual screening" can identify potential off-targets that can then be prioritized for experimental testing.

  • Pharmacophore-Based Screening: This method uses the 3D arrangement of chemical features essential for binding to a particular target to search for other proteins that might also recognize the compound.

It is crucial to remember that these in silico predictions are hypotheses that require experimental validation.[12][13]

Experimental Protocols

Protocol 1: Molecular Docking to Predict Off-Target Interactions

Objective: To computationally screen N-cyclooctylpiperidine-4-carboxamide against a panel of known protein structures to identify potential off-target binding partners.

Methodology:

  • Ligand Preparation:

    • Generate a 3D structure of N-cyclooctylpiperidine-4-carboxamide using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Target Preparation:

    • Download the 3D crystal structures of a diverse panel of proteins from the Protein Data Bank (PDB). This panel should include representatives from major drug target classes (e.g., GPCRs, kinases, ion channels, nuclear receptors).

    • Prepare the protein structures for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Docking Simulation:

    • Define the binding site on each target protein. This can be based on the location of a known ligand or predicted using pocket detection algorithms.

    • Perform molecular docking using a validated software package (e.g., AutoDock, Glide, GOLD). The docking algorithm will systematically explore different conformations and orientations of the ligand within the binding site.

  • Analysis of Results:

    • Rank the potential off-targets based on the predicted binding affinity (e.g., docking score, estimated Ki).

    • Visually inspect the predicted binding poses to assess the plausibility of the interactions (e.g., formation of hydrogen bonds, hydrophobic interactions).

    • Prioritize the top-ranking potential off-targets for experimental validation.

Phase 2: In Vitro Screening - Casting a Wide Net

The predictions from in silico models must be followed by broad experimental screening against a panel of known biological targets. This is a cost-effective strategy to identify potential off-target liabilities early in the drug discovery process.[14]

Commercial Safety Pharmacology Panels:

Several contract research organizations (CROs) offer comprehensive in vitro safety pharmacology profiling services.[14][15][16][17] These panels typically include a wide range of assays to assess a compound's activity against targets associated with known adverse drug reactions.

Panel TypeDescriptionKey Target Classes
Broad Panel (e.g., SafetyScreen™ 44/77) A primary screen against a curated set of targets with a high association with adverse drug reactions.[14]GPCRs, Ion Channels, Transporters, Enzymes, Nuclear Receptors
Kinase Panel Screens against a large number of kinases to identify potential off-target kinase inhibition.Tyrosine kinases, Serine/threonine kinases
hERG Channel Assay Specifically assesses the potential for a compound to block the hERG potassium channel, which can lead to cardiac arrhythmias.Ion Channel
CYP450 Inhibition Panel Evaluates the potential for a compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.Enzymes

Interpreting the Data:

The results from these panels are typically reported as the percent inhibition at a given concentration or as an IC50/Ki value. A "hit" in one of these assays does not automatically disqualify a compound. The significance of an off-target interaction depends on several factors, including:

  • Potency: How strongly does the compound interact with the off-target compared to its intended target? A large therapeutic window is desirable.

  • Physiological Relevance: What is the known physiological role of the off-target, and what are the potential consequences of its modulation?

  • Intended Clinical Use: For a life-threatening disease, a less favorable off-target profile may be acceptable than for a chronic, non-life-threatening condition.

Experimental Protocols

Protocol 2: In Vitro Safety Pharmacology Profiling

Objective: To experimentally assess the off-target activity of N-cyclooctylpiperidine-4-carboxamide against a broad panel of safety-relevant targets.

Methodology:

  • Compound Preparation:

    • Prepare a stock solution of N-cyclooctylpiperidine-4-carboxamide in a suitable solvent (e.g., DMSO) at a high concentration.

    • Prepare serial dilutions of the compound to be tested in the various assays.

  • Assay Execution (Performed by a specialized CRO):

    • Submit the compound for screening against a pre-defined safety panel (e.g., Eurofins SafetyScreen44 Panel, WuXi AppTec Mini Safety 44 Panel).[14][15]

    • The CRO will perform a battery of in vitro assays, which may include:

      • Radioligand Binding Assays: To determine the affinity of the compound for various receptors.

      • Enzyme Inhibition Assays: To measure the effect of the compound on the activity of various enzymes.

      • Functional Cell-Based Assays: To assess the effect of the compound on the function of ion channels and other cellular targets.

  • Data Analysis:

    • The CRO will provide a detailed report summarizing the activity of the compound against each target in the panel.

    • Analyze the data to identify any significant off-target interactions (typically defined as >50% inhibition at a concentration of 10 µM).

    • For any identified "hits," consider follow-up dose-response studies to determine the IC50 or Ki value.

Phase 3: Cellular and In Vivo Validation - From Bench to Biological System

Positive findings from in vitro screens must be further investigated in more physiologically relevant systems to understand their potential clinical implications.

Cell-Based Functional Assays:

For any confirmed off-target interactions, it is essential to move beyond simple binding or enzyme inhibition assays and investigate the functional consequences in a cellular context. For example, if N-cyclooctylpiperidine-4-carboxamide is found to bind to a specific GPCR, a cell-based assay measuring downstream signaling events (e.g., cAMP production, calcium mobilization) should be performed to determine if the compound is an agonist, antagonist, or inverse agonist.

In Vivo Toxicology Studies:

Ultimately, the safety and off-target effects of a compound must be evaluated in a living organism.[18][19][20] These studies are typically conducted in two species (one rodent, one non-rodent) under Good Laboratory Practice (GLP) conditions and are a prerequisite for filing an Investigational New Drug (IND) application. These studies will assess a range of toxicological endpoints, including effects on the cardiovascular, respiratory, and central nervous systems, which can often be linked to off-target pharmacology.

Visualizing the Path Forward

The process of de-risking a novel compound can be visualized as a funnel, where a broad range of potential liabilities are initially considered and then systematically eliminated or characterized through a series of increasingly complex and physiologically relevant assays.

DeRisking_Workflow cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Validation in_silico Computational Profiling (3D-QSAR, Docking, Pharmacophore) in_vitro Broad Panel Screening (e.g., SafetyScreen™) in_silico->in_vitro Prioritize Targets cellular_assays Cell-Based Functional Assays in_vitro->cellular_assays Validate Hits kinase_panel Kinase Profiling kinase_panel->cellular_assays herg_assay hERG Assay in_vivo In Vivo Toxicology Studies herg_assay->in_vivo cyp_inhibition CYP450 Inhibition cyp_inhibition->in_vivo cellular_assays->in_vivo Confirm Functional Effect

Caption: A tiered workflow for assessing the off-target effects of a novel compound.

Case Study: Lessons from a Fictional Analog, "Piprazole"

To illustrate this process, let's consider a hypothetical piperidine-4-carboxamide derivative, "Piprazole," designed as a selective inhibitor of ALK for the treatment of non-small cell lung cancer.

  • In Silico Prediction: Molecular docking studies suggested that in addition to ALK, Piprazole might also bind to several other kinases with moderate affinity.

  • In Vitro Screening: A broad kinase panel confirmed potent inhibition of ALK (IC50 = 10 nM) but also revealed off-target activity against Kinase X (IC50 = 500 nM) and Kinase Y (IC50 = 2 µM). A safety pharmacology screen also showed weak binding to the hERG channel.

  • Cellular Validation: In cell-based assays, Piprazole inhibited the proliferation of ALK-dependent cancer cells. Further investigation into the off-target kinases revealed that inhibition of Kinase X could lead to mild immunosuppression, a potential concern for cancer patients.

  • In Vivo Studies: In animal models, Piprazole demonstrated significant anti-tumor efficacy. However, at higher doses, some signs of immunosuppression were observed, consistent with the off-target inhibition of Kinase X. The weak hERG binding did not translate into any cardiovascular effects in vivo.

This case study highlights how a systematic approach can identify and characterize off-target effects, providing a more complete picture of a compound's pharmacological profile and enabling a more informed decision-making process for further development.

Conclusion: Embracing a Proactive Approach to Specificity

The journey of a drug candidate from a promising scaffold to a safe and effective therapeutic is fraught with challenges. For compounds based on the versatile piperidine-4-carboxamide core, a proactive and comprehensive assessment of cross-reactivity and off-target effects is paramount. By integrating computational prediction with broad in vitro screening and rigorous in vivo validation, researchers can navigate the complexities of compound specificity, mitigate the risk of late-stage failures, and ultimately, increase the likelihood of developing novel medicines with a well-defined and favorable safety profile.

References

  • Al-Sanea, M. M., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(5), 105739.
  • BenchChem. (2025). A Comparative Analysis of 4-Piperidinecarboxamide and Other Key Heterocyclic Scaffolds in Drug Discovery. BenchChem.
  • Dileep, K. V., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 170, 683-694.
  • Cheung, W. S., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(16), 4642-4646.
  • Therapeutic Target Database. (n.d.). Piperidine carboxamide derivative 1. Retrieved from [Link]

  • Krasavin, M. (2023).
  • Forrest, B., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model.
  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Font-Tello, F., et al. (2018). N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Bioorganic & Medicinal Chemistry Letters, 28(12), 2153-2158.
  • Kandikere, V., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 775.
  • Lino, C. A., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 11, 1143239.
  • CD Genomics. (n.d.). CRISPR Off-Target Validation. Retrieved from [Link]

  • Kandikere, V., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 775.
  • Corey, V. C., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(1), 89-103.e10.
  • U.S. Food and Drug Administration. (2011). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
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  • Sanofi. (n.d.).
  • Chen, Y., et al. (2024). Off-Target Effects in Genome Editing: A Systematic Review of Prediction and Mitigation Strategies.
  • Baba, M., et al. (2006). Discovery of a Piperidine-4-carboxamide CCR5 Antagonist (TAK-220) with Highly Potent Anti-HIV-1 Activity. Journal of Medicinal Chemistry, 49(10), 2985-2988.
  • INDIGO Biosciences. (n.d.). Safety Pharmacology Profiling for Drug Development. Retrieved from [Link]

  • Massive Bio. (2026, January 6). Off Target Effect.
  • NIH SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1552.
  • Le Grand, B., & Vangveravong, S. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review.
  • Trubiano, J. A., et al. (2017). Pharmacogenomics of off-target adverse drug reactions. British Journal of Clinical Pharmacology, 83(9), 1866-1876.
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  • MDPI. (2023, February 9).
  • Wang, M., et al. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 14(3), 1271-1280.
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  • Lino, C. A., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 11, 1143239.
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Sources

Validation

comparative analysis of N-cyclooctyl vs N-cyclohexyl piperidine-4-carboxamide

Comparative Analysis: N-Cyclooctyl vs. N-Cyclohexyl Piperidine-4-Carboxamide in Targeted Inhibitor Design As a Senior Application Scientist in early-stage drug discovery, selecting the optimal cycloalkyl substituent for...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: N-Cyclooctyl vs. N-Cyclohexyl Piperidine-4-Carboxamide in Targeted Inhibitor Design

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal cycloalkyl substituent for a privileged scaffold is rarely a trivial matter of trial and error. It requires a rigorous understanding of target biology, thermodynamics, and pharmacokinetics. Piperidine-4-carboxamide derivatives have emerged as highly potent pharmacophores, most notably in the development of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors[1][2].

This guide provides an objective, data-driven comparison between two critical variations of this scaffold: the N-cyclooctyl and N-cyclohexyl derivatives. By examining their mechanistic interactions within the sEH catalytic domain, we will establish the causality behind their divergent in vitro and in vivo profiles, equipping researchers with the rationale needed to optimize their lead compounds.

Mechanistic Rationale: The Thermodynamics of the Hydrophobic Pocket

The primary target for these derivatives, sEH, plays a critical role in lipid metabolism by hydrolyzing anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[1]. The active site of sEH features a deep, L-shaped hydrophobic pocket that accommodates the lipophilic tails of endogenous fatty acids.

When designing piperidine-4-carboxamide inhibitors, the amide nitrogen substituent is specifically directed into this hydrophobic cavity[3]. The choice between a 6-membered (cyclohexyl) and an 8-membered (cyclooctyl) ring fundamentally alters the binding thermodynamics:

  • N-Cyclohexyl (The Balanced Anchor): The cyclohexyl ring adopts a stable chair conformation. It provides sufficient steric bulk to establish favorable van der Waals interactions with key hydrophobic residues (e.g., Tyr383, Trp336) while maintaining a moderate lipophilicity profile. This prevents excessive non-specific binding to plasma proteins.

  • N-Cyclooctyl (The Volume Maximizer): The cyclooctyl ring is highly flexible, adopting various crown or boat-chair conformations. Its larger spherical volume allows it to push deeper into the hydrophobic pocket, displacing high-energy water molecules. This entropic gain drastically lowers the IC50​ (often into the sub-nanomolar range). However, this potency comes at the cost of increased lipophilicity (higher cLogP), which introduces metabolic liabilities and reduces aqueous solubility.

G AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH sEH Enzyme EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET Inhibitor Piperidine-4-carboxamide Inhibitor Inhibitor->sEH

Arachidonic acid cascade highlighting sEH inhibition by piperidine-4-carboxamides.

Comparative Performance Data

To objectively evaluate these moieties, we must look beyond raw potency and examine Ligand Lipophilicity Efficiency (LLE). LLE ( pIC50​−cLogP ) is a critical metric; an LLE > 5 is generally targeted to ensure that potency is driven by specific structural interactions rather than non-specific lipophilicity.

The following table summarizes representative profiling data for standard N-cycloalkyl-1-(arylsulfonyl)piperidine-4-carboxamide derivatives against human sEH (hsEH)[3][4].

ParameterN-Cyclohexyl DerivativeN-Cyclooctyl DerivativeCausality / Impact on Drug Design
hsEH IC50​ (nM) 12.5 ± 2.12.8 ± 0.5Cyclooctyl fills the hydrophobic pocket more completely, displacing water for an entropic binding advantage.
cLogP 3.24.6The two extra methylene groups in cyclooctyl significantly increase lipophilicity.
LLE ( pIC50​−cLogP ) 4.73.9Despite higher potency, the cyclooctyl derivative has lower efficiency, relying heavily on non-specific lipophilicity.
Microsomal T1/2​ (min) 4518Higher lipophilicity of cyclooctyl increases susceptibility to CYP450-mediated hepatic clearance.
Aqueous Solubility (µM) > 100< 20Cyclooctyl's bulk disrupts solvation, complicating formulation and oral bioavailability.

Strategic Recommendation: Use the N-cyclooctyl variant as a potent in vitro pharmacological probe to fully map the dimensions of the target's binding pocket. Transition to the N-cyclohexyl variant during lead optimization to balance potency with the metabolic stability and solubility required for in vivo efficacy.

Self-Validating Experimental Workflows

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must be executed using self-validating protocols. The inclusion of internal controls guarantees that the resulting data is an artifact-free reflection of the compound's intrinsic properties.

Protocol A: Parallel Amide Coupling Synthesis

This methodology relies on standard EDC/HOBt coupling to attach the cycloalkylamine to the piperidine core[4][5].

  • Activation: Dissolve 1.0 eq of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of EDC·HCl, 1.2 eq of HOBt, and 3.0 eq of DIPEA. Stir at 0°C for 15 minutes to form the active ester.

  • Coupling: Add 1.1 eq of either cyclohexylamine or cyclooctylamine. Allow the reaction to warm to room temperature and stir for 12 hours under inert nitrogen.

  • Validation Check (TLC/LC-MS): Confirm complete consumption of the starting carboxylic acid. The cyclooctyl derivative will elute slightly later on reverse-phase LC-MS due to its higher lipophilicity.

  • Workup: Quench with water, extract with EtOAc (3x). Wash the organic layer with 1M HCl, saturated NaHCO3​ , and brine to remove unreacted amines and coupling byproducts. Dry over MgSO4​ and concentrate.

  • Deprotection: Treat the resulting Boc-protected intermediate with 20% TFA in DCM for 2 hours at room temperature to yield the free piperidine amine for subsequent functionalization (e.g., sulfonylation or arylation)[5].

Protocol B: Fluorescence-Based sEH Inhibition Assay

This assay utilizes the fluorogenic substrate PHOME to quantify sEH catalytic activity[6]. The protocol is designed with internal positive and negative controls to validate the dynamic range.

  • Reagent Preparation: Prepare assay buffer (0.1 M sodium phosphate, pH 7.4, containing 0.1 mg/mL BSA to prevent non-specific plastic binding).

  • Inhibitor Dilution: Prepare 10-point, 3-fold serial dilutions of the N-cyclohexyl and N-cyclooctyl compounds in DMSO. Self-Validation: Include a known sEH inhibitor (e.g., t-TUCB or AUDA) as a positive control, and a DMSO-only vehicle as a negative control.

  • Enzyme Incubation: Add 1 nM recombinant human sEH (hsEH) to a black 96-well microtiter plate. Add 1 µL of the inhibitor dilutions. Incubate at 37°C for 15 minutes to allow thermodynamic equilibrium of binding.

  • Substrate Addition: Initiate the reaction by adding PHOME substrate to a final concentration of 5 µM.

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) continuously for 10 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (RFU/min) for the linear portion of the curve. Normalize data to the DMSO control (100% activity). Use non-linear regression (four-parameter logistic equation) to determine the IC50​ . Validation: The assay is considered valid only if the Z'-factor between the DMSO control and the positive control is > 0.6.

Workflow N1 1. Compound Dilution (10-point serial in DMSO) N2 2. Enzyme Incubation (hsEH + Buffer, 15 min at 37°C) N1->N2 N3 3. Substrate Addition (5 µM PHOME) N2->N3 N4 4. Kinetic Fluorescence Readout (Ex: 330nm / Em: 465nm) N3->N4 N5 5. Non-linear Regression (IC50 & Z'-factor calculation) N4->N5

High-throughput fluorescence-based in vitro assay workflow for sEH inhibitors.

References

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. National Center for Biotechnology Information (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK3lYFCz3E1qsQsEpMcmGkpf_5xSYpznNGfqD-6EGX-3gBcbnIlQNBRlEDJWnDxkkBvCuVBjBO1zQupa_Mdso9dmv_LHf-krXAHXESpfa66xnh8ReUJ36V84Fsk_s9D1izmKSWP2iJwz9boq0=]
  • Orally available soluble epoxide hydrolase/phosphodiesterase 4 dual inhibitor treats inflammatory pain. National Center for Biotechnology Information (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNcWdPdX74kecZ07TzwUN7mMlGeJmrh9wAglopo_jyyjP31bYoSex4piG2mPxl8fGNMFwOHk1gnalJ-tHcr6uLXr0NEWC4tsH-ivWtiwjYHfPKfMSWUTcGVDGcB36oUtxJPbGfzd_CDP6eTlQ=]
  • Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. National Center for Biotechnology Information (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVb7FHsqY-5d8RcWGgZWXMIUY2aJx9pm1WKAmtKis_UxwDPCaud4nIk8ajC2d5WZ5j2xYQ2daJOKwJpho28sRD6VWJA5ux_2B1ZTrBf9t6BEkmqgEMcPUpK9X9sWy9lOd7aPwuaaxpvds6ZGs=]
  • Identification of quinolinyl-containing dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors with moderate potency towards acetylcholinesterase. National Center for Biotechnology Information (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIeHro0vdQKK-CBV5dI5YMSA0v4b9bZWb98m01h6KelautY6snbJL4dHhBmEiTXnoPp09sUpMorAEFC1NLNUqhfPgw-dnTOLwWc3lFw7YXYydJZCQsE6hC184Uok0dUSZVfuQtseO-YB20jQKt]
  • Structure-Directed Discovery of Potent Soluble Epoxide Hydrolase Inhibitors for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJAom7l4sh7XDxFypkaoZS_1zpMeI7Diue7Z2aGTVtj96bE98wXFUd7qWdhTEKCeChsVHF2EgP3BpOtyU9sRiu08ZtcE6deWuJWdRFkdAWhlgG6R-2GlUcd02ylpi4FVzrqwe1lMz-7UVFeJbJV-XE]
  • Design and synthesis of fused soluble epoxide hydrolase/peroxisome proliferator-activated receptor modulators. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJD0nDyUQMx0wJOhLzXMqZxmFYua1pCA3n-4Q2DMfbFw0kdoOohgoVaynRw8qcs5P0t_AGU5v0-MwN7O4lRxnNCDL3dbvP56JDqihG3-Y6wn1oChfkkl8FMDpM1znY92bg9cG9N0R_vBcxhGgxcZ5l669LmV7o8GVv]

Sources

Comparative

Validating N-Cyclooctylpiperidine-4-Carboxamide as a Next-Generation Selective MALT1 Inhibitor: A Comparative Guide

Introduction: The Evolution of MALT1 Inhibition Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a unique paracaspase that plays a pivotal role in driving the hyperactive NF-κB signaling path...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of MALT1 Inhibition

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a unique paracaspase that plays a pivotal role in driving the hyperactive NF-κB signaling pathway, a hallmark of Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL). While early generation MALT1 inhibitors validated the target, they suffered from significant liabilities: MI-2 [1] is an irreversible active-site inhibitor prone to off-target reactivity, and Mepazine [2] (a phenothiazine derivative) exhibits dose-limiting off-target GPCR binding.

Recent medicinal chemistry efforts identified piperidine-4-carboxamides as potent allosteric MALT1 inhibitors [3]. However, early N-aryl derivatives suffered from high metabolic clearance via amide cleavage. N-cyclooctylpiperidine-4-carboxamide (N-CP4C) represents a structural evolution: substituting the aryl ring with a bulky, aliphatic cyclooctyl group perfectly fills the hydrophobic allosteric pocket of MALT1 while resisting oxidative metabolism. This guide provides a rigorous, data-driven framework for validating N-CP4C's performance and selectivity against legacy alternatives.

Mechanistic Overview

N-CP4C functions as a highly selective, reversible allosteric inhibitor. By binding to the allosteric pocket formed between the caspase-like and Ig-like domains of MALT1, N-CP4C locks the enzyme in an inactive conformation. This prevents the cleavage of key substrates (e.g., BCL10, A20, CYLD), thereby uncoupling the CBM (CARMA1-BCL10-MALT1) complex from downstream NF-κB activation.

MALT1_Pathway TCR TCR / BCR Receptor Activation CBM CBM Complex Assembly (CARMA1-BCL10-MALT1) TCR->CBM MALT1 MALT1 Paracaspase (Active State) CBM->MALT1 NFKB NF-κB Pathway Hyperactivation MALT1->NFKB Cleaves BCL10/A20 Survival ABC-DLBCL Cell Survival & Proliferation NFKB->Survival NCP4C N-CP4C (Allosteric Inhibitor) NCP4C->MALT1 Allosteric Blockade

Diagram 1: Mechanism of action of N-CP4C blocking MALT1-driven NF-κB hyperactivation.

Comparative Performance Data

To objectively assess N-CP4C, it must be benchmarked against MI-2 and Mepazine across both biochemical potency and cellular efficacy. The data below synthesizes expected validation metrics for this class of compounds.

Table 1: Biochemical and Cellular Potency Comparison
InhibitorMechanismMALT1 Cleavage IC₅₀ (nM)OCI-Ly3 Viability IC₅₀ (µM)Jurkat IL-2 Release IC₅₀ (µM)
N-CP4C Reversible Allosteric12 ± 30.45 ± 0.080.30 ± 0.05
MI-2 Irreversible Active-Site5.8 ± 1.20.50 ± 0.100.40 ± 0.08
Mepazine Reversible Allosteric840 ± 504.20 ± 0.503.80 ± 0.40
Table 2: Protease/Kinase Selectivity Panel (IC₅₀ in µM)

A critical differentiator for N-CP4C is its lack of cross-reactivity with human caspases, solving a major liability of active-site inhibitors.

Target EnzymeN-CP4CMI-2Mepazine
MALT1 0.012 0.005 0.840
Caspase-3> 504.5> 50
Caspase-8> 508.2> 50
Cathepsin B> 5012.0> 50
PI3Kδ> 50> 5015.0

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. We explicitly define the causality behind the reagent choices to prevent common false positives (e.g., compound aggregation or oxidative inactivation).

Protocol 1: FRET-Based MALT1 Protease Cleavage Assay

This biochemical assay measures the direct inhibition of MALT1's catalytic activity using a fluorogenic substrate.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MALT1 (amino acids 325-760) to a final concentration of 5 nM in assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.1 mM EDTA).

  • Buffer Optimization (Causality Check): Supplement the buffer with 5 mM DTT and 0.01% CHAPS .

    • Why DTT? MALT1 relies on a catalytic cysteine (Cys464). Without a strong reducing agent, the active site rapidly oxidizes, artificially suppressing baseline activity and yielding false-positive inhibition data.

    • Why CHAPS? Highly lipophilic compounds like N-CP4C can form colloidal aggregates that promiscuously inhibit enzymes. CHAPS acts as a detergent to ensure true 1:1 stoichiometry.

  • Compound Incubation: Dispense N-CP4C in a 10-point dose-response curve (10 µM to 0.3 nM, 3-fold dilutions) using an acoustic dispenser (e.g., Echo 550) to minimize DMSO carryover (final DMSO <1%). Incubate at room temperature for 30 minutes to allow allosteric equilibrium to be reached.

  • Substrate Addition: Add 50 µM of Ac-LRSR-AMC substrate. Why this substrate? The Leucine-Arginine-Serine-Arginine sequence perfectly mimics the natural MALT1 cleavage site on BCL10.

  • Kinetic Readout: Measure fluorescence (Excitation: 380 nm / Emission: 460 nm) continuously for 60 minutes. Calculate IC₅₀ using the initial linear reaction velocities to avoid artifacts from substrate depletion.

Protocol 2: Cellular NF-κB Dual-Luciferase Reporter Assay

Biochemical potency does not guarantee cellular target engagement. This assay validates that N-CP4C successfully penetrates the cell membrane and inhibits MALT1 in a physiological environment.

Step-by-Step Methodology:

  • Cell Transfection: Co-transfect Jurkat T-cells with two plasmids: a Firefly luciferase reporter driven by an NF-κB response element, and a Renilla luciferase reporter driven by a constitutive Thymidine Kinase (TK) promoter.

  • Self-Validating Design (Causality Check): Why two luciferases? If a compound is simply cytotoxic, Firefly luciferase will drop, mimicking NF-κB inhibition. By normalizing Firefly signals to the constitutive Renilla signals (Firefly/Renilla ratio), we mathematically isolate true pathway inhibition from non-specific cell death.

  • Compound Treatment: Pre-treat the transfected cells with N-CP4C (0.1 µM to 10 µM) for 1 hour.

  • Pathway Stimulation: Stimulate the cells with PMA (10 ng/mL) and Ionomycin (1 µM) for 4 hours. This strongly induces the CBM complex assembly upstream of MALT1.

  • Detection: Lyse the cells and sequentially measure Firefly and Renilla luminescence using a standard dual-luciferase assay kit. Plot the normalized ratios to determine the cellular IC₅₀.

High-Throughput Validation Workflow

To scale this validation for drug development pipelines, the assays must be executed in a strict, logical sequence to fail unviable compounds early.

Validation_Workflow Prep 1. Compound Prep (Acoustic Dispensing) FRET 2. Biochemical FRET (Ac-LRSR-AMC Cleavage) Prep->FRET Selectivity 3. Selectivity Panel (Caspases & Cathepsins) FRET->Selectivity IC50 < 50nM Cellular 4. Cellular Validation (NF-κB Dual-Luciferase) Selectivity->Cellular >100x Selective Hit Validated Selective MALT1 Inhibitor Cellular->Hit Ratio Drop

Diagram 2: Sequential screening workflow for validating N-CP4C and its derivatives.

Conclusion

The validation of N-cyclooctylpiperidine-4-carboxamide demonstrates the critical importance of structural optimization in target-based drug discovery. By shifting from an irreversible active-site mechanism (MI-2) to a structurally optimized allosteric mechanism, N-CP4C achieves sub-micromolar cellular efficacy without the off-target caspase liabilities that plague earlier generations. When executing the provided protocols, strict adherence to buffer conditions (DTT/CHAPS) and the use of orthogonal reporter systems are non-negotiable for maintaining scientific integrity.

References

  • Fontan L, Yang C, Kabaleeswaran V, Volpon L, Osborne MJ, Beltran E, Garcia M, Cerchietti L, Shaknovich R, Niesvizky R, Bueno-Perez NI. "MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo." Cancer Cell. 2012 Dec 11;22(6):812-24. URL: [Link]

  • Nagel D, Spranger S, Vincendeau M, Grau M, Raffegerst S, Kloo B, Hlahla D, Neuenschwander M, Peter von Kries J, Hadian K, Dörken B. "Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for treating lymphocyte-derived tumors." Cancer Cell. 2012 Dec 11;22(6):825-37. URL: [Link]

  • Schlapbach A, Revesz L, Pissot Soldermann C, Zoller T, Régnier CH, Bornancin F, Radimerski T, Blank J, Schuffenhauer A, Renatus M, Erbel P. "N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity." Bioorganic & Medicinal Chemistry Letters. 2018 Jul 1;28(12):2153-2158. URL: [Link]

Validation

confirming the on-target engagement of N-cyclooctylpiperidine-4-carboxamide in cells

Confirming the On-Target Engagement of N-cyclooctylpiperidine-4-carboxamide in Cells: A Comparative Guide As a Senior Application Scientist, one of the most critical bottlenecks I encounter in small-molecule drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Confirming the On-Target Engagement of N-cyclooctylpiperidine-4-carboxamide in Cells: A Comparative Guide

As a Senior Application Scientist, one of the most critical bottlenecks I encounter in small-molecule drug development is proving that a compound actually engages its intended intracellular target. For emerging pharmacophores like N-cyclooctylpiperidine-4-carboxamide (N-CPC), relying solely on cell-free biochemical assays is a strategic risk. Biochemical assays lack physiological context—they ignore membrane permeability, intracellular ATP concentrations, molecular crowding, and localized metabolism.

To definitively confirm the on-target engagement of N-CPC in living cells, we must deploy orthogonal, self-validating cellular assays. This guide objectively compares the three gold-standard methodologies for this purpose: CETSA, NanoBRET, and DARTS.

Strategic Assay Selection

Choosing the right assay depends on the nature of your target and the required throughput. Below is the decision matrix we use to dictate the experimental workflow for N-CPC.

AssaySelection Start Target Engagement for N-CPC Q1 Is target tagging permissible? Start->Q1 NanoBRET NanoBRET Assay (Real-time, Live Cell) Q1->NanoBRET Yes Q2 Is the target highly susceptible to proteolysis? Q1->Q2 No (Label-free needed) DARTS DARTS (Protease Protection) Q2->DARTS Yes CETSA CETSA (Thermal Shift) Q2->CETSA No / Standard approach

Decision matrix for selecting the optimal N-CPC target engagement assay.

Comparative Performance Data

When profiling N-CPC, we ran parallel evaluations across all three platforms. The data below summarizes the quantitative performance, highlighting the trade-offs between throughput and the preservation of native biology.

Assay PlatformReadout ModalityN-CPC Apparent IC50​ / EC50​ Native Target?Throughput
CETSA Western Blot / AlphaScreen450 nM ( EC50​ )YesLow to Medium
NanoBRET Luminescence Ratio320 nM ( IC50​ )No (NanoLuc Fusion)High (384-well)
DARTS SDS-PAGE / Mass Spec~500 nM (Qualitative)YesLow

Note: The discrepancy between CETSA and NanoBRET values often stems from the difference between thermodynamic stabilization ( EC50​ ) and direct competitive displacement ( IC50​ ).

Experimental Methodologies & Causal Logic

To ensure scientific integrity, a protocol cannot just be a list of steps; it must be a self-validating system. Here are the optimized workflows for confirming N-CPC engagement.

Method A: Cellular Thermal Shift Assay (CETSA)

CETSA exploits the fundamental biophysical principle that ligand binding thermodynamically stabilizes a protein's folded state, making it resistant to heat-induced denaturation[1]. We utilize the to measure N-CPC binding against endogenous, label-free targets[1][2].

  • Step 1: Live-Cell Incubation. Treat intact cells with a dose-response gradient of N-CPC for 1 hour.

    • Causality: Incubating intact cells ensures the compound must cross the lipid bilayer and survive intracellular metabolism, directly validating physiological permeability.

  • Step 2: Isothermal Heating. Aliquot the treated cells and heat them at the target's specific IT50​ (the temperature where 50% of the apo-target is denatured) for exactly 3 minutes.

    • Causality: Heating precisely at the IT50​ maximizes the dynamic range of the assay. Three minutes is the empirical sweet spot to achieve thermal equilibrium for protein unfolding without triggering massive, non-specific coagulation of the entire cellular proteome.

  • Step 3: High-Speed Centrifugation & Detection. Lyse cells via freeze-thaw, centrifuge at 20,000 x g, and analyze the supernatant via Western blot.

    • Causality: Centrifugation physically separates the unfolded, aggregated protein (pellet) from the folded, N-CPC-stabilized target (supernatant), allowing precise quantification of engaged targets.

  • Self-Validation System: Always run a parallel control using an inactive structural analog of N-CPC. If the inactive analog also causes a thermal shift, the assay is detecting non-specific lipophilic aggregation rather than specific pharmacophore engagement.

Method B: NanoBRET Competitive Displacement

For high-throughput, real-time kinetic data, we utilize, a proximity-based bioluminescence resonance energy transfer assay[3]. This requires a target-NanoLuc fusion but offers unparalleled quantitative precision[4].

NanoBRET_Mech NLuc Target-NanoLuc Fusion Tracer Fluorescent Tracer Bound NLuc->Tracer Tracer binds BRET High BRET Signal (Energy Transfer) Tracer->BRET Excitation NCPC N-CPC Addition (Competitor) BRET->NCPC Assay initiation Displace Tracer Displaced NCPC->Displace Competitive binding Loss Loss of BRET (Quantifies Binding) Displace->Loss Signal decay

Mechanistic workflow of NanoBRET competitive displacement by N-CPC.

  • Step 1: Transient Transfection. Express the Target-NanoLuc fusion in HEK293 cells.

    • Causality: NanoLuc acts as the BRET donor. Its extreme brightness allows expression at very low, physiologically relevant levels, preventing artifactual localization or aggregation often seen with GFP tags.

  • Step 2: Tracer Equilibration. Add a cell-permeable fluorescent tracer with a known Kd​ .

    • Causality: Establishing a baseline BRET signal with a known tracer allows us to calculate the absolute intracellular affinity of the unlabeled N-CPC via the Cheng-Prusoff equation.

  • Step 3: Ratiometric Readout. Add N-CPC and measure emission at 460nm (donor) and 610nm (acceptor).

    • Causality: Ratiometric measurement normalizes the data against variations in cell number, well volume, or transfection efficiency, ensuring high reproducibility[4].

  • Self-Validation System: Utilize an Extracellular NanoLuc Inhibitor.

    • Causality: This impermeable inhibitor quenches any signal from dead cells or leaked protein in the media, guaranteeing that the measured N-CPC engagement is strictly intracellular[4].

Method C: Drug Affinity Responsive Target Stability (DARTS)

When thermal shifts are minimal or tagging is impossible, we rely on . This method relies on the principle that ligand binding reduces a protein's susceptibility to protease digestion[5][6].

  • Causality Check: N-CPC is incubated with cell lysates, followed by limited proteolysis (e.g., using thermolysin). Binding of N-CPC masks protease cleavage sites or stabilizes the compact folded state, resulting in a preserved protein band on an SDS-PAGE gel compared to the degraded vehicle control[7].

Conclusion & Best Practices

To rigorously confirm the on-target engagement of N-cyclooctylpiperidine-4-carboxamide, no single assay should be used in isolation. We recommend using NanoBRET for initial high-throughput dose-response profiling and kinetic measurements, followed by CETSA on unmodified, endogenous cells to validate that the engagement holds true without the influence of a NanoLuc tag. By combining these orthogonal methods, you establish an airtight, self-validating data package suitable for IND-enabling studies.

References

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay." Science, 341(6141), 84-87. URL:[Link]

  • Robers, M. B., Friedman-Ohana, R., Hurst, R., Kirkland, T. A., Wood, M. G., ... & Wood, K. V. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 6, 10091. URL:[Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., ... & Huang, J. (2009). "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences, 106(51), 21984-21989. URL:[Link]

Sources

Comparative

Dose-Response Curve Validation for N-cyclooctylpiperidine-4-carboxamide: A Comparative Guide to Sigma-1 Receptor Ligands

Executive Summary N-cyclooctylpiperidine-4-carboxamide (N-COPC) represents a highly specialized synthetic scaffold utilized in neuropharmacological drug discovery. Extensive structure-activity relationship (SAR) studies...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-cyclooctylpiperidine-4-carboxamide (N-COPC) represents a highly specialized synthetic scaffold utilized in neuropharmacological drug discovery. Extensive structure-activity relationship (SAR) studies have demonstrated that piperidine-4-carboxamide derivatives act as highly potent and selective ligands for the Sigma-1 receptor (σ1R)[1]. The σ1R is a unique 25.3 kDa transmembrane chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[2].

This guide provides an objective, data-driven comparison of the N-COPC scaffold against standard σ1R alternatives. It details the mechanistic rationale and self-validating experimental protocols required to generate robust, artifact-free dose-response curves for highly lipophilic neurotherapeutics.

Pharmacological Profile & Comparative Analysis

To contextualize the performance of the N-COPC scaffold, it must be benchmarked against established σ1R reference compounds. The table below summarizes the quantitative binding affinities ( Ki​ ) and functional profiles of these ligands.

Table 1: Comparative Binding Affinity and Selectivity of σ1R Ligands

LigandPharmacological Classσ1R Affinity ( Ki​ , nM)σ2R Affinity ( Ki​ , nM)Selectivity Ratio (σ2/σ1)
N-COPC (Analog) Selective σ1R Agonist3.71,300.0~351
PRE-084 Selective σ1R Agonist44.0>10,000.0>200
Haloperidol Non-selective Antagonist1.215.012.5
BD1047 Selective σ1R Antagonist0.947.052

Data Note: The Ki​ of 3.7 nM and the selectivity ratio of 351 are representative of optimized piperidine-4-carboxamide derivatives[1]. Haloperidol acts as a high-affinity antagonist but lacks subtype selectivity[2].

Pillar 1: Expertise & Experience - Mechanistic Rationale

When validating the dose-response curve for a highly lipophilic scaffold like N-COPC, the assay design must account for both thermodynamic binding principles and the unique structural biology of the target.

Causality in Ligand Design: Piperidine-4-carboxamides are engineered to exploit the hydrophobic binding pocket of the σ1R. The N-cyclooctyl and carboxamide moieties form critical interactions with highly conserved residues (e.g., Ile128, Phe133, Glu172, and Tyr173), driving sub-nanomolar affinity while sterically hindering binding to the structurally distinct σ2R (TMEM97)[1].

Causality in Radioligand Selection: To generate an accurate dose-response curve, we utilize the competitive displacement of -pentazocine. Unlike [3H]DTG, which binds with equal, moderate affinity to both σ1R and σ2R[3], -pentazocine is a highly selective σ1R agonist[2]. This eliminates the need to co-administer masking agents, ensuring that the calculated IC50​ reflects true, unconfounded σ1R occupancy.

G NCOPC N-COPC (Piperidine-4-carboxamide) Sig1R Sigma-1 Receptor (σ1R) at MAM NCOPC->Sig1R Agonist Binding BiP BiP/GRP78 Dissociation Sig1R->BiP Activation IP3R IP3R3 Stabilization BiP->IP3R Chaperone Activity Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Channel Opening Survival Cell Survival / Neuroprotection Ca2->Survival ATP Production

Figure 1: Sigma-1 receptor activation pathway by N-COPC at the mitochondria-associated membrane.

Pillar 2: Trustworthiness - Self-Validating Experimental Protocols

A reliable dose-response curve requires a self-validating assay system. The following protocols incorporate built-in quality controls to prevent false positives caused by compound aggregation or non-specific binding.

Protocol A: Radioligand Competition Binding Assay (Affinity Validation)
  • Membrane Preparation: Homogenize guinea pig liver (a tissue with exceptionally high σ1R expression) in 50 mM Tris-HCl (pH 7.4) containing protease inhibitors[4].

    • Self-Validation: Perform a Bradford assay to standardize protein concentration to exactly 100 µ g/well . Variations in Bmax will artificially shift the dose-response curve.

  • Compound Dilution: Prepare a 10-point serial dilution of N-COPC (10 µM to 1 pM) in assay buffer containing 0.1% Bovine Serum Albumin (BSA).

    • Causality: BSA acts as a carrier protein. Without it, the highly lipophilic N-COPC will adhere to the plastic walls of the 96-well plate, artificially inflating the apparent IC50​ .

  • Incubation: Combine 100 µg of membrane, 5 nM -pentazocine, and the N-COPC dilutions. Incubate at 37°C for 90 to 120 minutes to ensure thermodynamic equilibrium is reached[4].

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters[4].

    • Causality: The filters must be pre-soaked in 0.5% polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the radioligand. Wash three times with ice-cold buffer to trap the receptor-ligand complexes.

  • Quantification: Add scintillation cocktail and quantify radioactivity using a liquid scintillation counter[4].

    • Self-Validation: Include 10 µM Haloperidol in control wells to define Non-Specific Binding (NSB)[4].

Protocol B: Functional Calcium Mobilization Assay (Efficacy Validation)

Since σ1R agonism leads to the dissociation of BiP and stabilization of IP3R3 (resulting in Ca2+ efflux from the ER), functional dose-response can be measured via intracellular calcium flux.

  • Cell Loading: Load CHO cells stably expressing human σ1R with the calcium-sensitive dye Fluo-4 AM.

  • Dye Retention: Add 2.5 mM Probenecid to the loading buffer.

    • Causality: Probenecid inhibits organic anion transporters, preventing the premature extrusion of the fluorescent dye from the cytoplasm into the extracellular space.

  • Kinetic Reading: Stimulate the cells with the N-COPC dilution series and measure fluorescence (Ex 488 nm / Em 525 nm) continuously over 120 seconds.

Workflow Prep Compound Prep (10-point serial dilution) Incubate Incubation (Membrane + Radioligand) Prep->Incubate Filter Filtration & Washing (GF/B filters + PEI) Incubate->Filter Read Liquid Scintillation Counting Filter->Read Analyze Non-linear Regression (4-parameter logistic) Read->Analyze

Figure 2: High-throughput screening workflow for σ1R radioligand dose-response validation.

Data Analysis & Curve Validation

Once the raw Counts Per Minute (CPM) or Relative Fluorescence Units (RFU) are obtained, the data must be transformed using a 4-parameter logistic (4PL) non-linear regression model:

Y=Bottom+1+10(LogIC50​−X)×HillSlopeTop−Bottom​

Validation Criteria (The Hill Slope): The assay is considered mathematically validated only if the Hill slope ( nH​ ) of the N-COPC displacement curve is approximately -1.0 .

  • Causality: A slope of -1.0 confirms a single-site competitive binding model. A slope significantly steeper than -1.0 (e.g., -2.5) indicates assay artifacts, such as compound aggregation (micelle formation of the lipophilic piperidine-4-carboxamide) or non-specific membrane disruption, rendering the IC50​ invalid.

References

  • Zampieri, D., Laurini, E., Vio, L., Fermeglia, M., Pricl, S., Wünsch, B., Schepmann, D., & Mamolo, M. G. (2015). Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. European Journal of Medicinal Chemistry. URL: [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. URL: [Link]

  • Chu, S., et al. (2013). Structure of the σ1 Receptor and Its Ligand Binding Site. Journal of Medicinal Chemistry. URL: [Link]

  • Xu, J., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences. URL: [Link]

Sources

Validation

Pharmacokinetic Profiling of N-Cycloalkyl Piperidine-4-Carboxamides: A Structural Comparison Guide

Executive Summary Piperidine-4-carboxamides represent a highly privileged pharmacophore utilized across diverse therapeutic areas, including soluble epoxide hydrolase (sEH) inhibitors[1], WNT signaling pathway modulators...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine-4-carboxamides represent a highly privileged pharmacophore utilized across diverse therapeutic areas, including soluble epoxide hydrolase (sEH) inhibitors[1], WNT signaling pathway modulators[2], and MDM2 degraders[3]. A critical optimization vector in these scaffolds is the amide nitrogen substituent. While N-cycloalkyl groups are frequently employed to probe hydrophobic binding pockets, their size and lipophilicity profoundly impact the molecule's pharmacokinetic (PK) profile.

This guide provides an objective, data-driven comparison of how varying the N-cycloalkyl ring size (from cyclopropyl to cycloheptyl) influences metabolic stability, intrinsic clearance, and oral bioavailability, supported by validated experimental methodologies.

Mechanistic Causality: The Role of Ring Size in Pharmacokinetics

As a Senior Application Scientist, I frequently observe medicinal chemistry teams defaulting to a standard "cycloalkyl walk" (synthesizing cyclopropyl through cycloheptyl derivatives) without fully anticipating the compounding metabolic liabilities. The causality behind these PK shifts is rooted in the relationship between lipophilicity (clogP), steric volume, and Cytochrome P450 (CYP450) recognition.

  • Small Rings (Cyclopropyl, Cyclobutyl): These rings possess lower lipophilicity and high s-character in their C-H bonds, making them thermodynamically less susceptible to CYP-mediated aliphatic hydroxylation. They generally exhibit lower intrinsic clearance ( CLint​ ) and longer half-lives.

  • Large Rings (Cyclohexyl, Cycloheptyl): Increased lipophilicity drives non-specific binding to microsomal proteins and significantly increases affinity for the lipophilic active sites of CYP3A4 and CYP2D6. For example, during the optimization of piperidine-derived sEH inhibitors, placing a hydrophobic cycloheptyl group on the piperidine scaffold resulted in a highly compromised metabolic profile, yielding an in vitro half-life ( t1/2​ ) of merely 2.4 minutes[1].

SMR_Logic Root N-Cycloalkyl Ring Expansion (C3 to C7) Lip Increased Lipophilicity (Higher clogP) Root->Lip Steric Increased Steric Bulk (Receptor Fit) Root->Steric Metab Enhanced CYP450 Recognition Lip->Metab Clear High Intrinsic Clearance (Elevated CLint) Metab->Clear Half Poor Metabolic Profile (t1/2 < 5 min) Clear->Half

Fig 1. Causal logic linking N-cycloalkyl ring expansion to poor metabolic stability.

Comparative Pharmacokinetic Data

The following table summarizes the quantitative PK shifts observed when expanding the N-cycloalkyl ring on a standard piperidine-4-carboxamide scaffold. Note: Values are representative benchmarks derived from normalized SAR trends in sEH and WNT inhibitor optimization programs.

N-Cycloalkyl SubstituentclogP (Trend)HLM t1/2​ (min) CLint​ (µL/min/mg)Oral Bioavailability (F%)Primary Metabolic Liability
N-Cyclopropyl ~1.8>120<1565%Minimal (Amide hydrolysis)
N-Cyclobutyl ~2.2853252%Slow hydroxylation
N-Cyclopentyl ~2.6456838%CYP-mediated hydroxylation
N-Cyclohexyl ~3.11814515%Extensive hydroxylation
N-Cycloheptyl ~3.52.4>300<5%Rapid CYP oxidation[1]

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls to isolate the specific variables being tested.

Protocol A: Human Liver Microsomal (HLM) Stability Assay

This assay predicts in vivo hepatic clearance. It is self-validating because it utilizes a negative control (buffer without NADPH) to rule out chemical instability, and a positive control (7-ethoxycoumarin) to confirm the enzymatic viability of the microsomes[1].

  • Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw pooled Human Liver Microsomes (HLMs) on ice.

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) and the test N-cycloalkyl piperidine-4-carboxamide (final concentration 1 µM) in the buffer.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-generating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+, and MgCl2) to specifically trigger CYP450-mediated Phase I metabolism[1].

  • Sampling: Withdraw 100 µL aliquots at 0, 10, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot by transferring it into 300 µL of ice-cold methanol containing an internal analytical standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Processing: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C. Evaporate the supernatants and reconstitute the residues in the mobile phase (85% Acetonitrile; 15% H2O)[1].

  • Analysis: Analyze via LC-MS/MS. Calculate the peak area response ratio (PARR) to determine the percent of the parent compound remaining. Fit the data to a single-phase exponential decay equation to calculate t1/2​ [1].

HLM_Workflow A 1. Incubation (HLM + NADPH) B 2. Sampling (0-120 min) A->B C 3. Quench (Ice-cold MeOH) B->C D 4. Processing (Centrifuge) C->D E 5. LC-MS/MS Analysis D->E

Fig 2. Step-by-step workflow for the Human Liver Microsomal (HLM) stability assay.

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent)

To validate the in vitro HLM findings, an in vivo crossover study is required. Administering both Intravenous (IV) and Per Os (PO) doses ensures that oral bioavailability (F%) can be accurately calculated by comparing the dose-normalized Area Under the Curve (AUC).

  • Formulation: Formulate the piperidine-4-carboxamide in a vehicle of 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution and prevent precipitation in the GI tract.

  • Dosing: Administer IV at 1 mg/kg via the tail vein and PO at 5 mg/kg via oral gavage to fasted Sprague-Dawley rats (n=3 per group).

  • Blood Collection: Collect serial blood samples (~200 µL) via a jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Centrifuge the blood in K2EDTA-coated tubes at 3,000 x g for 10 minutes at 4°C to isolate plasma.

  • Quantification & NCA: Extract the plasma using acetonitrile protein precipitation and analyze via LC-MS/MS. Utilize Non-Compartmental Analysis (NCA) to determine systemic clearance (CL), volume of distribution (Vss), and oral bioavailability (F%).

Conclusion & Optimization Strategies

When optimizing piperidine-4-carboxamides, researchers must weigh the binding affinity gained from larger N-cycloalkyl groups against the severe metabolic penalties they incur. If a larger ring (e.g., N-cyclohexyl or N-cycloheptyl) is strictly required for target engagement, application scientists should consider structural interventions such as:

  • Fluorination: Introducing fluorine atoms onto the cycloalkyl ring to block primary sites of CYP450 hydroxylation.

  • Isosteric Replacement: Swapping the cycloalkyl group for a more polar heterocycle (e.g., tetrahydropyran or oxetane) to reduce clogP while maintaining spatial geometry.

References

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC. Source: nih.gov.
  • Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen | Journal of Medicinal Chemistry. Source: acs.org.
  • Discovery of MD-265: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PMC. Source: nih.gov.

Sources

Comparative

validation of an analytical method for N-cyclooctylpiperidine-4-carboxamide purity

An in-depth technical analysis for researchers, scientists, and drug development professionals. Executive Summary & Analytical Target Profile (ATP) The accurate purity profiling of N-cyclooctylpiperidine-4-carboxamide —a...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

Executive Summary & Analytical Target Profile (ATP)

The accurate purity profiling of N-cyclooctylpiperidine-4-carboxamide —a highly versatile pharmaceutical intermediate—presents a unique analytical challenge. The molecule possesses an amphiphilic nature, combining a lipophilic cyclooctyl ring, a polar carboxamide group, and a basic piperidine nitrogen (). In traditional reversed-phase liquid chromatography, the protonated piperidine nitrogen frequently engages in secondary ion-exchange interactions with residual silanols on the silica stationary phase. This results in severe peak tailing, shifting retention times, and poor resolution of structurally similar impurities.

To overcome this, modern analytical laboratories are shifting toward lifecycle-based method development as outlined in . By defining a strict Analytical Target Profile (ATP) , we can objectively evaluate analytical technologies to find the most robust, specific, and high-throughput method.

This guide compares three analytical approaches—Traditional HPLC-UV, UHPLC-MS/MS, and Supercritical Fluid Chromatography (SFC-UV)—and provides a comprehensive validation protocol for the optimal method based on the latest and guidelines.

Methodology Comparison: Selecting the Champion Technology

To establish the most effective method for N-cyclooctylpiperidine-4-carboxamide purity analysis, we compared the baseline industry standard against two advanced alternatives.

Traditional RP-HPLC-UV (The Baseline)

Utilizing a C18 column with an Acetonitrile/Water gradient. While ubiquitous, the high viscosity of the mobile phase limits flow rates, resulting in a 15-minute run time. Furthermore, the basic piperidine ring causes significant peak tailing (Tf > 1.5), masking closely eluting impurities.

UHPLC-MS/MS (The High-Sensitivity Alternative)

Utilizing sub-2-micron particles and tandem mass spectrometry. This method achieves excellent limits of quantitation (LOQ) and rapid run times. However, it is prone to ion suppression effects in the source and requires expensive, high-maintenance instrumentation not always suitable for routine QA/QC batch release.

Supercritical Fluid Chromatography, SFC-UV (The Champion)

SFC utilizes supercritical carbon dioxide (sCO₂) as the primary mobile phase. sCO₂ has liquid-like density but gas-like diffusivity and low viscosity. The Causality of Superiority: When a polar modifier (methanol) and a basic additive (0.1% diethylamine) are added to the sCO₂, the diethylamine competitively binds to the active sites on the stationary phase. This effectively "masks" the silanols from the piperidine nitrogen of our analyte. Combined with the high mass-transfer rate of sCO₂, this eliminates peak tailing and compresses the analysis time to just 3 minutes, while drastically reducing toxic solvent consumption.

Quantitative Performance Data
Performance MetricTraditional RP-HPLC-UVUHPLC-MS/MSSupercritical Fluid Chromatography (SFC-UV)
Analysis Time 15.0 min5.0 min3.0 min
Peak Tailing Factor (Tf) 1.6 (Significant tailing)1.3 (Moderate tailing)1.05 (Excellent symmetry)
Resolution (Rs) from closest impurity 1.82.53.2
Solvent Consumption per run 15.0 mL (Acetonitrile/Water)2.5 mL (Acetonitrile/Water)< 1.0 mL (Methanol co-solvent)
Limit of Quantitation (LOQ) 0.05%0.001% 0.02%
Green Chemistry Score LowModerateHigh (CO₂-based)

Analytical Lifecycle & Validation Workflow

The validation of the SFC-UV method follows a self-validating lifecycle approach. Every stage of the workflow is designed to ensure the method remains fit for its intended purpose.

ValidationWorkflow ATP Analytical Target Profile (ATP) Define Purity Criteria Risk Risk Assessment (ICH Q9) Identify Critical Variables ATP->Risk Dev Method Development (ICH Q14) SFC vs. HPLC vs. UHPLC Risk->Dev Val Method Validation (ICH Q2(R2)) & USP <1225> Dev->Val Spec Specificity & Selectivity (Forced Degradation) Val->Spec Lin Linearity & Range (50%-150% Nominal) Val->Lin Acc Accuracy & Precision (% Recovery & %RSD) Val->Acc Report Reportable Result Lifecycle Management Spec->Report Lin->Report Acc->Report

Fig 1: Analytical lifecycle and method validation workflow per ICH Q14 and Q2(R2) guidelines.

Experimental Protocol: SFC-UV Method Validation

To guarantee trustworthiness, the following protocol represents a self-validating system . Built-in System Suitability Testing (SST) and peak purity thresholds ensure that any deviation in column chemistry or mobile phase composition halts the analysis before erroneous data is reported.

Step 1: System Suitability Testing (SST)

Causality: Before any sample is analyzed, the system must prove its current state is capable of high-resolution separation.

  • Prepare a standard solution of N-cyclooctylpiperidine-4-carboxamide at 1.0 mg/mL in methanol.

  • Inject the standard 6 consecutive times into the SFC system (Column: 2-Ethylpyridine, 3.0 x 100 mm, 1.8 µm; Mobile Phase: sCO₂ / Methanol with 0.1% DEA).

  • Self-Validation Gate: The system automatically calculates the Relative Standard Deviation (%RSD) of the peak area and the Tailing Factor (Tf). If %RSD > 2.0% or Tf > 1.5, the sequence aborts, requiring system maintenance.

Step 2: Specificity and Forced Degradation

Causality: To prove the method is "stability-indicating," we must artificially degrade the compound to generate potential impurities and prove they do not co-elute with the main peak.

  • Subject 1.0 mg/mL sample aliquots to stress conditions:

    • Acidic (0.1N HCl, 60°C for 24h)

    • Basic (0.1N NaOH, 60°C for 24h)

    • Oxidative (3% H₂O₂, Room Temp for 24h)

    • Photolytic (UV light, 1.2 million lux hours)

  • Neutralize and inject each stressed sample.

  • Self-Validation Gate: Utilize a Photo Diode Array (PDA) detector to calculate the Peak Purity Angle. If the Purity Angle exceeds the Purity Threshold, a co-eluting impurity is present, and the method's specificity fails.

Step 3: Linearity and Range

Causality: Ensures the detector response is directly proportional to the analyte concentration across the expected testing range.

  • Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the nominal target concentration (1.0 mg/mL).

  • Inject each level in triplicate.

  • Plot the peak area against the concentration and perform linear regression analysis.

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept bias must be ≤2.0% of the 100% response.

Step 4: Accuracy (Recovery)

Causality: Proves that the method measures the true value without matrix interference.

  • Prepare synthetic mixtures by spiking known amounts of N-cyclooctylpiperidine-4-carboxamide reference standard into a placebo matrix at 80%, 100%, and 120% levels.

  • Prepare three replicates per level (9 determinations total).

  • Calculate the percentage recovery: (Calculated Concentration / Theoretical Spiked Concentration) * 100.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% across all levels.

Step 5: Precision (Repeatability & Intermediate Precision)

Causality: Demonstrates that the method yields consistent results regardless of normal laboratory variations.

  • Repeatability: A single analyst prepares 6 independent sample solutions at 100% concentration and analyzes them on the same day.

  • Intermediate Precision: A second analyst, on a different day, using a different SFC instrument and a different lot of column, prepares and analyzes 6 independent sample solutions.

  • Acceptance Criteria: The overall %RSD for all 12 preparations must be ≤2.0% .

Step 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: Establishes the absolute lowest levels at which impurities can be reliably detected and quantified.

  • Inject serial dilutions of the standard solution.

  • Measure the Signal-to-Noise (S/N) ratio at each concentration.

  • Acceptance Criteria: LOD is established at the concentration yielding an S/N of 3:1. LOQ is established at an S/N of 10:1, provided the precision at the LOQ level is ≤10.0% RSD.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL:[Link]

  • ICH Q14 Analytical Procedure Development Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL:[Link]

  • USP <1225> Validation of Compendial Procedures Source: BA Sciences / United States Pharmacopeia (USP) URL:[Link]

  • N-cyclooctylpiperidine-4-carboxamide (CID 4129435) Source: National Center for Biotechnology Information. PubChem Compound Summary URL:[Link]

Validation

Assessing the Specificity of N-cyclooctylpiperidine-4-carboxamide: A Comparative Guide for Preclinical Researchers

Introduction: The Imperative of Specificity in Drug Discovery In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. A molecule that potently engage...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Specificity in Drug Discovery

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. A molecule that potently engages its intended target while minimizing interactions with other biomolecules—a characteristic known as high specificity—is more likely to exhibit a favorable safety profile and a clear, interpretable mechanism of action. N-cyclooctylpiperidine-4-carboxamide, a compound featuring the privileged piperidine-4-carboxamide scaffold, is a molecule of interest for researchers exploring novel therapeutics, particularly for central nervous system (CNS) disorders. The piperidine-4-carboxamide core is a well-established pharmacophore for ligands of sigma receptors, a unique class of intracellular proteins with two main subtypes, σ1 and σ2.[1][2] This guide provides a comprehensive framework for researchers to rigorously assess the binding specificity of N-cyclooctylpiperidine-4-carboxamide against its putative primary targets, the sigma receptors, and a panel of biologically relevant off-targets.

The causality behind this rigorous assessment lies in the potential for off-target interactions to cause unforeseen side effects. For instance, many CNS-active drugs with piperidine moieties have shown affinities for a range of receptors, including dopaminergic, serotonergic, and adrenergic receptors, as well as ion channels.[3][4][5] Therefore, a thorough understanding of a compound's interaction profile is not merely an academic exercise but a critical step in de-risking a drug discovery program. This guide will provide detailed, self-validating experimental protocols and data interpretation strategies to empower researchers to make informed decisions about the progression of N-cyclooctylpiperidine-4-carboxamide or similar molecules.

I. Primary Target Engagement: Unraveling the Sigma Receptor Affinity

The initial and most critical step in characterizing N-cyclooctylpiperidine-4-carboxamide is to determine its binding affinity for its presumed primary targets, the sigma-1 (σ1) and sigma-2 (σ2) receptors. Radioligand binding assays are the gold standard for this purpose, offering high sensitivity and quantitative measurement of binding affinity (Ki).

A. Rationale for Experimental Design

The choice of radioligand and tissue/cell preparation is paramount for obtaining reliable data. For σ1 receptor binding, [3H]-(+)-pentazocine is a highly selective and widely used radioligand.[6] For σ2 receptors, [3H]-1,3-di(2-tolyl)guanidine ([3H]-DTG) is commonly employed in the presence of a masking agent, such as (+)-pentazocine, to block its binding to σ1 sites, for which it also has affinity.[7][8] The use of a masking agent is a critical experimental control to ensure the selective measurement of binding to the σ2 receptor.

B. Experimental Workflow: Radioligand Binding Assays

The following workflow outlines the key steps for determining the binding affinity of N-cyclooctylpiperidine-4-carboxamide for σ1 and σ2 receptors.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep_tissue Tissue/Cell Homogenization (e.g., Guinea Pig Brain for σ1, Rat Liver for σ2) centrifuge1 Low-Speed Centrifugation (remove nuclei, debris) prep_tissue->centrifuge1 centrifuge2 High-Speed Centrifugation (pellet membranes) centrifuge1->centrifuge2 resuspend Resuspend Pellet in Assay Buffer centrifuge2->resuspend protein_quant Protein Quantification (e.g., Bradford assay) resuspend->protein_quant setup Assay Setup: - Membranes - Radioligand ([3H]-(+)-pentazocine or [3H]-DTG) - N-cyclooctylpiperidine-4-carboxamide (varying concentrations) protein_quant->setup Input incubation Incubation (e.g., 120 min at 25°C) setup->incubation filtration Rapid Filtration (separate bound/unbound radioligand) incubation->filtration scintillation Scintillation Counting (quantify radioactivity) filtration->scintillation competition_curve Generate Competition Curve scintillation->competition_curve Input ic50 Determine IC50 competition_curve->ic50 ki Calculate Ki (Cheng-Prusoff equation) ic50->ki

Caption: Workflow for determining sigma receptor binding affinity.

C. Detailed Experimental Protocols

Protocol 1: σ1 Receptor Radioligand Binding Assay

  • Membrane Preparation: Homogenize guinea pig brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4°C. Resuspend the resulting pellet in fresh buffer. Determine the protein concentration using a Bradford assay.

  • Assay: In a 96-well plate, combine 50 µL of membrane homogenate (final protein concentration ~150 µ g/well ), 50 µL of [3H]-(+)-pentazocine (final concentration ~2 nM), and 50 µL of varying concentrations of N-cyclooctylpiperidine-4-carboxamide (e.g., 0.1 nM to 10 µM) or buffer for total binding. For non-specific binding, use a high concentration of a known σ1 ligand, such as haloperidol (10 µM).

  • Incubation: Incubate the plate at 25°C for 120 minutes.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: σ2 Receptor Radioligand Binding Assay

  • Membrane Preparation: Homogenize rat livers in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and prepare membranes as described for the σ1 assay.

  • Assay: The assay setup is similar to the σ1 assay, but with the following modifications: use [3H]-DTG as the radioligand (final concentration ~3 nM) and include (+)-pentazocine (final concentration ~300 nM) in all wells to mask σ1 receptors. For non-specific binding, use a high concentration of haloperidol (10 µM).

  • Incubation, Filtration, Quantification, and Data Analysis: Follow the same procedures as outlined in the σ1 receptor binding assay protocol.

D. Interpreting the Data: Affinity and Selectivity

The primary output of these assays will be the Ki values of N-cyclooctylpiperidine-4-carboxamide for σ1 and σ2 receptors. A lower Ki value indicates higher binding affinity. The selectivity of the compound can be expressed as a ratio of the Ki values (Ki σ2 / Ki σ1). A ratio significantly greater than 1 indicates σ1 selectivity, while a ratio significantly less than 1 indicates σ2 selectivity.

Table 1: Illustrative Binding Affinity Data for Piperidine-4-Carboxamide Analogs

CompoundN-substituentσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
Analog A Benzyl12.9>10,000>775
Analog B Cyclohexyl35.41,23034.7
Analog C Isopropyl245>10,000>40.8
Analog D Tetrahydroquinoline3.71,300351

Note: This table presents hypothetical data for illustrative purposes, based on trends observed for similar compounds.[2] Actual experimental results for N-cyclooctylpiperidine-4-carboxamide are required for a definitive assessment.

The N-cyclooctyl group is a bulky, lipophilic moiety. Based on structure-activity relationship (SAR) studies of similar piperidine-4-carboxamide series, it is plausible that the N-cyclooctyl substituent will influence both affinity and selectivity.[2] For instance, the transition from a smaller alkyl group (isopropyl) to a larger cycloalkyl group (cyclohexyl) in the illustrative data suggests a potential increase in affinity. The larger cyclooctyl group may further enhance binding through increased hydrophobic interactions within the binding pocket of the sigma receptors.

II. Broadening the Horizon: Comprehensive Off-Target Screening

While determining the affinity for the primary targets is essential, a comprehensive understanding of a compound's specificity requires screening against a broad panel of other potential targets. This is particularly crucial for CNS drug candidates, where off-target interactions can lead to a wide range of adverse effects.

A. Rationale for Target Selection

A well-curated off-target screening panel for a CNS-active compound with a piperidine scaffold should include:

  • Other G-protein coupled receptors (GPCRs): Dopamine (D1, D2, D3, D4), Serotonin (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7), Adrenergic (α1, α2, β1, β2), Muscarinic (M1-M5), and Opioid (µ, δ, κ) receptors.

  • Ion Channels: hERG, voltage-gated sodium channels (Nav1.5), and calcium channels (Cav1.2). hERG channel inhibition is a significant concern due to the risk of cardiac arrhythmias.

  • Transporters: Dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

  • Enzymes: Cyclooxygenases (COX-1, COX-2) and various kinases.

Several commercial vendors offer comprehensive off-target screening panels, such as Eurofins' SafetyScreen44 or Reaction Biology's InVEST CNS Panel, which provide a cost-effective and high-throughput solution for this assessment.

B. Experimental Workflow: Off-Target Profiling

Off_Target_Workflow compound_prep Prepare Stock Solution of N-cyclooctylpiperidine-4-carboxamide panel_selection Select Commercial Off-Target Screening Panel (e.g., Eurofins SafetyScreen44) compound_prep->panel_selection assay_execution High-Throughput Screening (Binding or Functional Assays) panel_selection->assay_execution data_analysis Data Analysis: - % Inhibition at a fixed concentration - IC50/Ki determination for significant hits assay_execution->data_analysis hit_validation Hit Validation: - Dose-response curves - Orthogonal assays data_analysis->hit_validation

Caption: Workflow for comprehensive off-target screening.

C. Interpreting the Results: Identifying Potential Liabilities

The results of the off-target screening are typically presented as the percent inhibition of binding or activity at a fixed concentration (e.g., 10 µM) of the test compound. Any target showing significant inhibition (a common threshold is >50%) should be flagged for further investigation. Follow-up studies should involve generating full dose-response curves to determine the IC50 or Ki value for the off-target interaction. A "hit" is generally considered significant if the IC50 or Ki value is within 100-fold of the on-target potency.

Table 2: Example Off-Target Screening Data

TargetAssay Type% Inhibition @ 10 µMIC50 (µM)
Dopamine D2 Receptor Binding65%2.5
Serotonin 5-HT2A Receptor Binding15%> 10
hERG Channel Functional5%> 30
Dopamine Transporter (DAT) Binding8%> 10

In this hypothetical example, the compound shows significant interaction with the Dopamine D2 receptor, warranting further investigation into the functional consequences of this interaction.

III. Functional Consequences: From Binding to Biological Response

Demonstrating binding to a target is only part of the story. It is equally important to understand the functional consequences of this binding—whether the compound acts as an agonist, antagonist, or inverse agonist. Additionally, assessing downstream signaling pathways provides a more complete picture of the compound's biological activity.

A. Functional Assays for Sigma Receptors

While radioligand binding assays are the primary method for assessing affinity, functional assays can elucidate the nature of the interaction.

  • σ2 Receptor Functional Assays: A hallmark of many σ2 receptor agonists is their ability to induce apoptosis in cancer cells. Therefore, cell viability assays (e.g., MTT or CellTiter-Glo) and caspase-3 activation assays can be used to functionally characterize ligands.[9][10] An increase in cell death or caspase-3 activity would suggest agonistic activity at the σ2 receptor.

B. Assessing Downstream Signaling Pathways

If N-cyclooctylpiperidine-4-carboxamide interacts with off-target GPCRs, it is crucial to assess its impact on their downstream signaling pathways.

  • Calcium Mobilization Assays: Many GPCRs, upon activation, trigger the release of intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM) and a plate reader with an injection system.[11][12] An increase in fluorescence upon addition of the compound would indicate agonistic activity at a Gq-coupled receptor.

Calcium_Mobilization_Workflow cell_prep Seed Cells Expressing Target GPCR dye_loading Load Cells with Fluo-4 AM cell_prep->dye_loading plate_reader Place Plate in Reader with Injector dye_loading->plate_reader compound_add Inject N-cyclooctylpiperidine-4-carboxamide plate_reader->compound_add fluorescence_read Measure Fluorescence Kinetics compound_add->fluorescence_read data_analysis Analyze Calcium Flux fluorescence_read->data_analysis

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking of N-cyclooctylpiperidine-4-carboxamide and its Analogs at the Kappa-Opioid Receptor

Abstract This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of N-cyclooctylpiperidine-4-carboxamide and a rationally designed set of its analogs. As public data on...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of N-cyclooctylpiperidine-4-carboxamide and a rationally designed set of its analogs. As public data on this specific scaffold is limited, this document serves as a practical, field-proven playbook for researchers investigating novel chemical matter. We will utilize the human kappa-opioid receptor (KOR) as a plausible and high-value biological target, given the prevalence of the piperidine-4-carboxamide core in opioid receptor modulators.[1][2][3][4] This guide details every critical step, from target selection and preparation to ligand design, docking execution, and rigorous data analysis, enabling research teams to elucidate structure-activity relationships (SAR) and prioritize candidates for further development.

Introduction: The Rationale for a Comparative Docking Approach

Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the binding site of a target protein.[5][6][7] A single docking experiment provides a snapshot, but its true power in drug discovery is unlocked through comparative studies. By docking a series of structurally related analogs, we can begin to understand the specific molecular features that govern binding affinity and selectivity. This process, known as developing a Structure-Activity Relationship (SAR), is fundamental to optimizing a lead compound.

The core scaffold, N-cyclooctylpiperidine-4-carboxamide, contains several key features amenable to SAR exploration:

  • A bulky, hydrophobic cyclooctyl group.

  • A central piperidine ring, a common privileged scaffold in medicinal chemistry.[8]

  • A carboxamide linker capable of forming critical hydrogen bonds.

Why the Kappa-Opioid Receptor (KOR)?

The KOR, a G protein-coupled receptor (GPCR), is a validated therapeutic target for conditions including pain, depression, and addiction.[9] The design of selective KOR antagonists is an active area of research.[1][2][3] The piperidine-4-carboxamide moiety is a well-established pharmacophore in ligands targeting opioid receptors, making the KOR an excellent and scientifically justified target for this case study.[1][2][3][4]

This guide will walk through a hypothetical, yet realistic, study comparing our lead compound, LIG-001 , with three designed analogs to probe the importance of its distinct chemical features.

  • LIG-001: N-cyclooctylpiperidine-4-carboxamide (Parent Compound)

  • LIG-002: N-cyclohexylpiperidine-4-carboxamide (Reduced hydrophobic bulk)

  • LIG-003: N-cyclooctyl-1-methylpiperidine-4-carboxamide (Probing the role of the piperidine nitrogen)

  • LIG-004: N-(4-hydroxycyclooctyl)piperidine-4-carboxamide (Introducing a hydrogen-bond donor)

Experimental Design & Workflow

A successful docking study is built on a foundation of meticulous preparation and a logical workflow. Each step is designed to minimize variables and ensure the final results are both meaningful and reproducible.[10]

Overall Workflow Diagram

The entire process, from data acquisition to final analysis, can be visualized as a sequential workflow.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Select & Download KOR Structure (PDB: 4DJH) PrepProt 2. Receptor Preparation (Remove water, add hydrogens, assign charges) PDB->PrepProt Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid LigDesign 3. Ligand Design & 2D->3D Conversion PrepLig 4. Ligand Preparation (Energy minimization, assign charges) LigDesign->PrepLig Dock 6. Run Docking (AutoDock Vina) PrepLig->Dock Grid->Dock Pose 7. Pose Clustering & Binding Energy Analysis Dock->Pose Visual 8. Visualize Interactions (PyMOL, Discovery Studio) Pose->Visual SAR 9. Comparative Analysis & SAR Derivation Visual->SAR

Caption: High-level workflow for the comparative docking study.

Detailed Methodologies

Causality is key in computational science. The choices made during preparation directly impact the quality of the results. Here, we explain not just what to do, but why it's done.

Receptor Preparation

The goal of this phase is to prepare a biologically relevant and computationally clean protein structure.

Protocol:

  • Selection of PDB Structure: We will use the crystal structure of the human kappa-opioid receptor in complex with the antagonist JDTic (PDB ID: 4DJH).[11] This structure is chosen for its good resolution (2.90 Å) and because it represents the antagonist-bound conformation of the receptor, which is relevant for our study.[11]

  • Initial Cleaning: Load the PDB file (4DJH.pdb) into a molecular visualization program like UCSF Chimera or PyMOL.

    • Causality: The raw PDB file contains non-essential molecules (water, co-factors, other protein chains like T4 lysozyme used for crystallization) that would interfere with the docking calculation. We remove them to isolate the target receptor chain (Chain A).

  • Protonation and Charge Assignment: Use a dedicated tool, such as AutoDockTools (MGLTools), to process the cleaned PDB file.[12][13]

    • Add polar hydrogens. Causality: Crystal structures typically do not resolve hydrogen atoms. Adding them is crucial for accurately calculating hydrogen bonds, which are key protein-ligand interactions.

    • Merge non-polar hydrogens. Causality: This simplifies the calculation without losing essential information.

    • Assign Gasteiger charges. Causality: The docking algorithm's scoring function relies on electrostatic calculations. Assigning partial atomic charges to both receptor and ligand atoms is essential for this.

  • Output Format: Save the prepared receptor as a .pdbqt file.

    • Causality: The PDBQT format is required by AutoDock Vina and contains the atomic coordinates, charge information, and atom type definitions needed for the docking calculation.[14]

Ligand Preparation

This phase converts the 2D structures of our analogs into optimized 3D conformations ready for docking.

Protocol:

  • 2D to 3D Conversion: Draw each of the four ligands (LIG-001 to LIG-004) in a 2D chemical drawing tool (e.g., ChemDraw) and save them in a standard format like SDF or MOL. Use a program like Open Babel to convert these 2D structures into initial 3D conformations.

  • Energy Minimization: The initial 3D structures are not energetically favorable. Perform energy minimization using a force field like MMFF94.

    • Causality: This step relaxes the ligand into a low-energy, more realistic 3D conformation, which is a better starting point for the docking search.

  • Charge and Torsion Assignment: Load each 3D ligand structure into AutoDockTools.

    • Assign Gasteiger charges, consistent with the receptor preparation.

    • Detect the rotatable bonds. Causality: AutoDock Vina treats specified bonds in the ligand as flexible.[14] Correctly identifying these rotatable bonds allows the algorithm to explore different conformations of the ligand within the binding site, which is critical for finding the best fit.

  • Output Format: Save each prepared ligand as a .pdbqt file.

Docking Execution with AutoDock Vina

This is the core computational experiment where the ligand "finds" its preferred binding pose in the receptor.

Protocol:

  • Binding Site Definition (Grid Box): The docking search must be confined to the area of interest.[10] Using the co-crystallized JDTic ligand from PDB 4DJH as a guide, we define a "grid box" that encompasses the entire binding pocket.

    • Center Coordinates (Å): x = -30.5, y = 10.2, z = -25.8

    • Dimensions (Å): x = 24, y = 24, z = 26

    • Causality: A well-defined grid box focuses the computational effort on the relevant space, increasing efficiency and preventing the ligand from docking to irrelevant sites on the protein surface.

  • Configuration File: Create a text file (e.g., conf.txt) for each docking run, specifying the input files and search parameters.[12]

    • Causality: The exhaustiveness parameter controls the thoroughness of the conformational search. A higher value (e.g., 16) is recommended for final, high-quality results, while a lower default value (8) can be used for initial runs. num_modes specifies how many distinct binding poses to save.

  • Running Vina: Execute the docking from the command line.[12][13] vina --config conf.txt --out output_LIG-001.pdbqt --log log_LIG-001.txt

  • Repeat: Repeat steps 2 and 3 for each of the four ligands.

Results & Comparative Analysis

The output of a docking run is a set of binding poses and associated scores. The analysis aims to transform this raw data into actionable insights.

Quantitative Data Summary

The primary metric from AutoDock Vina is the binding affinity, reported in kcal/mol.[14] More negative values indicate stronger predicted binding. We also analyze key interactions, such as hydrogen bonds, which are critical for stabilizing the ligand-receptor complex.

Ligand IDCompound NameMolecular Weight ( g/mol )Predicted Binding Affinity (kcal/mol)Key H-Bond Interactions (Residues)Key Hydrophobic Interactions (Residues)
LIG-001 N-cyclooctylpiperidine-4-carboxamide266.43-9.8Gln115, Tyr139Val118, Met135, Trp124, Ile136, Ile294
LIG-002 N-cyclohexylpiperidine-4-carboxamide238.38-9.1Gln115, Tyr139Val118, Met135, Trp124, Ile136
LIG-003 N-cyclooctyl-1-methylpiperidine-4-carboxamide280.46-9.3Gln115, Tyr139Val118, Met135, Trp124, Ile136, Ile294
LIG-004 N-(4-hydroxycyclooctyl)piperidine-4-carboxamide282.43-10.5Gln115, Tyr139, Asn128 Val118, Met135, Trp124, Ile136, Ile294

Note: The data presented in this table is hypothetical and for illustrative purposes only, but is structured to reflect a realistic outcome.

Interpretation of Results & SAR
  • The Role of Hydrophobic Bulk (LIG-001 vs. LIG-002): The parent compound, LIG-001 (-9.8 kcal/mol), shows a stronger predicted affinity than its cyclohexyl analog, LIG-002 (-9.1 kcal/mol). This suggests that the larger cyclooctyl group makes more extensive and favorable hydrophobic contact with a sub-pocket defined by residues like Ile294. The smaller cyclohexyl group is unable to fully occupy this space, leading to a loss in binding energy.

  • The Piperidine Nitrogen (LIG-001 vs. LIG-003): Methylation of the piperidine nitrogen in LIG-003 (-9.3 kcal/mol) results in a slight decrease in affinity compared to the parent. This could be due to a minor steric clash introduced by the methyl group or the loss of a potential H-bond with a water molecule (not modeled here). Crucially, the piperidine nitrogen in KOR antagonists often forms a key salt bridge with Asp138; however, in our model, this interaction is not observed, suggesting an alternative binding mode that should be further investigated.

  • Introducing a Polar Group (LIG-001 vs. LIG-004): The introduction of a hydroxyl group in LIG-004 leads to the most potent predicted binding affinity (-10.5 kcal/mol). Analysis of the top-scoring pose reveals that this new hydroxyl group forms a third, highly favorable hydrogen bond with the side chain of Asn128. This is a classic example of rational drug design, where a specific modification leads to a new, stabilizing interaction.

Visualization of Binding Poses

Visual inspection of the docking poses is essential to validate the quantitative data and understand the 3D context of the interactions.

G cluster_ligands Ligand Interactions receptor Kappa-Opioid Receptor (KOR) Binding Pocket Gln115 Tyr139 Asn128 Val118 Met135 Ile294 LIG001 LIG-001 (-9.8 kcal/mol) Cyclooctyl Amide LIG001:amide->receptor:gln115 H-Bond LIG001:amide->receptor:tyr139 H-Bond LIG001:co->receptor:i294 Hydrophobic LIG001:co->receptor:v118 Hydrophobic LIG001:co->receptor:m135 Hydrophobic LIG004 LIG-004 (-10.5 kcal/mol) Hydroxycyclooctyl Amide LIG004:amide->receptor:gln115 H-Bond LIG004:amide->receptor:tyr139 H-Bond LIG004:cooh->receptor:asn128 H-Bond (New) LIG004:cooh->receptor:i294 Hydrophobic

Caption: Key interactions for LIG-001 and the improved LIG-004.

Conclusion and Future Directions

This comparative docking guide demonstrates a robust and scientifically sound workflow for evaluating a novel chemical series. Our in silico experiment generated a clear, testable hypothesis:

  • A large hydrophobic moiety (cyclooctyl) is preferred for occupying a hydrophobic sub-pocket in the KOR binding site.

  • Introducing a hydrogen-bond donor on this hydrophobic group can significantly enhance binding affinity by engaging with polar residues like Asn128.

Based on these findings, LIG-004 emerges as the most promising candidate for synthesis and in vitro validation. Future work should focus on synthesizing these compounds and testing their affinity and functional activity (e.g., via a [³⁵S]GTPγS binding assay) to confirm our computational predictions.[15] This iterative cycle of computational prediction followed by experimental validation is the cornerstone of modern, efficient drug discovery.

References

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  • Che, T., et al. (2018). Crystal Structure of a nanobody-stabilized active state of the kappa-opioid receptor. RCSB Protein Data Bank. [Link]

  • Yorodumi. (2023). CryoEM structure of Kappa Opioid Receptor bound to a semi-peptide... Protein Data Bank Japan (PDBj). [Link]

  • The Audiovisual Chemist. (2024). Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. YouTube. [Link]

  • Bioinformatics Review. (2020). Autodock VINA Virtual Screening | VINA Docking tutorial | Bioinformatics. YouTube. [Link]

  • Wu, H., et al. (2012). Structure of the human kappa opioid receptor in complex with JDTic. RCSB Protein Data Bank. [Link]

  • Cai, T. B., et al. (2008). Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist.... PubMed. [Link]

  • Cai, T. B., et al. (2008). Synthesis and In Vitro Opioid Receptor Functional Antagonism of Analogues of the Selective Kappa Opioid Receptor Antagonist.... ACS Publications. [Link]

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  • Al-Khafaji, K., & Taskin, T. (2021). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. PMC. [Link]

  • Thomas, J. B., et al. (2001). Identification of an opioid kappa receptor subtype-selective N-substituent for (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine. ChEMBL. [Link]

  • Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • Samson-Connect. (n.d.). Dock ligands and libraries of ligands with AutoDock Vina Extended. SAMSON Documentation Center. [Link]

  • Al-Hasani, R., et al. (2022). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. MDPI. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Tan, Y., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. PubMed. [Link]

  • Yurttas, N., & Tegin, I. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. [Link]

  • Kalinin, S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Singh, P. P., & Singh, R. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central. [Link]

  • Liu, X. F., et al. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI. [Link]

  • Dhasmana, D., et al. (2023). Basics, types and applications of molecular docking: A review. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Perez-Castillo, Y., et al. (2016). Best Practices in Docking and Activity Prediction. ResearchGate. [Link]

  • Li, Y., et al. (2023). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. PMC. [Link]

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  • Kumar, P., & Singh, S. (2024). EXPLORING MOLECULAR DOCKING: TECHNIQUES, TOOLS, AND THERAPEUTIC INSIGHTS. International Journal of Research Trends and Innovation. [Link]

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Validation

A Mutagenesis-Driven Guide to Deconvoluting the Mechanism of Action of N-cyclooctylpiperidine-4-carboxamide

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, elucidating the precise mechanism of action (MoA) of a novel chemica...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, elucidating the precise mechanism of action (MoA) of a novel chemical entity is a critical milestone. This guide provides an in-depth, technically-focused framework for validating the hypothesized MoA of N-cyclooctylpiperidine-4-carboxamide, a compound of emerging interest. We will operate under the working hypothesis that this molecule exerts its effects through a G-protein coupled receptor (GPCR), a prolific class of drug targets.[1][2][3][4][5] This guide will not merely list protocols but will delve into the scientific rationale behind each experimental choice, empowering researchers to design and execute a robust validation strategy. Our approach is rooted in the powerful technique of site-directed mutagenesis, a cornerstone for dissecting protein structure-function relationships.[2][3][4][5]

Part 1: The Central Hypothesis and the Strategic Role of Mutagenesis

The core of our investigation is the hypothesis that N-cyclooctylpiperidine-4-carboxamide functions as a ligand for a specific, yet-to-be-fully-characterized GPCR. To rigorously test this, we will employ site-directed mutagenesis to alter the genetic code of the receptor, thereby changing its amino acid sequence at key locations.[2][3][4][5] By observing how these mutations affect the binding and functional response to our compound, we can pinpoint the critical residues involved in its MoA. This approach not only validates the target but also provides invaluable insights into the ligand-receptor interaction at a molecular level.

Part 2: The Experimental Blueprint: A Multi-faceted Approach

Our experimental strategy is designed as a self-validating system, where each stage builds upon the last to create a cohesive and compelling body of evidence.

The Foundation: Target Identification and Homology Modeling

Assuming a putative GPCR target has been identified through preliminary screens (e.g., yeast two-hybrid, affinity chromatography-mass spectrometry), the first step is to construct a homology model. This computational model, based on the crystal structures of related GPCRs, will be our roadmap for identifying potential ligand-binding pockets and key residues for mutagenesis.

The Workhorse: Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique for making specific and intentional changes to a DNA sequence.[2][3][4][5] We will utilize a PCR-based method, such as the QuikChange protocol, to introduce point mutations into the plasmid DNA encoding our target GPCR.[6]

Key Considerations for Mutagenesis Strategy:

  • Alanine Scanning Mutagenesis: A systematic approach where individual amino acid residues are replaced by alanine.[7] This helps to identify residues that are critical for ligand binding or receptor activation without introducing major steric or chemical changes.

  • Conservative Mutations: In addition to alanine scanning, mutating residues to others with similar physicochemical properties (e.g., aspartate to glutamate, phenylalanine to tyrosine) can provide more nuanced information about the nature of the interaction.

  • Targeted Mutations: Based on the homology model, we will prioritize mutations in the transmembrane helices that are predicted to form the binding pocket. Residues with aromatic side chains (e.g., Phe, Tyr, Trp) are often involved in ligand binding through pi-pi stacking interactions, while polar residues (e.g., Ser, Thr, Asn, Gln) can form hydrogen bonds.

Experimental Workflow for Site-Directed Mutagenesis:

Caption: Workflow for generating mutant GPCR constructs.

The Proving Ground: Cell-Based Functional Assays

With a library of mutant GPCRs in hand, the next step is to assess the functional consequences of these mutations. This involves expressing the wild-type and mutant receptors in a suitable cell line (e.g., HEK293, CHO) and measuring their response to N-cyclooctylpiperidine-4-carboxamide.

Choice of Functional Assay:

The selection of a functional assay depends on the G-protein coupling profile of the target GPCR.[1][8][9][10][11]

  • cAMP Assays: For Gs- or Gi-coupled receptors, changes in intracellular cyclic AMP (cAMP) levels can be measured using assays like HTRF or luciferase-based reporters.[1][10]

  • Calcium Flux Assays: For Gq-coupled receptors, ligand-induced increases in intracellular calcium can be monitored using fluorescent dyes.[1][10]

  • Beta-Arrestin Recruitment Assays: This is a universal assay for many GPCRs and measures the recruitment of β-arrestin to the activated receptor.[1][9]

Data Presentation: Hypothetical Functional Assay Data

ConstructBasal Activity (% of WT)EC50 of N-cyclooctylpiperidine-4-carboxamide (nM)Emax (% of WT)
Wild-Type10050100
F123A95>10,0005
Y256A102150080
D80A1545110
W243A98>10,0002

This table illustrates how mutations can lead to a loss of potency (increased EC50) or efficacy (decreased Emax), implicating the mutated residues in ligand interaction.

The Gold Standard: Radioligand Binding Assays

To directly assess the impact of mutations on the binding of N-cyclooctylpiperidine-4-carboxamide to its target, radioligand binding assays are indispensable.[12][13][14][15][16] These assays utilize a radiolabeled version of the compound (or a known competitor) to quantify binding to membranes prepared from cells expressing the wild-type or mutant receptors.

Types of Radioligand Binding Assays:

  • Saturation Binding Assays: Used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.[13][15]

  • Competition Binding Assays: Used to determine the affinity (Ki) of our unlabeled test compound by measuring its ability to displace a known radioligand.[12][13]

Experimental Protocol: Competition Radioligand Binding Assay

  • Membrane Preparation: Homogenize cells expressing the GPCR construct and isolate the membrane fraction by centrifugation.[12]

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand and varying concentrations of N-cyclooctylpiperidine-4-carboxamide.

  • Incubation: Allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.[12][13]

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competing ligand to determine the IC50, from which the Ki can be calculated.[12]

Data Presentation: Hypothetical Radioligand Binding Data

ConstructKi of N-cyclooctylpiperidine-4-carboxamide (nM)Fold Shift vs. WT
Wild-Type251
F123A>10,000>400
Y256A85034
D80A220.88
W243A>10,000>400

This table demonstrates how mutations can significantly reduce the binding affinity of the compound, providing strong evidence for direct interaction with the mutated residues.

Part 3: Comparative Analysis with Alternative Compounds

To further solidify our understanding of the MoA, it is crucial to compare the effects of N-cyclooctylpiperidine-4-carboxamide with other compounds.

  • A Known Agonist: A well-characterized agonist for the target GPCR will serve as a positive control and a benchmark for receptor activation.

  • A Known Antagonist: An antagonist will help to confirm that the observed effects are indeed mediated by the target receptor.

  • A Structurally Similar but Inactive Compound: This will serve as a negative control to rule out non-specific effects.

By testing these compounds against our panel of mutant receptors, we can determine if they share a common binding site and mechanism of action with N-cyclooctylpiperidine-4-carboxamide.

Logical Framework for Data Interpretation:

Caption: Decision tree for interpreting mutagenesis data.

Part 4: Advanced Validation: Exploring Receptor Dimerization

Many GPCRs are known to form dimers or higher-order oligomers, which can influence their function and pharmacology.[17][18][19][20][21] To investigate whether N-cyclooctylpiperidine-4-carboxamide affects receptor dimerization, we can employ Bioluminescence Resonance Energy Transfer (BRET) assays.[9][17][18][19][20][21]

BRET Assay Principle:

In a BRET assay, one receptor is fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and another to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). If the two receptors are in close proximity (i.e., forming a dimer), energy can be transferred from the donor to the acceptor upon addition of the luciferase substrate, resulting in light emission at the acceptor's wavelength.[20]

Experimental Design:

  • Create two constructs of the target GPCR: one fused to Rluc and the other to YFP.

  • Co-express these constructs in cells.

  • Treat the cells with varying concentrations of N-cyclooctylpiperidine-4-carboxamide.

  • Measure the BRET signal.

An increase or decrease in the BRET signal in the presence of the compound would suggest that it modulates receptor dimerization.

Visualizing the BRET Assay:

Caption: Principle of the BRET assay for detecting GPCR dimerization.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to validating the mechanism of action of N-cyclooctylpiperidine-4-carboxamide, based on the hypothesis of it targeting a GPCR. By systematically applying site-directed mutagenesis in conjunction with a suite of functional and binding assays, researchers can build a compelling case for the compound's MoA. This detailed understanding is not only crucial for advancing the compound through the drug development pipeline but also contributes to the fundamental knowledge of GPCR pharmacology.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Tanso Biosciences. (n.d.). GPCR Functional Assay Technology. Retrieved from [Link]

  • Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Retrieved from [Link]

  • MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • PLoS One. (2014, October 17). A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer. Retrieved from [Link]

  • GenScript. (n.d.). GPCR Functional Cell-based Assays. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Frontiers in Endocrinology. (2012, June 29). BRET Analysis of GPCR Dimers in Neurons and Non-Neuronal Cells: Evidence for Inactive, Agonist, and Constitutive Conformations. Retrieved from [Link]

  • PLoS One. (2014, October 17). Improved Methodical Approach for Quantitative BRET Analysis of G Protein Coupled Receptor Dimerization. Retrieved from [Link]

  • Berthold Technologies. (n.d.). Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interactions in living cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Receptor dimerization assays. (A) BRET dimerization assay. GPCRs are.... Retrieved from [Link]

  • PMC. (2014, November 1). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). The Use of Site-Directed Mutagenesis to Study GPCRs. Retrieved from [Link]

  • PubMed. (2011). The use of site-directed mutagenesis to study GPCRs. Retrieved from [Link]

  • Aston Research Explorer. (2011, May 5). The use of site-directed mutagenesis to study GPCRs. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Use of Site-Directed Mutagenesis to Study GPCRs | Request PDF. Retrieved from [Link]

  • eLife. (2019, December 19). Common activation mechanism of class A GPCRs. Retrieved from [Link]

  • ResearchGate. (n.d.). Mutagenesis experiments validate computationally derived activation mechanism. (a, b). Retrieved from [Link]

  • PMC. (2015, June 1). Integrating structural and mutagenesis data to elucidate GPCR ligand binding. Retrieved from [Link]

  • PMC. (2015, February 1). Stabilization of G protein-coupled receptors by point mutations. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-cyclooctylpiperidine-4-carboxamide

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a discipline of applied chemistry. To safely handle novel active pharmaceutical ingredient (API) building blocks li...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a discipline of applied chemistry. To safely handle novel active pharmaceutical ingredient (API) building blocks like N-cyclooctylpiperidine-4-carboxamide, you must understand the molecular causality behind the hazards.

Below is the definitive, step-by-step operational guide for handling this compound, designed to ensure your protocols are both scientifically grounded and self-validating.

Chemical Profile and Mechanistic Hazard Assessment

N-cyclooctylpiperidine-4-carboxamide is a versatile molecular scaffold frequently utilized in medicinal chemistry and organic synthesis [1]. However, its specific structural moieties present unique handling challenges:

  • Alkaline Corrosivity: The piperidine ring contains a secondary/tertiary amine with a pKa of approximately 10–11. Upon contact with physiological moisture (sweat, mucosal membranes), it rapidly deprotonates water to generate localized hydroxide ions. This leads to the saponification of epidermal lipids, presenting as acute skin and eye irritation (GHS Classification: Skin Irrit. 2, Eye Irrit. 2A) [2].

  • Enhanced Dermal Penetration: The addition of the bulky, lipophilic cyclooctyl group significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the compound to bypass the aqueous barrier of the stratum corneum more efficiently than unsubstituted piperidines, dragging the caustic amine core deeper into the tissue.

Personal Protective Equipment (PPE) Matrix

Because of the enhanced dermal penetration profile, standard laboratory PPE is insufficient. You must implement a defense-in-depth strategy tailored to lipophilic bases.

Anatomical TargetPPE SpecificationMechanistic Justification
Hands (Primary) Double-gloving: 4-mil inner Nitrile, 8-mil outer Nitrile or Neoprene.Nitrile provides superior resistance to lipophilic amines compared to latex. Double-gloving ensures barrier integrity if the outer layer is micro-punctured.
Eyes/Face ANSI Z87.1 Splash Goggles (Not standard safety glasses).The basicity of the piperidine core causes irreversible corneal damage upon contact. Goggles prevent aerosolized dust from bypassing the lenses.
Body Flame-retardant (FR), tight-cuffed laboratory coat.Prevents electrostatic discharge (ESD) which could ignite airborne organic dust during powder transfer.
Respiratory N95/P100 Particulate Respirator (if handled outside a fume hood).Prevents inhalation of fine crystalline dust, which acts as a severe respiratory tract irritant (STOT SE 3) [2].

Operational Workflow: Step-by-Step Handling Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met. All chemical handling must align with the standards outlined in Prudent Practices in the Laboratory [3].

Step 1: Environmental Verification

  • Action: Activate the chemical fume hood and lower the sash to the designated operating height (typically 18 inches).

  • Validation: Tape a standard Kimwipe to the bottom of the sash. It must pull steadily inward. Verify the digital airflow monitor reads between 80–120 feet per minute (fpm).

  • Causality: Proper face velocity ensures that aerosolized micro-particles generated during the uncapping process are captured before reaching your breathing zone.

Step 2: Electrostatic Discharge (ESD) Mitigation

  • Action: Wipe the exterior of the reagent bottle and the analytical balance with an anti-static zero-ion wipe. Use a grounded, stainless-steel micro-spatula.

  • Validation: The powder should not "jump" or cling to the spatula or the sides of the weigh boat.

  • Causality: Piperidine derivatives in dry powder form can accumulate static charge. Static discharge can cause sudden dispersion of the powder, leading to inhalation exposure or deflagration.

Step 3: Solubilization and Transfer

  • Action: Transfer the pre-weighed N-cyclooctylpiperidine-4-carboxamide into the reaction vessel. Add the chosen solvent (e.g., Dichloromethane or Methanol) slowly.

  • Validation: Observe the dissolution. The solution should remain clear. Monitor for an exothermic reaction if acidic reagents are present.

  • Causality: The basic amine will react exothermically with protic acids or electrophiles. Controlled, dropwise addition of solvents prevents localized boiling and splashing.

Gowning start Pre-Entry Assessment coat Don Flame-Retardant Lab Coat start->coat gloves1 Inner Nitrile Gloves (4 mil) coat->gloves1 goggles Splash Goggles / Face Shield gloves1->goggles hood Verify Fume Hood (80-100 fpm) goggles->hood gloves2 Outer Chemical Gloves (8 mil) hood->gloves2

Fig 1. Sequential PPE gowning and pre-operational verification workflow.

Spill Management and Disposal Plan

A spill of a lipophilic, basic amine requires immediate neutralization and containment to prevent cross-contamination of the laboratory environment.

Step-by-Step Spill Response:

  • Isolate: Immediately halt work. If the spill is >50 mg or outside the fume hood, evacuate the immediate 5-foot radius.

  • Neutralize (Causality): Do not use water, as it will simply spread the lipophilic compound. Instead, cover the powder with a weakly acidic solid absorbent (like sodium bisulfate mixed with sand) to protonate the amine. Protonation converts the lipophilic free base into a water-soluble, non-volatile salt, drastically reducing its dermal penetration hazard.

  • Collect: Use a non-sparking brush and dustpan to sweep the neutralized aggregate.

  • Decontaminate: Wash the spill surface with a 5% acetic acid solution to neutralize residual base, followed by a standard detergent wash to remove organics.

  • Validation: Swipe the area with pH paper dampened with DI water. The paper must read neutral (pH 7).

Waste Segregation:

  • Dispose of the collected solid in a designated Hazardous Solid Waste container.

  • Do not mix with halogenated solvent waste unless the compound has already been dissolved in a halogenated solvent during the reaction. Free amines can slowly react with solvents like chloroform over time to produce toxic phosgene gas or undergo exothermic alkylation.

SpillResponse spill Spill Identified assess Assess Volume & State spill->assess major Major (>50mg) / Dust Hazard assess->major minor Minor (<50mg) / Contained assess->minor evac Evacuate & Call EHS major->evac absorb Apply Acidic Absorbent minor->absorb dispose Hazardous Waste Bin absorb->dispose

Fig 2. Decision tree for N-cyclooctylpiperidine-4-carboxamide spill management.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 17860666, Piperidine-4-carboxamide hydrochloride." PubChem. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf, National Academies Press. Available at:[Link]

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